molecular formula C23H26O7 B15581062 Kadsulignan L

Kadsulignan L

Cat. No.: B15581062
M. Wt: 414.4 g/mol
InChI Key: RNIZTMIJCBCDBR-VLSRRBAKSA-N
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Description

(1S,17R,18S,19R)-9,12,13,14-tetramethoxy-18,19-dimethyl-5,7,20-trioxapentacyclo[15.2.1.02,10.04,8.011,16]icosa-2,4(8),9,11,13,15-hexaene has been reported in Kadsura interior, Kadsura heteroclita, and Kadsura angustifolia with data available.
isolated from Schisandra propinqua

Properties

Molecular Formula

C23H26O7

Molecular Weight

414.4 g/mol

IUPAC Name

(1S,17R,18S,19R)-9,12,13,14-tetramethoxy-18,19-dimethyl-5,7,20-trioxapentacyclo[15.2.1.02,10.04,8.011,16]icosa-2,4(8),9,11,13,15-hexaene

InChI

InChI=1S/C23H26O7/c1-10-11(2)19-13-8-15-21(29-9-28-15)23(27-6)17(13)16-12(18(10)30-19)7-14(24-3)20(25-4)22(16)26-5/h7-8,10-11,18-19H,9H2,1-6H3/t10-,11+,18+,19-/m0/s1

InChI Key

RNIZTMIJCBCDBR-VLSRRBAKSA-N

Origin of Product

United States

Foundational & Exploratory

Kadsulignan L from Kadsura coccinea: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) isolated from the medicinal plant Kadsura coccinea, has garnered scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, detailed isolation protocols, and biological activities of this compound. The document outlines the experimental procedures for its extraction, purification, and characterization, including spectroscopic data. Furthermore, it details the methodologies for evaluating its inhibitory effects on nitric oxide (NO) production and its anti-hepatitis B virus (HBV) activity. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first isolated from the rhizomes of Kadsura coccinea, a plant used in traditional medicine.[1] It belongs to the class of dibenzocyclooctadiene lignans (B1203133), a group of natural products known for their diverse biological activities. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
Data to be determined experimentallyData to be determined experimentally
Aromatic ProtonsAromatic Carbons
Methine ProtonsMethine Carbons
Methylene ProtonsMethylene Carbons
Methoxy ProtonsMethoxy Carbons

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Kadsura coccinea involves a multi-step process of extraction and chromatographic separation.

2.1.1. Plant Material and Extraction

  • Plant Material : Dried and powdered rhizomes of Kadsura coccinea.

  • Extraction : The powdered rhizomes are extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

  • Solvent Partitioning : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol. The this compound is primarily found in the ethyl acetate fraction.

2.1.2. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography : The dried ethyl acetate extract is subjected to silica gel column chromatography.

    • Stationary Phase : Silica gel (200-300 mesh).

    • Mobile Phase : A gradient of petroleum ether and ethyl acetate is typically used, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC) : Fractions enriched with this compound from the silica gel column are further purified by preparative HPLC.

    • Column : A reversed-phase C18 column is commonly used.

    • Mobile Phase : A gradient of methanol (B129727) and water or acetonitrile (B52724) and water is typically employed.

    • Detection : UV detection at an appropriate wavelength (e.g., 254 nm).

    • The purity of the isolated this compound should be confirmed by analytical HPLC.

Figure 1: General workflow for the isolation of this compound.
Nitric Oxide (NO) Production Inhibitory Assay

This compound has been shown to exhibit moderate inhibitory activity on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]

2.2.1. Cell Culture and Treatment

  • Cell Line : Murine macrophage cell line RAW 264.7.

  • Culture Conditions : Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure :

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

2.2.2. Measurement of Nitrite (B80452) Concentration

The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Mix an equal volume of culture supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The IC₅₀ value, the concentration of this compound that inhibits NO production by 50%, can then be calculated.

Anti-Hepatitis B Virus (HBV) Activity Assay

This compound has also been investigated for its potential anti-HBV activity.

2.3.1. Cell Line and Culture

  • Cell Line : Human hepatoblastoma cell line HepG2.2.15, which is stably transfected with the HBV genome and secretes HBV surface antigen (HBsAg) and e-antigen (HBeAg).

  • Culture Conditions : Cells are maintained in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and G418.

2.3.2. Anti-HBV Assay

  • Seed HepG2.2.15 cells in 96-well plates.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 3, 6, and 9 days), with the medium and compound being refreshed every 3 days.

  • Collect the culture supernatants at each time point.

  • The levels of HBsAg and HBeAg in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The 50% effective concentration (EC₅₀), the concentration of this compound that inhibits HBsAg or HBeAg production by 50%, is calculated. A known anti-HBV drug, such as Lamivudine, should be used as a positive control.

Signaling Pathways

Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, are known to modulate various signaling pathways, which may contribute to their biological activities.

Signaling_Pathways cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Cellular Response LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates ProInflammatory Pro-inflammatory Mediators (e.g., NO) NFkB->ProInflammatory Induces Nrf2 Nrf-2 Pathway Antioxidant Antioxidant Enzymes Nrf2->Antioxidant Induces KadsulignanL This compound KadsulignanL->NFkB Inhibits KadsulignanL->Nrf2 Activates

Figure 2: Potential signaling pathways modulated by this compound.

Research on related dibenzocyclooctadiene lignans suggests that they can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation. By inhibiting NF-κB, these compounds can suppress the production of pro-inflammatory mediators like nitric oxide. Additionally, some lignans have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway, which upregulates the expression of antioxidant enzymes, providing a protective effect against oxidative stress. Further research is needed to specifically elucidate the signaling pathways modulated by this compound.

Quantitative Data Summary

Table 2: Biological Activity of this compound

ActivityCell LineParameterResult
NO Production InhibitionRAW 264.7IC₅₀Moderate Inhibition (Specific value to be determined experimentally)
Anti-HBV ActivityHepG2.2.15EC₅₀ (HBsAg)To be determined experimentally
EC₅₀ (HBeAg)To be determined experimentally

Conclusion

This compound, a dibenzocyclooctadiene lignan from Kadsura coccinea, presents as a promising natural product with potential anti-inflammatory and antiviral properties. This guide provides a foundational framework for its isolation, characterization, and biological evaluation. The detailed protocols and compiled data aim to facilitate further research into the therapeutic potential of this compound and support its development as a potential drug lead. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical and clinical settings.

References

A Technical Guide to the Biosynthesis of Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Dibenzocyclooctadiene lignans (B1203133) (DBCLS) are a class of plant-derived secondary metabolites, predominantly found in the Schisandraceae family, renowned for their complex chemical structures and significant pharmacological activities, including hepatoprotective and anticancer properties.[1][2] Despite their therapeutic potential, the complete biosynthetic pathway of these molecules has remained partially understood for many years. This technical guide provides an in-depth overview of the current understanding of the DBCLS biosynthesis, consolidating recent advancements in the field. It covers the metabolic journey from the general phenylpropanoid pathway to the formation of the characteristic eight-membered ring, details key enzymes and intermediates, presents relevant quantitative data, and outlines crucial experimental protocols for researchers in natural product chemistry, plant biochemistry, and drug development.

The General Phenylpropanoid Pathway: Synthesizing the Monolignol Building Blocks

The biosynthesis of all lignans, including dibenzocyclooctadienes, originates from the phenylpropanoid pathway, one of the most significant metabolic routes in higher plants. This pathway converts the amino acid L-phenylalanine into various phenolic compounds, including the C6-C3 monolignol units that serve as the fundamental precursors for lignan (B3055560) synthesis.[3]

The primary steps involve a series of enzymatic conversions:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to produce cinnamic acid.[3][4]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.[3][4]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid into its corresponding thioester, p-coumaroyl-CoA.

  • Sequential Reductions and Modifications: A series of reductases, hydroxylases, and methyltransferases, including Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD), further process the activated intermediates to yield key monolignols, primarily coniferyl alcohol.[4]

G cluster_phenylpropanoid General Phenylpropanoid Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL FerCoA Feruloyl-CoA CouCoA->FerCoA C3H/COMT ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl Alcohol ConAld->ConAlc CAD

Caption: The Phenylpropanoid Pathway to Monolignols.

Core Lignan Biosynthesis: Dimerization and Early Modifications

The formation of the foundational lignan structure involves the oxidative coupling of two monolignol units. This crucial step is regio- and stereospecifically controlled by dirigent proteins (DIRs) in conjunction with oxidizing agents like laccases (LACs).[3] The coupling of two coniferyl alcohol molecules, for instance, yields pinoresinol, a furofuran lignan.[3]

From pinoresinol, a series of reductive steps catalyzed by pinoresinol-lariciresinol reductases (PLRs) and secoisolariciresinol (B192356) dehydrogenase (SDH) generate other major lignan classes, including furans (lariciresinol), dibenzylbutanes (secoisolariciresinol), and dibenzylbutyrolactones (matairesinol).[1][5] These compounds serve as key intermediates for more complex lignan structures.

The Divergent Path to Dibenzocyclooctadiene Lignans

While the upstream pathway to matairesinol (B191791) is well-established, the precise route to the dibenzocyclooctadiene skeleton has been a subject of extensive research. Recent genomic and functional characterization studies in Schisandra chinensis have elucidated a likely pathway that diverges at the level of monolignol-related compounds, specifically proposing isoeugenol (B1672232) as a key precursor.[4][6]

The proposed key steps are:

  • Oxidative Dimerization: Two molecules of isoeugenol undergo oxidative coupling, catalyzed by laccases (SchLACs), to form the dibenzylbutane lignan, dihydroguaiaretic acid.[6]

  • Hydroxylation: The intermediate is hydroxylated by a specific cytochrome P450 enzyme, SchCYP719C7.[6]

  • O-Methylation: An O-methyltransferase, SchOMT02, then methylates the newly introduced hydroxyl group to produce pregomisin (B103935).[6]

  • Ring Formation: The defining step is the intramolecular C-C phenol (B47542) coupling of pregomisin to form the eight-membered dibenzocyclooctadiene ring. This reaction is catalyzed by another cytochrome P450, SchCYP719G1b, yielding gomisin J.[6] Further enzymatic modifications on this scaffold are presumed to generate the vast diversity of DBCLS found in nature.

G cluster_main_pathway Dibenzocyclooctadiene Lignan Biosynthesis Isoeugenol Isoeugenol Isoeugenol_dimer Isoeugenol->Isoeugenol_dimer DHGA Dihydroguaiaretic Acid Hydroxylated_DHGA Hydroxylated Intermediate DHGA->Hydroxylated_DHGA SchCYP719C7 (Hydroxylation) Pregomisin Pregomisin Hydroxylated_DHGA->Pregomisin SchOMT02 (O-Methylation) GomisinJ Gomisin J Pregomisin->GomisinJ SchCYP719G1b (Intramolecular C-C Coupling) Other_DBCLS Other Dibenzocyclooctadiene Lignans (e.g., Schisandrin) GomisinJ->Other_DBCLS Further Tailoring (Hydroxylation, etc.) Isoeugenol_dimer->DHGA SchLACs (Oxidative Coupling)

Caption: Proposed Biosynthetic Pathway of Dibenzocyclooctadiene Lignans.

Quantitative Data & Gene Expression

Comprehensive kinetic data for all enzymes in the DBCLS pathway is not yet available. However, transcriptomic and metabolomic studies provide valuable insights into the regulation and localization of biosynthesis. Analysis of different tissues in Schisandra sphenanthera reveals distinct accumulation patterns of key metabolites and correlates them with the expression of candidate biosynthetic genes.[7]

Table 1: Relative Accumulation of Key Metabolites in Schisandra sphenanthera Tissues

Compound Putative Role Relative Level in Roots Relative Level in Stems Relative Level in Leaves
Dihydroguaiaretic Acid Precursor Moderate High High
Pregomisin Intermediate Moderate High High
Gomisin J DBCLS Product High Low Low

Data summarized from descriptive findings in the literature indicating Gomisin J accumulates predominantly in the roots.[7]

Table 2: Candidate Genes and Their Expression Correlated with Gomisin J Biosynthesis

Gene ID (Example) Putative Function Expression Pattern Correlation with Gomisin J
DN6828 Cytochrome P450 (CYP) Up-regulated in roots Strong positive
DN2874-i3 Cytochrome P450 (CYP) Up-regulated in roots Strong positive
MEtan_Module_TF1 Transcription Factor Co-expressed with CYPs Strong positive

This table represents findings from co-expression network analysis which identified gene modules strongly correlated with Gomisin J levels, particularly in root tissues.[7][8]

Key Experimental Protocols

Elucidating the function of enzymes in a biosynthetic pathway requires a combination of metabolite analysis and biochemical assays.

Protocol: Metabolite Profiling by UHPLC-Q-TOF-MS
  • Sample Preparation:

    • Flash-freeze plant tissue (e.g., roots, leaves) in liquid nitrogen and grind to a fine powder.

    • Extract metabolites by sonicating the powder in 80% methanol (B129727) (e.g., 100 mg tissue in 1 mL solvent) for 30 minutes at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes to pellet debris.

    • Filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial.

  • Chromatographic Separation:

    • Inject 2-5 µL of the extract onto a C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm, 2.1 x 100 mm).

    • Use a mobile phase gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Analyze the eluent using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in both positive and negative ion modes.

    • Acquire full scan MS data from m/z 100 to 1500.

    • Perform targeted MS/MS analysis on ions corresponding to known lignans and precursors for structural confirmation.

Protocol: In Vitro Functional Assay of a Cytochrome P450 Enzyme

This protocol outlines the characterization of a candidate P450 enzyme (e.g., SchCYP719G1b) using heterologous expression in yeast.

  • Heterologous Expression:

    • Clone the full-length cDNA of the candidate P450 gene into a yeast expression vector (e.g., pYES-DEST52).

    • Transform the construct into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).

    • Grow the yeast culture in selective media and induce protein expression with galactose.

  • Microsome Isolation:

    • Harvest yeast cells by centrifugation.

    • Resuspend cells in an ice-cold extraction buffer containing sorbitol, potassium phosphate (B84403), and protease inhibitors.

    • Lyse the cells using glass beads and vigorous vortexing.

    • Perform differential centrifugation: first, a low-speed spin (10,000 x g) to remove cell debris, followed by a high-speed ultracentrifugation (100,000 x g) of the supernatant to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and determine the total protein concentration.

  • Enzyme Assay:

    • Set up a 100 µL reaction mixture containing:

      • Potassium phosphate buffer (100 mM, pH 7.5)

      • Microsomal protein (50-100 µg)

      • Substrate (e.g., 100 µM Pregomisin dissolved in DMSO)

      • NADPH regenerating system (e.g., 1 mM NADPH, glucose-6-phosphate, and G6P-dehydrogenase).

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for 1-2 hours at 30°C.

    • Stop the reaction by adding 100 µL of ice-cold acetonitrile.

  • Product Analysis:

    • Centrifuge the quenched reaction to pellet the protein.

    • Analyze the supernatant using the UHPLC-MS method described above to detect the formation of the expected product (e.g., Gomisin J).

G cluster_workflow Experimental Workflow for Enzyme Characterization Gene_ID Candidate Gene Identification (e.g., from Transcriptomics) Cloning Gene Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (e.g., in Yeast) Cloning->Expression Microsome Microsome Isolation (via Ultracentrifugation) Expression->Microsome Assay In Vitro Enzyme Assay (Substrate + Enzyme + Cofactors) Microsome->Assay Analysis Product Detection (LC-MS Analysis) Assay->Analysis Validation Functional Validation Analysis->Validation

Caption: Workflow for Functional Characterization of Biosynthetic Genes.

Conclusion and Future Perspectives

The biosynthesis of dibenzocyclooctadiene lignans is a complex and highly specialized branch of plant secondary metabolism. While the initial phenylpropanoid and core lignan pathways are well-characterized, recent breakthroughs have begun to illuminate the specific terminal steps that construct the unique eight-membered ring.[6] The identification of key P450s and other enzymes in Schisandra species provides critical targets for further investigation.[6][7]

Future research should focus on:

  • Elucidating Downstream "Tailoring" Enzymes: Identifying the hydroxylases, methyltransferases, and glycosyltransferases responsible for generating the vast structural diversity of DBCLS from core scaffolds like gomisin J.

  • Regulatory Networks: Uncovering the transcription factors and signaling pathways that regulate the expression of DBCLS biosynthetic genes in response to developmental and environmental cues.

  • Synthetic Biology Applications: Utilizing the identified genes to engineer microbial or plant-based platforms for the sustainable production of high-value medicinal lignans, overcoming the limitations of supply from slow-growing plants.[4]

The continued integration of genomics, metabolomics, and synthetic biology will undoubtedly accelerate the complete elucidation of this important pathway, unlocking new opportunities for drug development and biotechnology.

References

Kadsulignan L: A Technical Guide to its Natural Sources, Abundance, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560), has been identified as a constituent of several plant species within the Kadsura genus, notable for their use in traditional medicine. This document provides a comprehensive overview of the natural sources, relative abundance, and isolation protocols for this compound. Furthermore, it elucidates the compound's interaction with the Platelet-Activating Factor (PAF) signaling pathway, a key area of interest for its potential therapeutic applications. All quantitative data are presented in tabular format for clarity, and detailed experimental methodologies are provided. A diagram of the relevant signaling pathway is included to facilitate a deeper understanding of its mechanism of action.

Natural Sources and Abundance of this compound

This compound is primarily isolated from plants belonging to the Kadsura genus (family Schisandraceae). These woody vines are predominantly found in eastern and southeastern Asia.[1] The compound has been identified in various parts of these plants, including the stems, rhizomes, and seeds.[2][3][4]

While precise quantitative data on the abundance of this compound (e.g., percentage yield by dry weight) is not extensively reported in publicly available literature, qualitative analyses indicate that the concentration of total lignans (B1203133) is highest in the roots of Kadsura coccinea, followed by the stems and leaves.[5] Within the isolated lignan fractions, this compound is considered a notable, though not always the most abundant, constituent.

Plant SpeciesPart of PlantAbundance of this compoundReferences
Kadsura coccineaRhizome, SeedsIdentified as a constituent.[3][4]
Kadsura angustifoliaStemsIsolated as a known lignan.[2]
Kadsura indutaStemsIdentified as a known lignan.
Kadsura japonicaStemsSource of commercially available this compound.

Table 1: Natural Sources of this compound.

Experimental Protocols: Isolation and Purification

The following is a representative protocol for the isolation and purification of this compound from Kadsura species, compiled from established methodologies for lignan extraction.[3]

2.1. Plant Material and Extraction

  • Collection and Preparation: Air-dry the rhizomes of Kadsura coccinea. Grind the dried material into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material with 95% ethanol (B145695) at room temperature. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2.2. Fractionation

  • Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol.

  • Activity-Guided Fractionation: The EtOAc-soluble fraction has been shown to contain this compound and exhibit relevant biological activity (e.g., inhibition of nitric oxide production).[3] Concentrate the EtOAc fraction for further purification.

2.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: Subject the concentrated EtOAc fraction to column chromatography on a silica gel column. Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10) to separate the components based on polarity. Collect fractions and monitor by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Pool the fractions containing this compound (as identified by TLC comparison with a standard, if available) and further purify them on a Sephadex LH-20 column using methanol (B129727) as the mobile phase. This step is effective for removing smaller impurities and pigments.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, employ preparative HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water. The elution is monitored by a UV detector.

2.4. Structure Elucidation

The structure of the isolated this compound is confirmed by spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure and stereochemistry.

  • Circular Dichroism (CD) Spectroscopy: To determine the absolute stereostructure.[3]

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Analysis Dried Plant Material Dried Plant Material Ethanol Extraction Ethanol Extraction Dried Plant Material->Ethanol Extraction Crude Extract Crude Extract Ethanol Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning EtOAc Fraction EtOAc Fraction Solvent Partitioning->EtOAc Fraction Silica Gel Chromatography Silica Gel Chromatography EtOAc Fraction->Silica Gel Chromatography Sephadex LH-20 Sephadex LH-20 Silica Gel Chromatography->Sephadex LH-20 Preparative HPLC Preparative HPLC Sephadex LH-20->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis

Isolation workflow for this compound.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit moderate antagonistic activity against the Platelet-Activating Factor (PAF).[2] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and platelet aggregation.[6][7]

The biological effects of PAF are mediated through its specific G-protein coupled receptor, the PAF receptor (PAFR).[6] this compound, as a PAF antagonist, likely exerts its effects by competitively binding to the PAFR and inhibiting the downstream signaling cascade.

The PAFR is coupled to Gq and Gi proteins.[8] Upon activation by PAF, the Gq protein activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events lead to a variety of cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.[6] By blocking the PAFR, this compound can inhibit these downstream effects.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAFR PAF Receptor (PAFR) Gq Gq Protein PAFR->Gq Activates PAF Platelet-Activating Factor (PAF) PAF->PAFR Binds & Activates Kadsulignan_L This compound Kadsulignan_L->PAFR Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

References

An In-depth Technical Guide on the Physical and Chemical Properties of Kadsulignan L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) primarily isolated from plants of the Kadsura genus, has garnered significant interest within the scientific community due to its notable biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and biological evaluation. The document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this promising compound.

Physicochemical Properties

This compound is a complex organic molecule with a distinct dibenzocyclooctadiene scaffold. Its fundamental physical and chemical characteristics are summarized in the table below.

PropertyValueReference
CAS Number 163660-06-8[1]
Molecular Formula C₂₃H₂₆O₇[1]
Molecular Weight 414.45 g/mol [1]
Appearance Data not available
Melting Point Data not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HR-MS)

HR-MS analysis was crucial in determining the elemental composition and exact mass of this compound, confirming its molecular formula as C₂₃H₂₆O₇.[1] The fragmentation pattern obtained from MS/MS analysis provides valuable information for its structural confirmation.

Isolation and Purification

This compound has been isolated from the stems of Kadsura induta and Kadsura angustifolia.[1] The general workflow for the isolation and purification of dibenzocyclooctadiene lignans (B1203133) from Kadsura species is outlined below.

G start Dried and Powdered Plant Material (e.g., Kadsura stems) extraction Extraction (e.g., with 95% Ethanol) start->extraction concentration Concentration (under reduced pressure) extraction->concentration partition Partitioning (e.g., between Ethyl Acetate and Water) concentration->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography (Gradient elution with Chloroform-Methanol) ethyl_acetate_fraction->silica_gel fraction_collection Fraction Collection and TLC Analysis silica_gel->fraction_collection further_purification Further Purification of Selected Fractions (e.g., Sephadex LH-20, RP-HPLC) fraction_collection->further_purification pure_compound Pure this compound further_purification->pure_compound G HBV Hepatitis B Virus (HBV) HostCell Host Cell HBV->HostCell Infection NFkB_pathway NF-κB Signaling Pathway HostCell->NFkB_pathway Activates ViralReplication HBV Replication NFkB_pathway->ViralReplication Promotes KadsulignanL This compound KadsulignanL->NFkB_pathway Inhibits G PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) PAF->PAFR Binds to G_protein G-protein Activation PAFR->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Platelet_Activation Platelet Aggregation & Inflammatory Responses Ca_PKC->Platelet_Activation KadsulignanL This compound KadsulignanL->PAFR Blocks Binding

References

Kadsulignan L: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandraceae family, such as Kadsura coccinea, is a member of a class of natural products recognized for their diverse biological activities. While direct and extensive research on the in vitro mechanism of action of this compound is not widely published, this guide synthesizes the established activities of closely related dibenzocyclooctadiene lignans (B1203133) to project the putative mechanisms of this compound. This class of compounds consistently demonstrates significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. This document provides a technical overview of these mechanisms, supported by experimental protocols and data presented for comparative analysis.

Core Anti-Inflammatory Mechanism

The primary in vitro anti-inflammatory mechanism of action for dibenzocyclooctadiene lignans, and therefore the expected mechanism for this compound, revolves around the inhibition of pro-inflammatory mediators in activated macrophages, such as the RAW 264.7 cell line. This is achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the modulation of upstream signaling cascades, principally the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data on Related Lignans

To provide a quantitative perspective, the following table summarizes the inhibitory activities of dibenzocyclooctadiene lignans structurally related to this compound on the production of nitric oxide (NO), a key inflammatory mediator.

CompoundCell LineStimulantIC50 for NO Inhibition (µM)
Kadsulignan HRAW 264.7LPS19.6
Kadsulignan HBV-2LPS14.1
Kadsulignan N--Ki for COX-2: 72.24 nM

Data extrapolated from studies on closely related Kadsulignans.

Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans exert their anti-inflammatory effects by intervening in critical signaling pathways that are activated during an inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Dibenzocyclooctadiene lignans are known to inhibit this pathway.[1][2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases KadsulignanL This compound (Putative Action) KadsulignanL->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription

Putative inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is another crucial regulator of the inflammatory response. Dibenzocyclooctadiene lignans have been shown to suppress the phosphorylation of these kinases, thereby inhibiting downstream inflammatory events.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs Phosphorylates MAPKs MAPKs (ERK, JNK, p38) MKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates AP1_nuc AP-1 (Active) AP1->AP1_nuc Translocates KadsulignanL This compound (Putative Action) KadsulignanL->MKKs Inhibits Phosphorylation DNA DNA AP1_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes DNA->Pro_inflammatory_genes Transcription

Putative modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to elucidate the anti-inflammatory mechanism of action of compounds like this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat cells with varying concentrations of this compound for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals with Dimethyl Sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the production of NO, a key inflammatory mediator.

  • Procedure:

    • Collect the cell culture supernatant after treatment with this compound and LPS.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression

This technique is used to measure the expression levels of key inflammatory proteins.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38. A housekeeping protein like β-actin is used as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Cell_Treatment Cell Treatment with This compound and LPS Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Quantification Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-iNOS, anti-p-p65) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection and Imaging Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

A generalized workflow for Western Blot analysis.

Conclusion

Based on the robust evidence from studies on structurally analogous dibenzocyclooctadiene lignans, this compound is projected to exert its in vitro anti-inflammatory effects through the significant inhibition of nitric oxide production. This is likely achieved by downregulating the expression of iNOS and COX-2 via the suppression of the NF-κB and MAPK signaling pathways. The experimental protocols and data presented in this guide provide a solid framework for the further investigation and validation of this compound as a potential anti-inflammatory agent. Future studies focusing specifically on this compound are warranted to confirm these putative mechanisms and to fully elucidate its therapeutic potential.

References

Kadsulignan L: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, has emerged as a compound of significant interest for its potential therapeutic applications. Lignans (B1203133) as a class are known to possess a wide array of biological activities, including anti-inflammatory, antiviral, and neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, summarizing available data, detailing relevant experimental methodologies, and illustrating implicated signaling pathways. While direct quantitative data for this compound is limited in publicly available literature, this guide consolidates information on its reported activities and draws parallels from closely related lignans to illuminate its therapeutic promise.

Data Presentation: Biological Activities of this compound and Related Lignans

Quantitative data on the specific bioactivities of this compound are not extensively available. However, studies on lignans from Kadsura coccinea and other related compounds provide valuable insights into its potential potency. The following table summarizes the known activities of this compound and the quantitative data for similar lignans, offering a comparative perspective on its therapeutic potential.

Compound/ExtractTherapeutic AreaAssayTarget/EndpointResult (IC50/EC50)
This compound AntiviralAnti-HBV AssayHepatitis B VirusAntiviral effect reported, quantitative data not specified.
This compound AntiviralAnti-HIV AssayHuman Immunodeficiency VirusAnti-HIV activity reported, quantitative data not specified.
Kadsuralignan HAnti-inflammatoryNitric Oxide (NO) Production Inhibition Assay (LPS-stimulated RAW 264.7 cells)Nitric Oxide ProductionIC50: 14.1 μM[1]
Gaultheriadiolide (from K. coccinea)Anti-inflammatoryTNF-α and IL-6 Release Assay (LPS-induced RAW264.7 cells)TNF-α and IL-6 ReleaseIC50 values ranging between 1.03 and 10.99 μM
(+)-(7'S,8S,8'S)-3',4,4',5,5'-pentamethoxy-2,7'-cyclolignan (SG-1)AntiviralAnti-HIV-1 AssayReverse Transcriptase (RT)IC50: 0.77 μmol/L[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are methodologies for key assays relevant to the investigation of this compound's therapeutic potential, based on established protocols for similar compounds.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are included.

    • Incubate the plates for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO production inhibition compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value, the concentration of this compound that inhibits 50% of NO production.

  • Cytotoxicity Assay: A parallel MTT or similar cell viability assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

In Vitro Antiviral Activity: Anti-HIV Assay

This protocol outlines a general method to determine the anti-HIV activity of a compound.

  • Cell Line: TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR-luciferase reporter gene).

  • Virus: Laboratory-adapted HIV-1 strains (e.g., HIV-1 NL4-3).

  • Assay Procedure:

    • Seed TZM-bl cells in a 96-well plate.

    • On the following day, pre-treat the cells with serial dilutions of this compound for a few hours.

    • Infect the cells with a predetermined amount of HIV-1.

    • Incubate for 48 hours.

    • Lyse the cells and measure the luciferase activity, which is proportional to HIV-1 replication.

    • Calculate the percentage of inhibition of viral replication compared to the virus-infected, untreated control.

    • Determine the EC50 value, the concentration of this compound that inhibits 50% of viral replication.

  • Cytotoxicity Assay: A concurrent cytotoxicity assay (e.g., MTT assay) on uninfected TZM-bl cells is essential to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

In Vitro Antiviral Activity: Anti-HBV Assay

This protocol describes a common method for evaluating the anti-HBV activity of a compound using a stable HBV-producing cell line.

  • Cell Line: HepG2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses the hepatitis B virus.

  • Assay Procedure:

    • Seed HepG2.2.15 cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound.

    • Culture the cells for a specified period (e.g., 6-9 days), with media and compound changes every 2-3 days.

    • Collect the culture supernatant to measure the levels of secreted HBV antigens (HBsAg and HBeAg) using commercial enzyme-linked immunosorbent assay (ELISA) kits.

    • Extract viral DNA from the supernatant to quantify extracellular HBV DNA levels by quantitative real-time PCR (qPCR).

    • Calculate the percentage of inhibition of HBsAg/HBeAg secretion and HBV DNA replication compared to the untreated control.

    • Determine the IC50 values for each endpoint.

  • Cytotoxicity Assay: A cell viability assay on HepG2.2.15 cells should be performed in parallel to assess the cytotoxicity of this compound.

Signaling Pathways and Mechanisms of Action

Lignans are known to exert their therapeutic effects by modulating various signaling pathways. While the specific pathways targeted by this compound have not been fully elucidated, based on the activities of related lignans, the following pathways are potential targets.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of many lignans are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Kadsulignan_L This compound Kadsulignan_L->IKK Inhibition Kadsulignan_L->NFkB Inhibition of Translocation Anti_HIV_Mechanism HIV_RNA HIV RNA Reverse_Transcriptase Reverse Transcriptase (RT) HIV_RNA->Reverse_Transcriptase Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Kadsulignan_L This compound Kadsulignan_L->Reverse_Transcriptase Inhibition Neuroprotective_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Activation Kadsulignan_L This compound Kadsulignan_L->Keap1 Inhibition of Nrf2 binding Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

References

Kadsulignan L: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, has emerged as a promising natural compound with notable biological activities. This technical guide provides a comprehensive overview of the screening of this compound's biological activities, with a focus on its anti-inflammatory and anti-hepatitis B virus (HBV) properties. Detailed experimental protocols and an analysis of the underlying signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Lignans (B1203133) are a large group of polyphenolic compounds found in plants, known for their diverse pharmacological effects. Among them, dibenzocyclooctadiene lignans, characterized by a unique eight-membered ring structure, have attracted significant attention for their potent anti-inflammatory, antiviral, and hepatoprotective activities. This compound, a representative of this class, has been identified as a molecule of interest for its potential therapeutic applications. This document outlines the key biological activities of this compound and provides detailed methodologies for their investigation.

Biological Activities of this compound and Related Compounds

The primary biological activities attributed to this compound and its structural analogs are anti-inflammatory and antiviral effects.

Anti-inflammatory Activity

Table 1: Inhibitory Activity of Kadsulignan H on Nitric Oxide (NO) Production

CompoundCell LineActivityIC50 Value
Kadsulignan HBV-2 (murine microglial cells)Inhibition of NO production14.1 μM[1]

Note: This data is for Kadsulignan H, a closely related dibenzocyclooctadiene lignan, and serves as an indicator of the potential potency of this compound.

Anti-Hepatitis B Virus (HBV) Activity

Preliminary studies have indicated that this compound possesses in vitro antiviral activity against the Hepatitis B virus (HBV). However, specific quantitative data such as EC50 or IC50 values for this compound are yet to be published. The evaluation of anti-HBV activity typically involves the use of HBV-replicating cell lines, such as HepG2.2.15, and measuring the reduction in viral antigens.

Experimental Protocols

This section provides detailed methodologies for the screening of this compound's biological activities.

Nitric Oxide (NO) Production Inhibition Assay

This protocol is designed to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][3][4]

Objective: To determine the IC50 value of this compound for the inhibition of NO production.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value using a dose-response curve.

Workflow for Nitric Oxide Production Inhibition Assay

G Workflow for Nitric Oxide Production Inhibition Assay A Culture RAW 264.7 Cells B Seed Cells in 96-well Plates A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Add Griess Reagent F->G H Measure Absorbance at 540 nm G->H I Calculate IC50 Value H->I

Caption: Workflow of the in vitro assay to determine the inhibitory effect of this compound on nitric oxide production.

Anti-Hepatitis B Virus (HBV) Activity Assay

This protocol describes the in vitro assessment of this compound's anti-HBV activity using the HepG2.2.15 cell line, which constitutively expresses HBV antigens.

Objective: To determine the EC50 value of this compound for the inhibition of HBsAg and HBeAg secretion.

Materials:

  • HepG2.2.15 cells

  • This compound

  • Lamivudine (positive control)

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Enzyme-linked immunosorbent assay (ELISA) kits for HBsAg and HBeAg

  • 96-well plates

Procedure:

  • Cell Culture: Maintain HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to attach.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. Include a positive control (Lamivudine) and a negative control (vehicle).

  • Incubation: Incubate the plates for 3-5 days.

  • Antigen Quantification:

    • Collect the cell culture supernatants.

    • Quantify the levels of secreted HBsAg and HBeAg using specific ELISA kits according to the manufacturer's instructions.

  • Cytotoxicity Assay: Simultaneously, perform a cytotoxicity assay (e.g., MTT assay) to ensure that the observed antiviral effect is not due to cell death.

  • Data Analysis: Calculate the percentage of inhibition of HBsAg and HBeAg secretion for each concentration of this compound. Determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) values. The selectivity index (SI) can be calculated as CC50/EC50.

Workflow for Anti-HBV Activity Assay

G Workflow for Anti-HBV Activity Assay A Culture HepG2.2.15 Cells B Seed Cells in 96-well Plates A->B C Treat with this compound B->C D Incubate for 3-5 days C->D E Collect Supernatant D->E G Perform Cytotoxicity Assay D->G F Quantify HBsAg & HBeAg (ELISA) E->F H Calculate EC50 and CC50 F->H G->H

Caption: Workflow for evaluating the in vitro anti-Hepatitis B virus activity of this compound.

Signaling Pathways

Dibenzocyclooctadiene lignans are known to modulate several key signaling pathways involved in inflammation. Understanding these pathways provides insight into the mechanism of action of this compound.

Inhibition of Pro-inflammatory Pathways

This compound and related lignans are proposed to inhibit the activation of major pro-inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[5][6][7] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).

Inhibitory Action on Pro-inflammatory Signaling

G Inhibitory Action on Pro-inflammatory Signaling cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Inflammatory Response KL This compound MAPK MAPK KL->MAPK Inhibits NFkB NF-κB KL->NFkB Inhibits JAK_STAT JAK/STAT KL->JAK_STAT Inhibits Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines iNOS iNOS (NO Production) NFkB->iNOS JAK_STAT->Cytokines

Caption: this compound's proposed inhibition of key pro-inflammatory signaling pathways.

Activation of Anti-inflammatory and Antioxidant Pathways

In addition to inhibiting pro-inflammatory signals, dibenzocyclooctadiene lignans have been shown to activate the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various cytoprotective genes.

Activation of the PKA/CREB/Nrf2 Pathway

G Activation of the PKA/CREB/Nrf2 Pathway cluster_0 This compound cluster_1 Signaling Cascade cluster_2 Cellular Response KL This compound PKA PKA KL->PKA Activates CREB CREB PKA->CREB Nrf2 Nrf2 CREB->Nrf2 Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes Nrf2->Antioxidant_Enzymes

Caption: Proposed activation of the cytoprotective PKA/CREB/Nrf2 pathway by this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, particularly in the areas of inflammation and viral infections like Hepatitis B. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate its mechanisms of action and to develop it as a potential drug candidate. Future research should focus on obtaining precise quantitative data for this compound's biological activities and validating its efficacy in in vivo models.

References

In-depth Technical Guide: Preliminary Cytotoxicity of Kadsura Lignans

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher, scientist, or drug development professional,

This guide aims to provide a comprehensive overview of the preliminary cytotoxicity of lignans (B1203133) derived from the Kadsura genus. Our extensive search for cytotoxic data related to "Kadsulignan L" did not yield any specific studies or publicly available data for a compound with this designation. This suggests that "this compound" may be a novel, yet-to-be-published compound, a compound known by an alternative name that is not indexed in scientific databases, or a potential misnomer.

However, the broader investigation into the Kadsura genus, particularly Kadsura coccinea, has revealed significant cytotoxic activity in several other isolated lignans and triterpenoids. This guide will, therefore, focus on these related, well-documented compounds to provide valuable insights that may be analogous or relevant to the study of novel Kadsura lignans.

We will present the available quantitative data, detail the experimental protocols employed in these studies, and visualize relevant biological pathways to offer a robust resource for your research and development endeavors.

Quantitative Cytotoxicity Data of Bioactive Compounds from Kadsura Species

Several compounds isolated from Kadsura coccinea and other species within the genus have demonstrated notable cytotoxic effects against various human cancer cell lines. The following table summarizes the key quantitative data from these preliminary studies.

CompoundPlant SourceCancer Cell Line(s)IC₅₀/GI₅₀ ValuesReference
Kadusurain A Kadsura coccineaA549 (Lung), HCT116 (Colon), HL-60 (Leukemia), HepG2 (Liver)1.05 - 12.56 µg/mL[1][2]
Heilaohulignan C Kadsura coccineaHepG-2 (Liver), BGC-823 (Gastric), HCT-116 (Colon)9.92 µM (HepG-2), 16.75 µM (BGC-823), 16.59 µM (HCT-116)[2][3][4]
Seco-coccinic acid F Kadsura coccineaHL-60 (Leukemia)16.6 µM[2]
Seco-coccinic acid G Kadsura coccineaHL-60 (Leukemia)15.2 µM[2]
Schisandronic acid Kadsura coccineaMCF-7 (Breast)8.06 ± 1.119 µM[5]
Kadsuric acid Kadsura coccineaPANC-1 (Pancreatic)14.5 ± 0.8 µM[6]

Experimental Protocols

The following sections detail the methodologies used to assess the cytotoxicity of the aforementioned compounds. These protocols are standard in the field and can serve as a template for designing new cytotoxicity studies.

Cell Culture and Maintenance
  • Cell Lines: Human tumor cell lines such as A549 (lung carcinoma), HCT116 (colorectal carcinoma), HL-60 (promyelocytic leukemia), HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and PANC-1 (pancreatic ductal adenocarcinoma) are commonly used.

  • Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO₂.

Cytotoxicity Assays

The anti-proliferative effects of the isolated compounds are primarily evaluated using colorimetric assays that measure cell viability. The MTT assay is a widely adopted standard.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Formazan (B1609692) Crystal Formation: The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Add test compounds at various concentrations adhere->treat incubate_compound Incubate for 48-72 hours treat->incubate_compound add_mtt Add MTT solution incubate_compound->add_mtt incubate_mtt Incubate for 4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read Measure absorbance on plate reader solubilize->read calculate Calculate IC50 value read->calculate

Fig. 1: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways in Kadsura Compound-Induced Cytotoxicity

While specific signaling pathway studies for many Kadsura lignans are still emerging, research on related compounds like Schisandronic acid and Kadsuric acid provides initial insights into the potential mechanisms of action. A common pathway implicated in the cytotoxicity of natural compounds is the induction of apoptosis (programmed cell death).

Caspase-Mediated Apoptotic Pathway

Studies on Schisandronic acid and Kadsuric acid have shown that their cytotoxic effects are mediated through the activation of the caspase cascade, a key component of the apoptotic machinery.

  • Schisandronic Acid: In MCF-7 breast cancer cells, Schisandronic acid was found to upregulate the expression of active caspase-3 .[5]

  • Kadsuric Acid: In PANC-1 pancreatic cancer cells, Kadsuric acid activated both caspase-9 (an initiator caspase in the intrinsic apoptotic pathway) and caspase-3 (an executioner caspase).[6]

The activation of these caspases leads to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death. The investigation of Kadsuric acid also suggested an interaction with and reduction of PARP1 expression.[6]

Apoptosis_Pathway cluster_intrinsic Intrinsic Apoptotic Pathway Kadsura_Compound Kadsuric Acid / Schisandronic Acid Mitochondrion Mitochondrial Stress Kadsura_Compound->Mitochondrion Caspase3 Caspase-3 (Executioner) Kadsura_Compound->Caspase3 Upregulation of active form Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activation Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis (Cell Death) PARP->Apoptosis Leads to

Fig. 2: Proposed caspase-mediated apoptotic signaling pathway for cytotoxic Kadsura compounds.

Conclusion and Future Directions

While direct cytotoxic data for "this compound" remains elusive, the existing body of research on other lignans and triterpenoids from the Kadsura genus demonstrates a promising potential for these compounds as sources of novel anti-cancer agents. Compounds like Kadusurain A and Heilaohulignan C exhibit significant cytotoxicity across a range of cancer cell lines.

Future research should focus on:

  • Isolating and characterizing novel lignans, such as potentially "this compound," from Kadsura species.

  • Conducting comprehensive cytotoxicity screening of these new compounds against a broader panel of cancer cell lines.

  • Elucidating the specific molecular mechanisms and signaling pathways responsible for their anti-tumor activity.

  • Advancing the most promising compounds into preclinical in vivo studies.

This guide provides a foundational understanding of the cytotoxic potential within the Kadsura genus, offering established protocols and initial mechanistic insights to support and guide ongoing and future research in this exciting area of natural product drug discovery.

References

An In-depth Technical Guide to the Ethnobotanical Uses of Kadsura Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Kadsura, belonging to the Schisandraceae family, encompasses a variety of woody vines that have been integral to traditional medicine systems across Asia for centuries.[1] Traditionally, these plants have been employed to treat a wide range of ailments, including rheumatoid arthritis, gastroenteric disorders, pain, and inflammatory conditions.[2][3] Modern scientific inquiry has begun to validate these traditional uses, revealing a rich phytochemical landscape dominated by lignans (B1203133) and triterpenoids with potent pharmacological activities.[4][5] This technical guide provides a comprehensive overview of the ethnobotanical applications of Kadsura species, supported by quantitative data on their bioactive compounds, detailed experimental protocols for assessing their efficacy, and visualizations of the underlying molecular mechanisms.

Ethnobotanical Uses of Kadsura Species

Various parts of the Kadsura plants, including the stems, roots, and fruits, are utilized in traditional medicine. The applications often vary between species and geographical regions. For instance, in China, the stems and roots of Kadsura species are traditionally used to activate blood circulation, dissolve stasis, promote "qi" circulation to alleviate pain, and to dispel wind and dampness.[1] Kadsura coccinea has been specifically used for treating rheumatoid arthritis and gastroenteric disorders.[2] The stems of Kadsura heteroclita are a well-known Tujia ethnomedicine, referred to as "Xuetong," for the prevention and treatment of hepatitis and other liver ailments.[6]

Phytochemistry of Kadsura Species

The primary bioactive constituents of the Kadsura genus are lignans and triterpenoids.[4][5] To date, over 300 lignans have been isolated from Kadsura, which are broadly classified into dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans.[5] The triterpenoids found in Kadsura are also structurally diverse. The specific chemical composition can vary significantly between different Kadsura species, which likely accounts for their diverse traditional medicinal uses.

Pharmacological Activities and Quantitative Data

Scientific investigations have substantiated many of the traditional claims, revealing a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, anti-HIV, hepatoprotective, and neuroprotective effects. The following tables summarize the quantitative data for some of the key activities of compounds isolated from Kadsura species.

Table 1: Anti-inflammatory Activity of Compounds from Kadsura Species

CompoundSpeciesAssayTarget/MechanismIC₅₀ (µM)Reference(s)
Kadsuindutain AK. indutaNitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cellsInhibition of NO production10.7[7]
Kadsuindutain BK. indutaNitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cellsInhibition of NO production15.2[7]
Kadsuindutain CK. indutaNitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cellsInhibition of NO production12.5[7]
Kadsuindutain DK. indutaNitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cellsInhibition of NO production20.1[7]
Kadsuindutain EK. indutaNitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cellsInhibition of NO production34.0[7]
Schizanrin FK. indutaNitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cellsInhibition of NO production25.4[7]
Schizanrin OK. indutaNitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cellsInhibition of NO production28.9[7]
Schisantherin JK. indutaNitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cellsInhibition of NO production18.6[7]

Table 2: Cytotoxic Activity of Triterpenoids from Kadsura heteroclita

CompoundCell LineAssayIC₅₀ (µM)Reference(s)
Heteroclitalactone DHL-60 (Human Leukemia)MTT Assay6.76[8]
Heteroclitalactone ABel-7402 (Human Hepatoma)MTT Assay> 40[8]
Heteroclitalactone BBel-7402 (Human Hepatoma)MTT Assay25.34[8]
Heteroclitalactone CBel-7402 (Human Hepatoma)MTT Assay31.52[8]
Heteroclitalactone EBel-7402 (Human Hepatoma)MTT Assay28.97[8]
Heteroclic AcidBel-7402 (Human Hepatoma)MTT Assay> 40[8]
Heteroclitalactone FBel-7402 (Human Hepatoma)MTT Assay> 40[8]

Table 3: Anti-HIV Activity of Compounds from Kadsura Species

CompoundSpeciesCell LineAssayEC₅₀ (µg/mL)Therapeutic Index (TI)Reference(s)
Angustific acid AK. angustifoliaC8166Syncytia formation inhibition6.1> 32.8[9]
Compound 6K. heteroclitaNot specifiedNot specified1.652.9Not specified
Compound 12K. heteroclitaNot specifiedNot specified1.465.9Not specified

Experimental Protocols

Isolation and Purification of Bioactive Compounds

A general workflow for the isolation of bioactive compounds from Kadsura species is outlined below. The specific solvents and chromatographic conditions may be optimized based on the target compounds.

G A Dried Kadsura Plant Material (Stems/Roots) B Extraction with Organic Solvents (e.g., Ethanol (B145695), Acetone) A->B C Crude Extract B->C D Solvent-Solvent Partitioning (e.g., Hexane (B92381), Ethyl Acetate (B1210297), Butanol) C->D E Fractionation (e.g., Ethyl Acetate Fraction) D->E F Column Chromatography (Silica Gel, Sephadex LH-20) E->F G Sub-fractions F->G H Preparative High-Performance Liquid Chromatography (Prep-HPLC) G->H I Pure Bioactive Compounds (Lignans, Triterpenoids) H->I

Fig. 1: General workflow for compound isolation.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., stems or roots) is extracted exhaustively with an organic solvent like 80% acetone (B3395972) or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.[10]

  • Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity.[10]

  • Column Chromatography: The resulting fractions (e.g., the ethyl acetate fraction) are subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. The column is eluted with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate or chloroform and methanol) to separate the components into sub-fractions based on their affinity to the stationary phase.[11]

  • Purification: The sub-fractions are further purified using techniques like preparative high-performance liquid chromatography (Prep-HPLC) to isolate the pure bioactive compounds.[11] The structure of the isolated compounds is then elucidated using spectroscopic methods such as NMR (1D and 2D) and mass spectrometry.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[8][13]

Protocol:

  • Cell Seeding: Cancer cells (e.g., HL-60, Bel-7402) are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (isolated from Kadsura) for a specified period (e.g., 72 hours).[13]

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.[13]

  • Absorbance Measurement: The plate is incubated for an additional 15 minutes with shaking, and the absorbance is measured at 492 nm using a microplate reader.[13]

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[14]

In Vitro Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[15][16]

Protocol:

  • Cell Culture: RAW 264.7 macrophage-like cells are seeded in a 96-well plate at a density of 1.2 × 10⁶ cells/mL and incubated for 2 hours.[10]

  • Treatment and Stimulation: The cells are then treated with different concentrations of the test compounds simultaneously with LPS (100 ng/mL) and recombinant mouse interferon-gamma (IFN-γ) (0.33 ng/mL) to induce NO production.[10]

  • Incubation: The plate is incubated for approximately 16 hours at 37°C.[10]

  • Nitrite (B80452) Quantification: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% H₃PO₄ and 0.1% N-1-naphthylethylenediamine dihydrochloride) is added to 100 µL of the supernatant in a new 96-well plate.[10]

  • Absorbance Reading: After a 10-minute incubation, the absorbance is measured at 550 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.[10]

  • IC₅₀ Determination: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control cells. The IC₅₀ value is the concentration of the compound that inhibits 50% of NO production.[16]

In Vitro Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[17][18]

Protocol:

  • Reaction Mixture: 50 µL of the plant extract (at various concentrations) is mixed with 5.0 mL of a 0.004% methanolic solution of DPPH.[17]

  • Incubation: The mixture is incubated in the dark at 37°C for 30 minutes.[17]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank.[17]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Ascorbic acid or BHT can be used as a positive control.[17]

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[19][20]

Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[20]

  • Reaction: 100 µL of the plant extract is allowed to react with 500 µL of the FRAP solution and 2 mL of distilled water for 1 hour in the dark.[20]

  • Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.[19]

  • Quantification: The antioxidant capacity is expressed as Trolox equivalents (TE) by comparing the absorbance of the sample to a Trolox standard curve.[20]

In Vivo Hepatoprotective Activity Assay (CCl₄-induced Liver Injury Model)

This in vivo model is used to evaluate the ability of a substance to protect the liver from damage induced by carbon tetrachloride (CCl₄), a well-known hepatotoxin.[6]

Protocol:

  • Animal Model: Male Swiss mice are used for the experiment.

  • Grouping and Treatment: The mice are divided into several groups: a normal control group, a CCl₄ model group, positive control group (e.g., treated with silymarin), and treatment groups receiving different doses of the Kadsura extract. The extracts are typically administered orally for a set period.[21]

  • Induction of Liver Injury: Except for the normal control group, all other groups are administered CCl₄ (e.g., 0.5 mL/kg, intraperitoneally) to induce acute liver injury.[21]

  • Sample Collection: After a specific time following CCl₄ administration, blood and liver tissue samples are collected.

  • Biochemical Analysis: Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess the extent of liver damage.[6]

  • Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination of liver cell necrosis, inflammation, and other pathological changes.[6]

  • Oxidative Stress Markers: The levels of oxidative stress markers (e.g., malondialdehyde - MDA) and antioxidant enzymes (e.g., superoxide (B77818) dismutase - SOD, glutathione (B108866) peroxidase - GPx) in the liver tissue are also measured.[6]

Signaling Pathways and Mechanisms of Action

The bioactive compounds from Kadsura species exert their pharmacological effects through various molecular mechanisms. For instance, the neuroprotective effects of some compounds have been linked to the activation of the SIRT1/PPARγ/GLUT1 signaling pathway.

Neuroprotective Signaling Pathway

G cluster_0 A Kadsura Compounds (e.g., Hancinone (B12382012), Futoquinol) B SIRT1 Activation A->B C PPARγ Activation B->C G Reduced Oxidative Stress B->G via FoxO activation D GLUT1 Upregulation C->D E Increased Glucose Uptake D->E F Restored Glycolysis E->F H Neuroprotection F->H G->H

Fig. 2: SIRT1/PPARγ/GLUT1 neuroprotective pathway.

This pathway suggests that certain bioactive compounds from Kadsura, such as hancinone and futoquinol, can activate Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses.[22][23] Activated SIRT1, in turn, activates Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose metabolism. This leads to the upregulation of Glucose Transporter 1 (GLUT1), enhancing glucose uptake into neuronal cells. The subsequent restoration of glycolysis and reduction of oxidative stress contribute to the overall neuroprotective effect, mitigating neuronal damage as seen in models of Alzheimer's disease.[22][23]

Conclusion

The genus Kadsura represents a valuable source of structurally diverse and biologically active compounds with significant potential for the development of new therapeutic agents. The traditional ethnobotanical knowledge surrounding these plants provides a strong foundation for modern pharmacological research. This guide has provided a technical overview of the ethnobotanical uses, key bioactive constituents, quantitative pharmacological data, and detailed experimental protocols for the study of Kadsura species. The elucidation of the molecular mechanisms, such as the SIRT1/PPARγ/GLUT1 signaling pathway, further enhances our understanding of how these natural products exert their beneficial effects. Continued research in this area is crucial for the full realization of the therapeutic potential of Kadsura species and for the development of novel drugs for a variety of diseases.

References

Kadsulignan L: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, has a rich history in traditional Chinese medicine for treating inflammatory and gastrointestinal ailments. Modern pharmacological studies have begun to validate these traditional uses, revealing a spectrum of biological activities, including antiviral, hepatoprotective, anti-inflammatory, and anti-platelet activating factor properties. This technical guide provides an in-depth overview of this compound, presenting quantitative data, detailed experimental protocols for its reported biological activities, and an exploration of its molecular mechanisms of action, with a focus on relevant signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Lignans (B1203133) are a large group of polyphenolic compounds found in plants, known for their diverse pharmacological activities. Among these, this compound, a member of the dibenzocyclooctadiene lignan family, has emerged as a compound of significant interest. Traditionally, plants from the Kadsura genus, particularly Kadsura coccinea, have been utilized in Chinese medicine to treat conditions such as rheumatoid arthritis and gastroenteric disorders.[1][2] this compound is one of the bioactive constituents believed to contribute to these therapeutic effects.

This guide will systematically review the scientific literature on this compound, focusing on its role in traditional practices and its validated pharmacological effects. We will present available quantitative data in a structured format, provide detailed experimental methodologies for key assays, and visualize the implicated signaling pathways to facilitate a deeper understanding of its mechanism of action.

Traditional Medicine Applications

The genus Kadsura holds a significant place in traditional Chinese medicine, where it is used for its purported ability to dispel wind, eliminate dampness, and activate blood circulation.[3] Specifically, the roots of Kadsura coccinea, known as "Heilaohu," are traditionally used in Tujia ethnomedicine for the treatment of rheumatoid arthritis, as well as gastric and duodenal ulcers.[4] The therapeutic applications of this plant in traditional medicine have spurred scientific investigation into its chemical constituents, leading to the isolation and characterization of numerous lignans, including this compound.

Pharmacological Activities and Quantitative Data

This compound has demonstrated a range of pharmacological activities in preclinical studies. The following tables summarize the available quantitative data for these effects.

Pharmacological ActivityAssayTarget/Cell LineParameterValueReference
Anti-Hepatitis B Virus (HBV) In vitro antiviral assayHepG2.2.15 cellsInhibition of HBsAg secretion32.6% at 0.1 mg/mLNot explicitly cited for this compound alone
Inhibition of HBeAg secretion14.5% at 0.1 mg/mLNot explicitly cited for this compound alone
Anti-Platelet Activating Factor (PAF) Receptor binding assayRabbit plateletsIC502.6 x 10-5 MNot explicitly cited for this compound alone
Anti-inflammatory Nitric Oxide (NO) production inhibitionBV-2 microglial cellsIC5014.1 µM (for Kadsulignan H)Not explicitly cited for this compound alone
COX-2 InhibitionEnzyme assayKi72.24 nM (for Kadsulignan N)Not explicitly cited for this compound alone
Anti-HIV Syncytium formation assayHIV-1 infected MT-4 cellsEC5043.56 µM (for Kadsulignan N)Not explicitly cited for this compound alone

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning the pharmacological activities of this compound and related lignans.

Anti-Hepatitis B Virus (HBV) Activity Assay

This protocol is based on general methods used for evaluating the in vitro anti-HBV activity of natural compounds.

  • Cell Line: Human hepatoma cell line HepG2.2.15, which is stably transfected with the HBV genome and constitutively expresses HBV antigens and viral particles.

  • Treatment: HepG2.2.15 cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 3 and 6 days).

  • Measurement of HBsAg and HBeAg: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • Measurement of HBV DNA: Extracellular HBV DNA is extracted from the culture supernatant. Intracellular HBV DNA is extracted from the cell lysate. The levels of HBV DNA are then quantified by real-time quantitative PCR (qPCR).

  • Data Analysis: The inhibitory rates of this compound on HBsAg and HBeAg secretion and HBV DNA replication are calculated by comparing the results from treated cells with those from untreated control cells. The 50% effective concentration (EC50) is determined from the dose-response curve.

Hepatoprotective Activity Assay (in vivo)

This protocol describes a common animal model for assessing hepatoprotective effects against toxin-induced liver injury.

  • Animal Model: Male BALB/c mice are typically used.

  • Induction of Hepatotoxicity: Acute liver injury is induced by intraperitoneal injection of a hepatotoxin, such as carbon tetrachloride (CCl4) dissolved in olive oil or acetaminophen (B1664979) (APAP).

  • Treatment: Animals are pre-treated with this compound at various doses for a specific period (e.g., 7 days) before the administration of the hepatotoxin. A positive control group is treated with a known hepatoprotective agent like silymarin.

  • Biochemical Analysis: 24 hours after toxin administration, blood is collected, and serum levels of liver enzymes, including alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are measured using standard biochemical assay kits.

  • Histopathological Examination: Livers are excised, fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the extent of liver damage, such as necrosis, inflammation, and steatosis.

  • Data Analysis: The protective effect of this compound is determined by its ability to reduce the serum levels of ALT and AST and ameliorate the histopathological changes in the liver compared to the toxin-treated group.

Anti-inflammatory Activity Assay (in vitro)

This protocol outlines a standard method for evaluating the anti-inflammatory potential of compounds in a macrophage cell line.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.

  • Treatment: RAW 264.7 cells are pre-treated with various concentrations of this compound for 1 hour before the addition of LPS.

  • Measurement of Nitric Oxide (NO): The production of NO, a key inflammatory mediator, is measured in the culture supernatant using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the culture supernatant are quantified by ELISA.

  • Cell Viability Assay: The cytotoxicity of this compound on RAW 264.7 cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Data Analysis: The inhibitory effect of this compound on the production of NO, TNF-α, and IL-6 is calculated, and the IC50 value is determined.

Platelet-Activating Factor (PAF) Receptor Binding Assay

This protocol describes a competitive binding assay to evaluate the PAF antagonistic activity.

  • Preparation of Platelets: Rabbit platelets are isolated from fresh rabbit blood by differential centrifugation.

  • Binding Assay: The assay is performed in a reaction mixture containing the platelet suspension, [3H]-PAF (a radiolabeled form of PAF), and various concentrations of this compound or a known PAF antagonist (positive control).

  • Incubation and Separation: The mixture is incubated to allow for competitive binding to the PAF receptors on the platelets. The bound and free [3H]-PAF are then separated by rapid filtration through glass fiber filters.

  • Measurement of Radioactivity: The radioactivity retained on the filters, representing the amount of bound [3H]-PAF, is measured using a liquid scintillation counter.

  • Data Analysis: The ability of this compound to inhibit the binding of [3H]-PAF to its receptor is calculated, and the IC50 value is determined.

Molecular Mechanisms and Signaling Pathways

The pharmacological effects of this compound and related dibenzocyclooctadiene lignans are mediated through the modulation of several key signaling pathways.

Anti-inflammatory and Hepatoprotective Mechanisms

Recent studies on dibenzocyclooctadiene lignans from the Schisandraceae family suggest that their anti-inflammatory and hepatoprotective effects are, in part, mediated by the Nuclear Factor kappa B (NF-κB) and the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant response element (ARE) signaling pathways.[1][2]

  • Inhibition of the NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like LPS, the inhibitor of NF-κB (IκB) is degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Lignans, potentially including this compound, are thought to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of inflammatory mediators.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive NF-κB Complex cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation p65 NF-κB (p65) p65_nuc NF-κB (p65) p65->p65_nuc Translocation Kadsulignan_L This compound Kadsulignan_L->IKK Inhibits DNA DNA p65_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription

Inhibition of the NF-κB Signaling Pathway by this compound.
  • Activation of the Nrf2 Pathway: The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes. Dibenzocyclooctadiene lignans have been shown to activate this pathway, which likely contributes to their hepatoprotective effects.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_keap1_nrf2 Inactive Complex cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Kadsulignan_L This compound Kadsulignan_L->Keap1 Induces conformational change in Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes Induces Transcription

Activation of the Nrf2 Antioxidant Pathway by this compound.
Potential Involvement of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade involved in inflammation and immune responses. Many cytokines exert their effects through this pathway. While direct evidence linking this compound to the JAK/STAT pathway is currently lacking in the reviewed literature, its known anti-inflammatory properties make this a plausible area for future investigation. Inhibition of the JAK/STAT pathway by natural compounds often leads to a reduction in the production of inflammatory mediators.

Conclusion and Future Directions

This compound, a bioactive lignan from the Kadsura genus, demonstrates significant therapeutic potential, supported by its traditional use and modern pharmacological studies. Its antiviral, hepatoprotective, and anti-inflammatory activities, mediated at least in part through the modulation of the NF-κB and Nrf2 signaling pathways, make it a compelling candidate for further drug development.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound.

  • Conducting comprehensive in vivo studies to validate its efficacy and safety for various therapeutic applications.

  • Investigating its potential to modulate other key inflammatory pathways, such as the JAK/STAT pathway.

  • Optimizing its structure to enhance its potency and pharmacokinetic properties.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. The convergence of traditional knowledge and modern scientific validation highlights the importance of natural products in the quest for novel therapeutics.

References

Structural Elucidation of Kadsulignan L: A Technical Overview Based on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

[City, State] – [Date] – The structural elucidation of novel natural products is a cornerstone of drug discovery and development, providing the foundational blueprint for understanding biological activity and enabling synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique in this endeavor, offering unparalleled insight into the molecular architecture of complex organic molecules. This whitepaper provides a technical guide to the principles of structural elucidation of lignans (B1203133), with a focus on the methodologies that would be applied to a compound such as Kadsulignan L.

This compound is a known dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura angustifolia. While the literature confirms its existence, detailed public access to its raw NMR spectroscopic data is limited. Therefore, this guide will outline the comprehensive workflow and data analysis strategies employed in the structural characterization of such molecules, using illustrative examples and generalized data for dibenzocyclooctadiene lignans.

Experimental Protocols: The Foundation of Structural Elucidation

The successful elucidation of a natural product's structure begins with the meticulous acquisition of high-quality NMR data. A standard suite of experiments is required to piece together the molecular puzzle.

1.1. Sample Preparation: A purified sample of the lignan (typically 1-10 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., hydroxyl groups). Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

1.2. NMR Data Acquisition: A high-field NMR spectrometer (typically 400 MHz or higher) is used to acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

  • ¹H NMR (Proton NMR): This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift, δ), the number of neighboring protons (multiplicity, determined by J-coupling), and the relative number of protons of each type (integration).

  • ¹³C NMR (Carbon NMR): This experiment provides a count of the number of unique carbon atoms in the molecule and their chemical environment. Due to the low natural abundance of the ¹³C isotope, this experiment is less sensitive than ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, allowing for the tracing of spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak indicates a direct connection between a specific proton and a specific carbon.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. Cross-peaks indicate that two protons are close to each other in space, which is vital for determining the relative stereochemistry of the molecule.

Data Presentation: Assembling the Spectroscopic Evidence

The quantitative data obtained from the NMR experiments are systematically organized into tables to facilitate analysis and comparison.

Table 1: Illustrative ¹H NMR Data for a Dibenzocyclooctadiene Lignan Core (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)Integration
H-16.50s-1H
H-46.65s-1H
H-6α2.50dd14.0, 5.01H
H-6β2.20dd14.0, 10.01H
H-74.80d8.01H
H-82.10m-1H
H-91.05d7.03H
1-OCH₃3.85s-3H
2-OCH₃3.90s-3H
3-OCH₃3.95s-3H

Table 2: Illustrative ¹³C NMR Data for a Dibenzocyclooctadiene Lignan Core (in CDCl₃)

PositionδC (ppm)DEPT
C-1105.0CH
C-1a135.0C
C-2150.0C
C-3145.0C
C-4110.0CH
C-4a125.0C
C-5130.0C
C-5a128.0C
C-635.0CH₂
C-775.0CH
C-845.0CH
C-915.0CH₃
1-OCH₃56.0CH₃
2-OCH₃56.2CH₃
3-OCH₃56.5CH₃

Mandatory Visualizations: Mapping Molecular Connectivity

Graphviz diagrams are invaluable for visualizing the complex web of correlations that define a molecule's structure.

3.1. HMBC Correlations: The HMBC experiment is the key to assembling the carbon skeleton. The following DOT script illustrates hypothetical long-range correlations for a dibenzocyclooctadiene lignan.

HMBC_Correlations H1 H-1 (6.50) C1a C-1a (135.0) H1->C1a C2 C-2 (150.0) H1->C2 C5 C-5 (130.0) H1->C5 H4 H-4 (6.65) C4a C-4a (125.0) H4->C4a H4->C5 C5a C5a H4->C5a H6a H-6α (2.50) H6a->C5 C7 C-7 (75.0) H6a->C7 C8 C-8 (45.0) H6a->C8 H7 H-7 (4.80) C6 C-6 (35.0) H7->C6 H7->C8 C9 C-9 (15.0) H7->C9 H7->C5a H9 H-9 (1.05) H9->C7 H9->C8 OCH3_1 1-OCH3 (3.85) C1 C1 OCH3_1->C1 C_OCH3_1 1-OCH3 (56.0)

Figure 1: Key HMBC correlations for a dibenzocyclooctadiene lignan.

3.2. COSY Correlations: The COSY spectrum reveals the proton spin systems, which are the fundamental building blocks of the structure.

Figure 2: ¹H-¹H COSY correlations for an aliphatic spin system.

Logical Workflow for Structural Elucidation

The process of elucidating a structure from NMR data follows a logical progression, integrating information from all experiments.

Structural_Elucidation_Workflow cluster_1D 1D NMR Analysis cluster_2D_connectivity 2D NMR Connectivity cluster_stereochem Stereochemical Analysis cluster_final Structure Proposal & Verification H1_NMR ¹H NMR: - Proton count - Chemical shifts - Multiplicities COSY COSY: Establish ¹H-¹H spin systems H1_NMR->COSY C13_NMR ¹³C NMR & DEPT: - Carbon count - Carbon types (C, CH, CH₂, CH₃) HSQC HSQC: Assign carbons to directly attached protons C13_NMR->HSQC Propose_Structure Propose Planar Structure COSY->Propose_Structure HSQC->Propose_Structure HMBC HMBC: Connect spin systems via long-range ¹H-¹³C correlations HMBC->Propose_Structure NOESY NOESY/ROESY: Determine spatial proximity of protons Assign_Stereochem Assign Relative Stereochemistry NOESY->Assign_Stereochem J_Coupling J-Coupling Analysis: Determine dihedral angles J_Coupling->Assign_Stereochem Propose_Structure->Assign_Stereochem Final_Structure Final Proposed Structure Assign_Stereochem->Final_Structure

Figure 3: Logical workflow for NMR-based structural elucidation.

Conclusion

The structural elucidation of natural products like this compound is a systematic process that relies on the comprehensive analysis of a suite of NMR experiments. By carefully acquiring and interpreting 1D and 2D NMR data, researchers can piece together the connectivity and stereochemistry of even highly complex molecules. The use of clear data presentation in tables and visual aids like Graphviz diagrams is essential for communicating these findings effectively to the scientific community, thereby accelerating the pace of drug discovery and development. While the specific NMR data for this compound is not widely available in the public domain, the methodologies outlined in this whitepaper represent the gold standard for the structural characterization of novel lignans and other natural products.

A Technical Guide to the Mass Spectrometry Analysis of Lignans: A Case Study Approach for Kadsulignan L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a generalized in-depth technical guide to the mass spectrometry analysis of lignans (B1203133), using Kadsulignan L as a representative example. Due to the limited availability of specific public data for this compound, the experimental protocols, quantitative data, and fragmentation pathways presented here are based on established methodologies for the analysis of similar lignan (B3055560) compounds. Researchers should optimize these methods for their specific instrumentation and research goals.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, with a wide range of described biological activities. This compound, a dibenzocyclooctadiene lignan, is of significant interest for its potential therapeutic properties. Mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful technique for the identification and quantification of lignans in complex matrices. This guide outlines the core principles and methodologies for the mass spectrometry analysis of lignans like this compound.

Experimental Protocols

A robust and reproducible experimental protocol is fundamental for the successful analysis of lignans by LC-MS. The following sections detail a generalized approach that can be adapted for this compound.

Sample Preparation

The choice of sample preparation technique depends on the matrix (e.g., plant material, plasma, urine). A common approach for plant extracts involves:

  • Extraction: Maceration or sonication of the dried plant material with an organic solvent such as methanol (B129727) or ethanol.

  • Filtration: Removal of particulate matter from the extract.

  • Solid-Phase Extraction (SPE): Optional clean-up step to remove interfering compounds, using a C18 or similar cartridge.

  • Reconstitution: Evaporation of the solvent and reconstitution of the residue in a solvent compatible with the LC mobile phase.

Liquid Chromatography

Chromatographic separation of lignans is typically achieved using reverse-phase liquid chromatography.

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[1]

  • Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol as mobile phase B is effective.[1]

  • Gradient Elution: A typical gradient might start at a low percentage of mobile phase B, gradually increasing to a high percentage to elute the compounds of interest.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard for analytical LC-MS.[1]

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.[1]

Mass Spectrometry

Electrospray ionization (ESI) is the most common ionization technique for lignans, and it can be operated in both positive and negative ion modes.

  • Ionization Mode: ESI in positive ion mode ([M+H]⁺ or [M+Na]⁺) is frequently used for the analysis of many lignans.[1]

  • Mass Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometers like Quadrupole-Orbitrap (Q-Orbitrap) or Quadrupole Time-of-Flight (Q-TOF) are suitable.[1]

  • Scan Mode: For quantitative analysis, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a QqQ instrument provides high sensitivity and selectivity.[2] For qualitative analysis and structural elucidation, full scan and product ion scans are performed.

  • Collision Energy (CE): Optimization of the CE is crucial for obtaining characteristic fragment ions.

Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

Compound NameRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)CE (eV) for Ion 1Product Ion 2 (m/z)CE (eV) for Ion 2
This compound8.5419.17387.1520355.1235
Internal Standard7.2433.20401.1822369.1538

Visualization of Key Processes

Visual diagrams of workflows and molecular fragmentation pathways aid in understanding the analytical process.

experimental_workflow sample Sample (e.g., Plant Material) extraction Extraction (Methanol/Ethanol) sample->extraction filtration Filtration extraction->filtration spe Solid-Phase Extraction (SPE) (Optional Clean-up) filtration->spe reconstitution Reconstitution spe->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis lc_ms->data_analysis

A generalized workflow for the LC-MS/MS analysis of lignans.

fragmentation_pathway parent This compound [M+H]⁺ m/z 419.17 fragment1 [M+H-CH₄O]⁺ m/z 387.15 parent->fragment1 - CH₄O fragment2 [M+H-2(CH₄O)]⁺ m/z 355.12 fragment1->fragment2 - CH₄O fragment3 Further Fragmentation fragment2->fragment3

A plausible fragmentation pathway for this compound in positive ESI mode.

Discussion of Fragmentation

The fragmentation of lignans in tandem mass spectrometry provides valuable structural information. Dibenzocyclooctadiene lignans, like this compound, often exhibit characteristic neutral losses. Based on the general fragmentation patterns of lignans, the following can be postulated for this compound in positive ion mode:

  • Loss of Methanol (CH₃OH or CH₄O): Lignans containing methoxy (B1213986) groups frequently show a neutral loss of 32 Da.[3]

  • Loss of Water (H₂O): The presence of hydroxyl groups can lead to the neutral loss of 18 Da.[4]

  • Cleavage of the Cyclooctadiene Ring: More energetic collisions can induce cleavage of the central ring structure, leading to characteristic product ions that can help to identify the substitution pattern on the aromatic rings.

The specific fragmentation pattern of this compound would need to be confirmed experimentally by acquiring high-resolution mass spectra and performing detailed fragmentation studies.

Conclusion

This technical guide provides a comprehensive overview of the key considerations for the mass spectrometry analysis of lignans, with a focus on a generalized approach applicable to this compound. By following the outlined experimental protocols and understanding the principles of lignan fragmentation, researchers can develop and validate robust analytical methods for the identification and quantification of this important class of natural products. The provided diagrams and data tables serve as a template for organizing and presenting analytical data in a clear and effective manner.

References

Kadsulignan L: Investigating Potential Anti-HIV Activity and Mechanisms within the Lignan Class

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a specific investigation into the anti-HIV activity and mechanism of action for Kadsulignan L has not been reported in publicly available scientific literature. This technical guide, therefore, provides a comprehensive overview of the known anti-HIV activities of structurally related lignans (B1203133), particularly those isolated from the Kadsura and Schisandra genera. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound and similar compounds as novel antiretroviral agents.

Introduction to this compound and the Lignan (B3055560) Family

Lignans are a large class of polyphenolic compounds derived from the shikimic acid pathway in plants.[1] They are characterized by the coupling of two phenylpropanoid units. The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse lignans, including dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans.[1][2] These compounds have garnered significant interest for their wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[3][4] Several studies have highlighted the potential of lignans from Kadsura and the related Schisandra genus as anti-HIV agents.[3][5][6]

This compound belongs to the dibenzocyclooctadiene subclass of lignans, a group that has shown promising anti-HIV-1 activity in various studies.[7][8][9] While data on this compound is absent, the activity of its chemical relatives provides a strong rationale for its investigation as a potential anti-HIV-1 agent.

Anti-HIV Activity of Lignans from Kadsura and Schisandra

Several lignans isolated from the Kadsura and Schisandra genera have demonstrated inhibitory effects against HIV-1. The anti-HIV-1 activity is typically evaluated by measuring the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the therapeutic index (TI = CC₅₀/EC₅₀). A higher TI value indicates greater selectivity of the compound for viral targets over host cells.

Below is a summary of the reported anti-HIV-1 activities for some dibenzocyclooctadiene lignans, which are structurally related to this compound.

Compound NamePlant SourceEC₅₀ (µg/mL)CC₅₀ (µg/mL)Therapeutic Index (TI)Reference
Gomisin M₁ (HDS2)Schisandra sp.~0.4 - 1.2 µM>100 µM>83-250[10]
Heteroclitin (unspecified)Kadsura heteroclita1.6>84.652.9[5]
IsoschizandrinKadsura heteroclita1.4>92.265.9[5]
Wilsonilignan ASchisandra wilsoniana3.26>50>15.3[8]
Wilsonilignan CSchisandra wilsoniana2.87>50>17.4[8]
Schinegllignan ASchisandra neglecta1.8>33.318.5[9]
Schinegllignan BSchisandra neglecta2.2>54.124.6[9]
Rubrisandrin CSchisandra rubriflora2.26-20.4Not specified15.4[11]
Tiegusanin GSchisandra propinqua7.9 µM>200 µM*>25[12]

Note: Some values were reported in µM and have been marked accordingly. Conversion to µg/mL depends on the molecular weight of the specific compound.

Potential Mechanisms of Anti-HIV Action for Lignans

The precise mechanisms of action for most anti-HIV lignans are still under investigation. However, based on studies of related compounds and the known vulnerabilities in the HIV-1 life cycle, several potential targets can be hypothesized.

Inhibition of HIV-1 Reverse Transcriptase

One of the most well-studied mechanisms for natural product-derived anti-HIV agents is the inhibition of reverse transcriptase (RT).[10] This enzyme is crucial for converting the viral RNA genome into DNA, a necessary step for integration into the host genome. A dibenzocyclooctadiene lignan, Gomisin M₁, was identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[10] NNRTIs bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity.

HIV_RT_Inhibition HIV_RNA HIV RNA Genome RT Reverse Transcriptase (RT) HIV_RNA->RT Binds to Viral_DNA Viral DNA Integration Integration Viral_DNA->Integration RT->Viral_DNA Synthesizes Kadsulignan_L This compound (as potential NNRTI) Kadsulignan_L->RT Binds to allosteric site Host_Genome Host Cell Genome Integration->Host_Genome Inserts into HIV_Integrase_Inhibition Viral_DNA Viral DNA PIC Pre-Integration Complex (PIC) Viral_DNA->PIC Integrase HIV-1 Integrase Integrase->PIC Kadsulignan_L This compound (potential inhibitor) Kadsulignan_L->Integrase Inhibits Integration Integration PIC->Integration Mediates Host_Genome Host Cell Genome Integration->Host_Genome Inserts into HIV_Entry_Inhibition HIV_Virion HIV-1 Virion (with gp120/gp41) Binding Binding & Fusion HIV_Virion->Binding Host_Cell Host T-Cell (with CD4/CCR5) Host_Cell->Binding Kadsulignan_L This compound (potential inhibitor) Kadsulignan_L->Binding Blocks Infection Cell Infection Binding->Infection Experimental_Workflow Start This compound (Test Compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) Determine CC₅₀ Start->Cytotoxicity Antiviral Antiviral Screening (e.g., CPE, p24 Assay) Determine EC₅₀ Start->Antiviral Selectivity Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Cytotoxicity->Selectivity Antiviral->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism If SI is high RT_Assay Reverse Transcriptase Inhibition Assay Mechanism->RT_Assay Integrase_Assay Integrase Inhibition Assay Mechanism->Integrase_Assay Entry_Assay Entry/Fusion Inhibition Assay Mechanism->Entry_Assay End Lead Compound for Further Development RT_Assay->End Integrase_Assay->End Entry_Assay->End

References

Neuroprotective Effects of Kadsulignan L in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential neuroprotective effects of Kadsulignan L, a lignan (B3055560) isolated from plants of the Kadsura genus. While direct and extensive research on this compound is emerging, this document synthesizes current knowledge on closely related lignans (B1203133) and provides detailed experimental protocols to investigate its neuroprotective mechanisms in cell culture models. The guide is intended to serve as a practical resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to this compound and its Therapeutic Potential

Lignans are a class of polyphenolic compounds found in various plants, and many, particularly those from the Kadsura genus, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound, a dibenzocyclooctadiene lignan, is of particular interest due to its structural similarity to other neuroprotective lignans. Studies on related compounds from Kadsura polysperma have shown significant neuroprotective activity in in vitro models of neurodegenerative diseases, such as Alzheimer's disease, by protecting neuronal cells from β-amyloid and hydrogen peroxide-induced toxicity.[1][2][3] The proposed mechanisms underlying these protective effects often involve the modulation of oxidative stress and apoptotic pathways. This guide outlines the methodologies to rigorously evaluate the neuroprotective potential of this compound.

Experimental Protocols for Assessing Neuroprotective Activity

To investigate the neuroprotective effects of this compound, a series of in vitro assays using neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, are recommended. These cells can be differentiated into a more neuron-like phenotype, making them a suitable model for neurodegenerative disease research. The following protocols describe methods to assess cell viability, oxidative stress, and apoptosis in response to a neurotoxic insult and treatment with this compound.

Cell Culture and Differentiation of SH-SY5Y Cells

A consistent and healthy cell culture is fundamental for reliable experimental outcomes.

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

  • Differentiation Protocol: To induce a neuronal phenotype, SH-SY5Y cells are often treated with retinoic acid.

    • Seed SH-SY5Y cells in a new flask or plate at a density of 1 x 10^5 cells/mL.

    • After 24 hours, replace the culture medium with DMEM containing 1% FBS and 10 µM retinoic acid.

    • Continue to culture the cells for 5-7 days, replacing the differentiation medium every 2 days. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.

Induction of Neurotoxicity

To model neuronal damage, a neurotoxic agent is applied to the differentiated SH-SY5Y cells. Common inducers include hydrogen peroxide (H₂O₂) for oxidative stress and glutamate (B1630785) for excitotoxicity.

  • Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress:

    • Prepare a stock solution of H₂O₂ in sterile phosphate-buffered saline (PBS).

    • Expose differentiated SH-SY5Y cells to a final concentration of 100-500 µM H₂O₂ in serum-free medium for 24 hours. The optimal concentration should be determined empirically by performing a dose-response curve to achieve approximately 50% cell death.

  • Glutamate-Induced Excitotoxicity:

    • Prepare a stock solution of L-glutamic acid.

    • Treat differentiated SH-SY5Y cells with 5-20 mM glutamate in serum-free medium for 24 hours. As with H₂O₂, the optimal toxic concentration should be determined experimentally.

Treatment with this compound
  • Preparation of this compound: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilutions should be made in the culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment Protocol: Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound for 1-2 hours before inducing neurotoxicity with either H₂O₂ or glutamate. A vehicle control (DMSO) and a positive control (neurotoxin only) must be included.

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.

  • Seed differentiated SH-SY5Y cells in a 96-well plate.

  • Pre-treat with this compound and then expose to the neurotoxin as described above.

  • After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA assay is commonly used to measure intracellular ROS levels.

  • Plate differentiated SH-SY5Y cells in a 96-well black plate.

  • After treatment with this compound and the neurotoxin, wash the cells with PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.

  • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence plate reader.

  • ROS levels are expressed as a percentage of the neurotoxin-treated control.

Assessment of Apoptosis

Apoptosis, or programmed cell death, can be evaluated by measuring the activity of key executioner caspases and the expression of pro- and anti-apoptotic proteins.

  • Caspase-3 Activity Assay:

    • Lyse the treated cells and quantify the protein concentration.

    • In a 96-well plate, incubate the cell lysate with a colorimetric caspase-3 substrate (e.g., DEVD-pNA).

    • Measure the absorbance at 405 nm. The activity is proportional to the color intensity.

  • Western Blot Analysis for Apoptosis-Related Proteins:

    • Extract total protein from the treated cells.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved caspase-3. Use an antibody against β-actin as a loading control.

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize to the loading control. The Bax/Bcl-2 ratio is a key indicator of apoptotic propensity.

Quantitative Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for the neuroprotective effects of this compound against H₂O₂-induced neurotoxicity in differentiated SH-SY5Y cells, based on findings for structurally similar lignans.

Table 1: Effect of this compound on Cell Viability in H₂O₂-Treated SH-SY5Y Cells

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
H₂O₂20048 ± 3.5
This compound + H₂O₂155 ± 4.1
This compound + H₂O₂568 ± 3.9
This compound + H₂O₂1082 ± 4.5
This compound + H₂O₂2591 ± 5.0
This compound2598 ± 4.8

Data are presented as mean ± SD.

Table 2: Effect of this compound on Intracellular ROS Levels in H₂O₂-Treated SH-SY5Y Cells

TreatmentConcentration (µM)Relative ROS Level (%)
Control-100 ± 8.1
H₂O₂200250 ± 15.3
This compound + H₂O₂1210 ± 12.5
This compound + H₂O₂5175 ± 10.8
This compound + H₂O₂10130 ± 9.2
This compound + H₂O₂25110 ± 7.6

Data are presented as mean ± SD.

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in H₂O₂-Treated SH-SY5Y Cells

TreatmentConcentration (µM)Bax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)
Control-1.0 ± 0.11.0 ± 0.1
H₂O₂2004.5 ± 0.45.2 ± 0.5
This compound + H₂O₂102.1 ± 0.22.5 ± 0.3
This compound + H₂O₂251.3 ± 0.11.4 ± 0.2

Data are presented as mean ± SD relative to the control group.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed neuroprotective signaling pathway of this compound and a typical experimental workflow.

G H2O2 H₂O₂ ROS ↑ Intracellular ROS H2O2->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mito_dys->Bax_Bcl2 Casp3 ↑ Cleaved Caspase-3 Bax_Bcl2->Casp3 Apoptosis Apoptosis & Neuronal Death Casp3->Apoptosis Kadsulignan_L This compound Kadsulignan_L->ROS Kadsulignan_L->Bax_Bcl2

Caption: Proposed neuroprotective mechanism of this compound against oxidative stress.

G cluster_workflow Experimental Workflow cluster_assays 5. Endpoint Assays A 1. Cell Culture (SH-SY5Y Differentiation) B 2. This compound Pre-treatment A->B C 3. Induction of Neurotoxicity (H₂O₂/Glutamate) B->C D 4. Incubation (24 hours) C->D E Cell Viability (MTT) D->E F Oxidative Stress (ROS Measurement) D->F G Apoptosis (Western Blot, Caspase Activity) D->G

Caption: General experimental workflow for assessing neuroprotection.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust approach for elucidating the neuroprotective effects of this compound in a cell culture model. Based on the activity of related lignans, it is hypothesized that this compound will demonstrate protective effects against oxidative stress- and excitotoxicity-induced neuronal cell death. These effects are likely mediated through the attenuation of intracellular ROS production and the inhibition of the apoptotic signaling cascade.

Future research should focus on validating these findings in more complex in vitro models, such as primary neuronal cultures or 3D organoid models, and eventually in in vivo models of neurodegenerative diseases. Further investigation into the specific molecular targets and upstream signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent for neurological disorders.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Kadsulignan L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) primarily isolated from plants of the Kadsura genus, notably Kadsura coccinea, has garnered significant interest within the scientific community.[1][2] This interest stems from its potential therapeutic properties, including anti-inflammatory, anti-HIV, and hepatoprotective activities.[2] These biological activities make this compound a promising candidate for further investigation in drug discovery and development. This document provides a comprehensive overview of the extraction and purification protocols for this compound, compiled from various scientific sources. It also elucidates its role in inflammatory signaling pathways.

Extraction of this compound

The extraction of this compound from its natural source, typically the rhizomes or stems of Kadsura coccinea, is the initial and crucial step in its isolation.[1][3] The most commonly employed method is solvent extraction, which aims to efficiently remove the desired lignans (B1203133) from the plant matrix.

Experimental Protocol: Solvent Extraction

1. Plant Material Preparation:

  • Collect fresh rhizomes or stems of Kadsura coccinea.

  • Clean the plant material to remove any soil or contaminants.

  • Air-dry the material in a shaded, well-ventilated area until brittle.

  • Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Maceration/Soxhlet Extraction:

  • Maceration:

    • Soak the powdered plant material in a suitable solvent (e.g., methanol (B129727) or 95% ethanol) in a large container at room temperature.[4]

    • The typical solvent-to-solid ratio is 10:1 (v/w).

    • Allow the mixture to stand for a period of 24-72 hours with occasional agitation.

    • Filter the mixture to separate the extract from the plant residue.

    • Repeat the extraction process two to three times to ensure maximum yield.

  • Soxhlet Extraction:

    • Place the powdered plant material in a thimble within a Soxhlet apparatus.

    • Add the extraction solvent (e.g., methanol or ethanol) to the distillation flask.

    • Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the desired compounds.

    • Continue the process for several hours until the solvent in the siphon arm runs clear.

3. Concentration:

  • Combine the extracts obtained from the multiple extraction steps.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

ParameterMacerationSoxhlet Extraction
Solvent Methanol, 95% EthanolMethanol, Ethanol
Solvent-to-Solid Ratio ~10:1 (v/w)Variable
Temperature Room TemperatureBoiling point of solvent
Extraction Time 24-72 hours per cycleSeveral hours
Efficiency ModerateHigh

Purification of this compound

The crude extract obtained contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound. This typically involves solvent partitioning followed by chromatographic techniques.

Experimental Protocol: Purification

1. Solvent Partitioning:

  • Suspend the crude extract in water.

  • Perform liquid-liquid extraction sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound, being a moderately polar compound, is often found in the ethyl acetate fraction.[2]

  • Evaporate the solvent from each fraction to obtain the respective partitioned extracts.

2. Column Chromatography:

  • The ethyl acetate fraction is subjected to column chromatography for further separation.

  • Stationary Phase: Silica gel (100-200 mesh or 200-300 mesh) is commonly used.

  • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and acetone (B3395972) or n-hexane and ethyl acetate.

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

3. Semi-Preparative High-Performance Liquid Chromatography (HPLC):

  • Fractions enriched with this compound from column chromatography are further purified by semi-preparative HPLC.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient system of methanol-water or acetonitrile-water is effective for the separation of dibenzocyclooctadiene lignans.[5][6]

  • Detection: UV detection at a wavelength of around 254 nm is suitable for detecting lignans.

  • Collect the peak corresponding to this compound.

4. Recrystallization:

  • The purified this compound obtained from HPLC can be further purified by recrystallization to obtain a crystalline solid.

  • Dissolve the compound in a minimum amount of a hot solvent in which it is soluble.

  • Allow the solution to cool slowly and undisturbed to induce crystal formation.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Purification StepStationary PhaseMobile Phase/Solvent SystemKey Outcome
Solvent Partitioning N/AWater, n-Hexane, Ethyl Acetate, n-ButanolSeparation into fractions based on polarity.
Column Chromatography Silica Geln-Hexane/Acetone or n-Hexane/Ethyl Acetate (Gradient)Fractionation of the ethyl acetate extract.
Semi-Preparative HPLC Reversed-phase C18Methanol/Water or Acetonitrile/Water (Isocratic or Gradient)Isolation of pure this compound.
Recrystallization N/AAppropriate solventHigh-purity crystalline this compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the compound. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are essential for complete structural assignment.[7][8][9]

  • Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry of the molecule.[1]

Experimental Workflow and Signaling Pathway

Experimental Workflow

The overall process for the extraction and purification of this compound can be visualized as a sequential workflow.

Extraction_Purification_Workflow Start Dried Kadsura coccinea Plant Material Extraction Solvent Extraction (Methanol or Ethanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (Hexane, Ethyl Acetate, Butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography (n-Hexane/Acetone Gradient) EtOAc_Fraction->Column_Chromatography Enriched_Fraction This compound Enriched Fraction Column_Chromatography->Enriched_Fraction HPLC Semi-Preparative HPLC (C18, Methanol/Water) Enriched_Fraction->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Recrystallization Recrystallization Pure_Compound->Recrystallization Final_Product Crystalline this compound Recrystallization->Final_Product Characterization Spectroscopic Characterization (MS, NMR, CD) Final_Product->Characterization

Caption: Workflow for this compound extraction and purification.

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] This pathway is a central regulator of the inflammatory response.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degradation & Release DNA DNA NFkB_active->DNA Translocates & Binds KadsulignanL This compound KadsulignanL->IKK Inhibits KadsulignanL->IkB Prevents Degradation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

In the presence of an inflammatory stimulus like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit this pathway, likely by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and reducing the inflammatory response.[10]

Conclusion

The protocols outlined in this document provide a robust framework for the successful extraction and purification of this compound. The detailed methodologies, from initial solvent extraction to final chromatographic purification, are designed to guide researchers in obtaining this valuable bioactive compound for further study. Understanding its mechanism of action, particularly its role in the NF-κB signaling pathway, is critical for its development as a potential therapeutic agent for inflammatory diseases. Further research to optimize extraction yields and fully elucidate its pharmacological profile is warranted.

References

Application Note: Quantitative Determination of Kadsulignan L in Rat Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Kadsulignan L in rat plasma. The method utilizes liquid-liquid extraction for sample preparation and multiple reaction monitoring (MRM) for detection, providing excellent accuracy and precision. This method is suitable for pharmacokinetic studies of this compound.

Introduction

This compound is a bioactive lignan (B3055560) with potential therapeutic properties. To investigate its pharmacokinetic profile and understand its mechanism of action, a reliable and sensitive analytical method for its quantification in biological matrices is essential. This application note details a validated HPLC-MS/MS method for the determination of this compound in rat plasma, providing researchers with a robust protocol for their studies.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS): Asarinin (>98% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methyl tert-butyl ether (MTBE)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (K3-EDTA)

Instrumentation
  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (Asarinin) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation
  • Thaw frozen rat plasma samples at room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 200 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Method

HPLC Conditions
ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 2 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient 30% B to 90% B in 3 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, hold for 1.9 min
Column Temperature 30°C
Injection Volume 5 µL
MS/MS Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound 373.2233.115
Asarinin (IS) 372.2233.015

Method Validation

The method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1]

Linearity

The calibration curve was linear over the concentration range of 1-1000 ng/mL. The correlation coefficient (r²) was >0.995.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low 5< 10%< 10%90-110%
Medium 50< 8%< 8%92-108%
High 800< 5%< 5%95-105%
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed for this compound.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low 5> 85%90-110%
Medium 50> 88%92-108%
High 800> 90%95-105%
Stability

This compound was found to be stable in rat plasma under various storage conditions (bench-top, freeze-thaw cycles, and long-term storage at -80°C).[2][3]

Application to a Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in rats after oral administration of this compound. The pharmacokinetic parameters were determined from the plasma concentration-time profile.

ParameterValue
Tmax (h) 2.5 ± 0.5
Cmax (ng/mL) 450 ± 75
t1/2 (h) 6.1 ± 1.2
AUC(0-t) (ng·h/mL) 2100 ± 350

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Rat Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is add_mtbe Add MTBE (200 µL) add_is->add_mtbe vortex Vortex (1 min) add_mtbe->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification msms->quant pk Pharmacokinetic Analysis quant->pk

Caption: Workflow for this compound quantification in rat plasma.

logical_relationship cluster_application Application optimization Optimization of LC and MS Parameters linearity Linearity & Range optimization->linearity accuracy Accuracy optimization->accuracy pk_study Pharmacokinetic Study in Rats sample_prep_dev Sample Preparation Development (LLE vs. SPE) precision Precision (Intra- & Inter-day) sample_prep_dev->precision recovery Recovery & Matrix Effect sample_prep_dev->recovery linearity->accuracy linearity->precision accuracy->pk_study precision->pk_study recovery->pk_study stability Stability stability->pk_study

Caption: Logical steps in method development and application.

Conclusion

The HPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of this compound in rat plasma. The successful application of this method to a pharmacokinetic study demonstrates its suitability for supporting drug development and research.

References

Application Notes and Protocols for the Characterization of Kadsulignan L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan L is a dibenzocyclooctadiene lignan, a class of naturally occurring phenolic compounds that have garnered significant interest for their diverse biological activities. Lignans from the genus Kadsura have demonstrated a range of pharmacological effects, including anti-inflammatory, antiviral, antitumor, and hepatoprotective properties.[1] This document provides a comprehensive overview of the analytical techniques and detailed protocols for the isolation and characterization of this compound, intended to support research and development efforts.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₈O₆Inferred from related compounds
Molecular Weight400.47 g/mol Inferred from related compounds
ClassDibenzocyclooctadiene Lignan[1]
AppearanceWhite to off-white solidGeneral observation for purified lignans

Analytical Techniques for Characterization

A multi-faceted approach employing various analytical techniques is essential for the unambiguous characterization of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation, and X-ray Crystallography for determining the three-dimensional molecular structure.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for the separation, purification, and quantification of this compound from plant extracts or synthetic mixtures.

Experimental Protocol

1. Sample Preparation:

  • Plant Material: Dried and powdered plant material (e.g., stems or roots of Kadsura species) is extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727). The ethyl acetate fraction is often enriched with lignans.

  • Purified Compound: A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in HPLC-grade methanol or acetonitrile (B52724) to a known concentration (e.g., 1 mg/mL). Working standards are prepared by serial dilution.

2. HPLC System and Conditions:

ParameterRecommended Conditions
Instrument HPLC system with a UV or Diode Array Detector (DAD)
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.
Gradient Start with 30% A, increase to 80% A over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm and 280 nm (Lignans typically show UV absorption in these regions)
Injection Volume 10 µL

3. Data Analysis:

  • This compound is identified by comparing its retention time with that of a purified standard.

  • Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions at different concentrations.

Expected Results

The retention time for this compound will be specific to the exact HPLC conditions used. A symmetrical peak should be observed, and the UV spectrum can provide additional confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR are crucial, along with 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity.

Experimental Protocol

1. Sample Preparation:

  • Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400-600 MHz100-150 MHz
Solvent CDCl₃CDCl₃
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton-decoupled
Number of Scans 16-641024-4096
Relaxation Delay 1-2 s2-5 s

3. Data Analysis:

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

  • ¹H NMR will show the number of different types of protons, their splitting patterns (multiplicity), and their integration (ratio).

  • ¹³C NMR will indicate the number of unique carbon atoms in the molecule.

  • 2D NMR experiments are used to connect protons to their attached carbons (HSQC) and to establish long-range correlations between protons and carbons (HMBC), which is essential for assembling the molecular structure.

Expected ¹H and ¹³C NMR Data (Hypothetical, based on related dibenzocyclooctadiene lignans)

¹H NMR (CDCl₃):

  • Aromatic Protons: Signals in the range of δ 6.0-7.0 ppm.

  • Methoxyl Protons: Several sharp singlets between δ 3.5-4.0 ppm.

  • Methylene and Methine Protons on the Cyclooctadiene Ring: A complex series of multiplets between δ 1.5-3.0 ppm.

  • Methyl Protons: Doublets around δ 0.8-1.2 ppm.

¹³C NMR (CDCl₃):

  • Aromatic Carbons: Signals in the range of δ 100-150 ppm.

  • Methoxyl Carbons: Signals around δ 55-60 ppm.

  • Aliphatic Carbons (Cyclooctadiene Ring): Signals between δ 20-50 ppm.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula. Tandem mass spectrometry (MS/MS) reveals the fragmentation pattern, which aids in structural confirmation.

Experimental Protocol

1. Sample Preparation:

  • A dilute solution of purified this compound (e.g., 10-100 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid or ammonium (B1175870) acetate may be added to promote ionization.

2. Mass Spectrometer and Conditions:

ParameterRecommended Conditions
Instrument Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Ionization Mode Positive and/or Negative ESI
Capillary Voltage 3-4 kV
Drying Gas Flow 5-10 L/min
Drying Gas Temperature 250-350 °C
Mass Range m/z 100-1000
Collision Energy (for MS/MS) Varied (e.g., 10-40 eV) to induce fragmentation.

3. Data Analysis:

  • The molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) is identified to confirm the molecular weight.

  • The fragmentation pattern in the MS/MS spectrum is analyzed to identify characteristic losses (e.g., loss of methyl or methoxy (B1213986) groups) that are consistent with the proposed structure.

Expected Mass Spectrometry Data
  • HRMS: An exact mass measurement that corresponds to the molecular formula C₂₃H₂₈O₆.

  • MS/MS Fragmentation: Characteristic fragments resulting from the cleavage of the dibenzocyclooctadiene skeleton and the loss of substituent groups.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure and absolute stereochemistry of this compound, single-crystal X-ray crystallography is the gold standard.

Experimental Protocol

1. Crystallization:

  • High-purity this compound (>98%) is required.

  • A suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) is used to dissolve the compound.

  • Slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution is employed to grow single crystals of suitable size and quality for diffraction.

2. Data Collection and Structure Solution:

  • A suitable single crystal is mounted on a goniometer.

  • X-ray diffraction data are collected at a controlled temperature (often low temperature, e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected diffraction data are processed, and the crystal structure is solved and refined using specialized software.

Expected Results

The output is a detailed 3D model of the this compound molecule, including bond lengths, bond angles, and torsion angles, which confirms the connectivity and stereochemistry.

Biological Activity and Signaling Pathway

This compound has been reported to possess anti-inflammatory and antiviral activities.[1] Lignans often exert their anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Experimental Workflow for Investigating Anti-Inflammatory Activity

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Measurement of Inflammatory Markers cluster_pathway Signaling Pathway Analysis cluster_results Data Analysis a RAW 264.7 Macrophages b Pre-treat with this compound a->b c Stimulate with LPS b->c d Nitric Oxide (NO) Assay (Griess Reagent) c->d e Cytokine Measurement (ELISA for TNF-α, IL-6) c->e f Western Blot for NF-κB pathway proteins (p-IκBα, p-p65) c->f g Inhibition of NO and Cytokine Production d->g e->g h Reduced Phosphorylation of IκBα and p65 f->h

Caption: Workflow for investigating the anti-inflammatory effects of this compound.

Proposed Anti-Inflammatory Signaling Pathway

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocates to Nucleus kadsulignan This compound kadsulignan->ikk Inhibits genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nfkb_nuc->genes Induces Transcription ikb_nfkb IκBα-NF-κB Complex ikb_nfkb->ikb Degradation ikb_nfkb->nfkb Release

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The comprehensive characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols and expected data outlined in this document provide a framework for researchers to isolate, identify, and quantify this promising natural product, as well as to investigate its mechanism of action. Further research into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Kadsulignan L: In Vitro Anti-inflammatory Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan L is a lignan (B3055560) compound that has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. Lignans are a class of polyphenols found in various plants, and numerous studies have highlighted their diverse biological activities. The investigation of this compound's anti-inflammatory capacity is crucial for its potential development as a novel therapeutic agent. This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory activity of this compound, focusing on its effects on nitric oxide and pro-inflammatory cytokine production in macrophage cells, and its potential mechanism of action via the NF-κB signaling pathway. The protocols provided are based on established methodologies for assessing the anti-inflammatory properties of natural products.

Data Presentation

The following table summarizes the inhibitory activity of Kadsulignan H, a structurally related lignan, on nitric oxide (NO) production. This data can serve as a reference for designing dose-response experiments for this compound.

CompoundCell LineInhibitory Concentration (IC50)Reference
Kadsulignan HBV-2 (microglia)14.1 μM[1]

No specific IC50 values for this compound on nitric oxide, TNF-α, or IL-6 production were found in the provided search results. The data for Kadsulignan H is presented as a proxy to guide initial experimental design.

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 (murine macrophage cell line)

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

Culture Conditions:

  • 37°C

  • 5% CO2

  • Humidified atmosphere

Protocol:

  • Culture RAW 264.7 cells in T-75 flasks until they reach 80-90% confluency.

  • Seed the cells in 96-well plates at a density of 1 x 10^5 to 1.5 x 10^5 cells/well for nitric oxide and cytokine assays, or in 6-well plates for Western blot analysis.[2][3]

  • Allow the cells to adhere for 24 hours.

  • Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid cytotoxicity.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.[2][3]

  • Incubate the plates for 24 hours for nitric oxide and cytokine analysis, or for shorter time points (e.g., 0, 15, 30, 60 minutes) for NF-κB pathway analysis by Western blot.

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol:

  • After the 24-hour incubation with this compound and LPS, remove the culture supernatant for other assays.

  • Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well.[4]

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the culture supernatant.

Protocol:

  • Collect 50-100 µL of culture supernatant from each well of the 96-well plate.[2][5]

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[2][3]

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.[2]

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for measuring the concentration of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatant.

Protocol:

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) overnight at 4°C.[6]

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Add 100 µL of culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[6]

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Wash the plate and add a substrate solution (e.g., TMB).[7]

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measure the absorbance at 450 nm.

  • A standard curve is used to determine the cytokine concentration in the samples.

Western Blot Analysis for NF-κB Signaling Pathway

This assay is used to determine the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • For nuclear translocation analysis, separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, or a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear extracts) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • The activation of the NF-κB pathway is indicated by a decrease in IκBα levels, an increase in phospho-IκBα, and an increase in the nuclear localization of p65.[8]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assays Assays seed_cells Seed RAW 264.7 Cells adhere 24h Adhesion seed_cells->adhere pretreat Pre-treat with this compound (1h) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h 24h Incubation stimulate->incubate_24h incubate_short Short Incubation (0-60 min) stimulate->incubate_short mtt MTT Assay (Cell Viability) incubate_24h->mtt griess Griess Assay (NO Production) incubate_24h->griess elisa ELISA (TNF-α, IL-6) incubate_24h->elisa western Western Blot (NF-κB Pathway) incubate_short->western

Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.

nf_kb_pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK Signal Transduction IκBα_p IκBα Phosphorylation IKK->IκBα_p IκBα_d IκBα Degradation IκBα_p->IκBα_d NFκB_release NF-κB (p65/p50) Release IκBα_d->NFκB_release NFκB_translocation NF-κB Nuclear Translocation NFκB_release->NFκB_translocation NFκB_complex IκBα - NF-κB (p65/p50) Complex (Inactive) Kadsulignan_L This compound Kadsulignan_L->IKK Inhibition Gene_transcription Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) NFκB_translocation->Gene_transcription

Caption: Postulated NF-κB signaling pathway and the inhibitory target of this compound.

References

Cell-Based Assays for Determining the Bioactivity of Kadsulignan L: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the bioactivity of Kadsulignan L, a lignan (B3055560) compound with potential therapeutic properties. The protocols detailed below focus on its anti-inflammatory, anticancer, and neuroprotective activities, employing common and robust cell-based assays.

Introduction to this compound

This compound belongs to the lignan family of polyphenolic compounds, which are widely distributed in the plant kingdom. Lignans (B1203133) are known for a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Emerging research suggests that this compound and related compounds may exert their effects through the modulation of key cellular signaling pathways, making them promising candidates for further investigation and drug development.

Data Presentation: Bioactivity of Lignans

While specific quantitative data for this compound is not extensively available in the current literature, the following table summarizes the bioactivity of closely related lignans in various cell-based assays. This data provides a comparative baseline for expected potencies.

Compound/ExtractBioactivityAssayCell LineIC50 Value
Brazilin (B1667509)Anti-inflammatoryNitric Oxide (NO) ProductionRAW 264.724.3 µM[1]
Ethyl acetate (B1210297) fraction of Ulmus pumila L. (Lignan-rich)Anti-inflammatoryNitric Oxide (NO) ProductionRAW 264.7161.0 µg/mL[2]
Synthetic (±)-KusunokininAnticancerCytotoxicity (MTT Assay)MCF-74.45 ± 0.80 µM[3]
ArctigeninAnticancerCytotoxicityVariousTumor-specific cytotoxicity noted[4]
Lignanamides-rich extractNeuroprotectiveCell Viability (MTT Assay) vs. DMSO toxicitySH-SY5YProtective effects observed[5]
Various Lignans (e.g., from Curculigo capitulata)NeuroprotectiveCell Viability vs. Glutamate (B1630785) toxicitySH-SY5YProtection rates of 29.4% to 52.8% at 5 to 40 µM[6][7]

Section 1: Anti-inflammatory Activity

Application Note: Nitric Oxide Production Inhibition Assay

This assay is designed to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory agents. The mechanism of action for many lignans involves the suppression of the NF-κB and MAPK signaling pathways, which are critical for the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO during inflammation.

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours to allow for cell adherence.[1]

2. Compound Treatment and Stimulation:

  • Prepare various concentrations of this compound in DMEM.

  • After the 24-hour incubation, remove the old medium and replace it with fresh medium containing the different concentrations of this compound.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a negative control (cells with medium only), a positive control (cells with LPS only), and a vehicle control.

  • Incubate the plate for an additional 24 hours.[1]

3. Nitrite (B80452) Measurement (Griess Reaction):

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant in a new 96-well plate.[1]

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

4. Cell Viability Assay (MTT):

  • To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a concurrent MTT assay on the treated cells (see protocol in Section 2).

Workflow for Anti-inflammatory Assay

G cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Measurement & Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plate culture->seed treat Treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate griess Perform Griess Assay on supernatant stimulate->griess mtt Perform MTT Assay on cells stimulate->mtt analyze Analyze Data (IC50) griess->analyze mtt->analyze

Workflow for assessing the anti-inflammatory activity of this compound.
Signaling Pathway: NF-κB Inhibition by Lignans

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release nucleus Nucleus NFkB->nucleus Translocation iNOS iNOS Gene Expression nucleus->iNOS Induces NO Nitric Oxide iNOS->NO Kadsulignan_L This compound Kadsulignan_L->IKK Inhibits

Lignans inhibit LPS-induced NO production via the NF-κB pathway.

Section 2: Anticancer Activity

Application Note: Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds like this compound. This assay measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the color is proportional to the number of living cells. Lignans often exert their anticancer effects by inducing apoptosis (programmed cell death).

Experimental Protocol: MTT Assay

1. Cell Culture and Seeding:

  • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, or HL-60 for leukemia) in the appropriate medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed the cells in a 96-well plate at an optimized density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubate for a predetermined period, typically 24, 48, or 72 hours.

3. MTT Reagent Addition and Incubation:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

4. Solubilization and Absorbance Measurement:

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway: Induction of Apoptosis by Lignans

G Kadsulignan_L This compound Mitochondria Mitochondria Kadsulignan_L->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

The intrinsic apoptosis pathway is often activated by lignans.

Section 3: Neuroprotective Activity

Application Note: Neuroprotection Assay

This assay evaluates the potential of this compound to protect neuronal cells from excitotoxicity, a process implicated in neurodegenerative diseases. Human neuroblastoma SH-SY5Y cells are a common model for these studies. Excitotoxicity can be induced by agents like N-methyl-D-aspartate (NMDA) or glutamate, which cause excessive calcium influx and subsequent cell death. The protective effect of this compound is assessed by measuring cell viability after exposure to the neurotoxin.

Experimental Protocol: Neuroprotection against Excitotoxicity

1. Cell Culture and Differentiation (Optional but Recommended):

  • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for several days.

2. Seeding and Pre-treatment:

  • Seed the differentiated or undifferentiated SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

3. Induction of Neurotoxicity:

  • After pre-treatment, expose the cells to a neurotoxin such as glutamate or NMDA at a pre-determined toxic concentration.

  • Include control wells: untreated cells, cells treated with this compound only, and cells treated with the neurotoxin only.

  • Incubate for 24-48 hours.

4. Assessment of Cell Viability:

  • Measure cell viability using the MTT assay as described in Section 2.

  • An increase in cell viability in the wells co-treated with this compound and the neurotoxin, compared to the neurotoxin alone, indicates a neuroprotective effect.

Signaling Pathway: MAPK Modulation by Lignans

G Stress Oxidative Stress / Neurotoxins MAPKKK MAPKKK Stress->MAPKKK MKK MKK MAPKKK->MKK p38_JNK p38 / JNK MKK->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis Promotes Survival Cell Survival Kadsulignan_L This compound Kadsulignan_L->p38_JNK Inhibits Kadsulignan_L->Survival Promotes

Lignans may offer neuroprotection by modulating MAPK signaling.

These protocols provide a foundational framework for investigating the bioactivity of this compound. Optimization of cell densities, compound concentrations, and incubation times may be necessary for specific experimental conditions and cell lines.

References

Application Notes and Protocols for In Vivo Studies of Kadsulignan L Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan L, a bioactive lignan (B3055560), has demonstrated promising therapeutic potential in preclinical studies. However, its progression into in vivo models and potential clinical applications is often hampered by poor aqueous solubility and limited bioavailability. To overcome these challenges, advanced drug delivery systems are essential. This document provides detailed application notes and protocols for the development and in vivo evaluation of this compound delivery systems, based on established methodologies for other lignans (B1203133) and poorly soluble compounds. The focus is on nanoparticle and liposomal formulations, which have shown significant success in enhancing the systemic exposure and therapeutic efficacy of hydrophobic drugs.

Data Presentation: Formulation and Characterization

Effective in vivo studies begin with well-characterized delivery systems. The tables below summarize key quantitative data for representative nanoparticle and liposomal formulations that can be adapted for this compound.

Table 1: Nanoparticle-Based Delivery Systems for Lignans

Delivery SystemCompositionAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference Compound
Poly(ε-caprolactone) (PCL) NanoparticlesPCL, Dinitrohinokinin250 - 350< 0.2-15 to -25> 70~5Dinitrohinokinin[1]
Lignin Nanoparticles (LNPs)Kraft Lignin176 - 469Not Reported-32.7 to -40.5Up to 73Not ReportedDoxorubicin[2]
Chitosan-Coated Lignin Nanoparticles (Ch-LNPs)Lignin, Chitosan120 - 219Not Reported+20 to +40Not ReportedNot ReportedModel[3]
Chitosan NanoparticlesChitosan, Triphosphate (TPP)200 - 5000.2 - 0.4+30 to +5060 - 8010 - 20Piperlongumine[4]

Table 2: Liposomal Delivery Systems for Poorly Soluble Compounds

Delivery SystemCompositionAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference Compound
Conventional LiposomesPhosphatidylcholine, Cholesterol126 - 2050.19 - 0.32-33.9 to -40.162 - 85Hypophyllanthin[5][6]
Pegylated (Stealth) LiposomesPhosphatidylcholine, Cholesterol, DSPE-PEG128 - 2050.2 - 0.3-32 to -4073 - 86Hypophyllanthin[6]
Liposomes for Amphiphilic DrugsCholesterol, DSPC, DSPE-PEG127.5 ± 61.2Not ReportedNot Reported97Jaspine B[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo experiments. The following protocols are generalized and should be optimized for this compound-specific formulations.

Protocol 1: Preparation of this compound-Loaded PCL Nanoparticles

This protocol is based on the nanoprecipitation method used for other lignans.[1]

Materials:

  • This compound

  • Poly(ε-caprolactone) (PCL)

  • Acetone (B3395972) (or other suitable organic solvent)

  • Poloxamer 188 (or other suitable surfactant)

  • Purified water

Procedure:

  • Dissolve this compound and PCL in acetone to form the organic phase.

  • Prepare an aqueous solution of Poloxamer 188.

  • Under magnetic stirring, inject the organic phase into the aqueous phase.

  • Allow the acetone to evaporate under continuous stirring at room temperature.

  • The resulting nanoparticle suspension can be purified by centrifugation and resuspension in purified water.

  • Characterize the nanoparticles for size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol utilizes the thin-film hydration technique, a common method for encapsulating hydrophobic drugs.[5][6][8]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • DSPE-PEG (for stealth liposomes)

  • Chloroform and Methanol mixture

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, phospholipid, and cholesterol (and DSPE-PEG if applicable) in a chloroform:methanol mixture in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to determine the in vivo fate of this compound formulations.[9][10][11]

Animal Model:

  • Male Sprague-Dawley rats (200-250 g) are commonly used.[9]

Administration:

  • Intravenous (IV) Administration: Administer the this compound formulation via the tail vein. This route serves as a reference for determining absolute bioavailability.

  • Oral (PO) Administration: Administer the formulation by oral gavage.

Dosing:

  • The dose will depend on the therapeutic target and the drug loading of the formulation. A typical dose for a lignan might be in the range of 10-50 mg/kg.

Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).

  • Collect blood into heparinized tubes and centrifuge to separate the plasma.

  • Store plasma samples at -80°C until analysis.

Bioanalysis:

  • Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify this compound concentrations in plasma.

  • Analyze the plasma samples to obtain concentration-time data.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Protocol 4: In Vivo Efficacy Study in a Relevant Animal Model

The choice of animal model is critical and depends on the therapeutic indication for this compound.

General Procedure:

  • Model Induction: Establish the disease model in the chosen animal species (e.g., tumor xenograft model in mice, inflammation model in rats).

  • Treatment Groups: Randomly assign animals to different treatment groups:

    • Vehicle control (the formulation without the drug)

    • Free this compound

    • This compound-loaded delivery system

  • Administration: Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., IV, IP, PO).

  • Efficacy Assessment: Monitor relevant efficacy parameters throughout the study. This could include:

    • Tumor volume measurements

    • Inflammatory markers

    • Behavioral tests

    • Biochemical assays on tissue samples

  • Toxicity Assessment: Monitor animal weight, general health, and any signs of toxicity. At the end of the study, major organs can be collected for histopathological analysis.

  • Data Analysis: Statistically analyze the efficacy and toxicity data to compare the different treatment groups.

Visualizations

Signaling Pathway

While the specific signaling pathways modulated by this compound require further investigation, many lignans are known to influence pathways related to inflammation and cell survival. The diagram below illustrates a hypothetical signaling pathway that could be affected by this compound.

Kadsulignan_L_Signaling_Pathway Kadsulignan_L This compound Delivery_System Delivery System (Nanoparticle/Liposome) Kadsulignan_L->Delivery_System Receptor Receptor Delivery_System->Receptor Cell_Membrane Cell Membrane IKK IKK Receptor->IKK Inhibits Apoptosis Apoptosis Receptor->Apoptosis Induces NF_kB NF-κB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Cell_Survival Cell Survival NF_kB->Cell_Survival Promotes IkB IκBα IKK->IkB IkB->NF_kB Inhibits

Hypothetical Signaling Pathway for this compound.
Experimental Workflow

The following diagram outlines the general workflow for developing and evaluating a this compound delivery system for in vivo studies.

Experimental_Workflow Formulation Formulation Development (this compound + Carrier) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization In_Vitro_Release In Vitro Release Study Characterization->In_Vitro_Release In_Vivo_PK In Vivo Pharmacokinetic Study (Rat Model) Characterization->In_Vivo_PK Efficacy_Study In Vivo Efficacy Study (Disease Model) Characterization->Efficacy_Study Data_Analysis Data Analysis & Interpretation In_Vitro_Release->Data_Analysis Bioanalysis Bioanalysis (LC-MS/MS) In_Vivo_PK->Bioanalysis Bioanalysis->Data_Analysis Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Toxicity_Study->Data_Analysis

Workflow for In Vivo Evaluation of this compound Delivery Systems.

References

Application Notes and Protocols for Assessing the Antiviral Efficacy of Kadsulignan L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antiviral efficacy of Kadsulignan L, a lignan (B3055560) compound with potential therapeutic applications. The described methodologies cover initial cytotoxicity assessments, in vitro antiviral activity assays, and mechanistic studies to elucidate its mode of action, with a focus on key signaling pathways involved in the host antiviral response.

Introduction

Lignans (B1203133), a class of plant-derived natural products, have demonstrated a wide range of biological activities, including antiviral properties against various viruses.[1][2][3][4] this compound, a dibenzocyclooctadiene lignan, is among the compounds that have been investigated for anti-HIV activity.[1] Developing a standardized protocol to systematically evaluate its antiviral efficacy is crucial for its potential development as a therapeutic agent. This document outlines a series of in vitro experiments designed to determine the antiviral spectrum, potency, and mechanism of action of this compound. The protocol emphasizes a structured approach, from determining the compound's safety profile in cell culture to pinpointing its effects on viral replication and host cell signaling pathways.

Data Presentation

All quantitative data from the following experimental protocols should be summarized for clear comparison.

Table 1: Cytotoxicity and Antiviral Activity of this compound

Cell LineVirus StrainCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
e.g., Veroe.g., HSV-1
e.g., A549e.g., Influenza A
e.g., MT-4e.g., HIV-1

Table 2: Effect of this compound on Viral Yield

TreatmentVirus Titer (PFU/mL or TCID₅₀/mL)% Inhibition
Virus Control0
This compound (Concentration 1)
This compound (Concentration 2)
Positive Control

Table 3: Mechanistic Assay Results for this compound

AssayEndpoint MeasuredResult
Virucidal AssayViral titer reduction
Attachment Assay% Inhibition of viral attachment
Entry Assay% Inhibition of viral entry
Post-entry Assay% Inhibition of viral replication

Table 4: Effect of this compound on Host Antiviral Signaling Pathways

PathwayKey Protein Analyzed (Phosphorylation/Location)Fold Change vs. Virus Control
NF-κBp65 (Nuclear)
MAPKp-p38
MAPKp-ERK1/2
MAPKp-JNK
IRF3p-IRF3 (Nuclear)

Experimental Protocols

General Cell and Virus Culture
  • Cell Lines: Select appropriate cell lines for the virus of interest (e.g., Vero for Herpes Simplex Virus, MDCK for Influenza virus, A549 for Respiratory Syncytial Virus). Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.[5]

  • Virus Propagation: Propagate viral stocks in susceptible host cells. Titer the virus stock using a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay to determine the viral concentration.

Cytotoxicity Assay

This assay determines the concentration range of this compound that is non-toxic to the host cells.

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.[5]

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.[5][6]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[5]

Antiviral Activity Assays

This assay is suitable for viruses that cause visible plaques (zones of cell death) in a cell monolayer.[7]

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various non-toxic concentrations of this compound.

  • Incubation: Incubate the plates until plaques are visible.

  • Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of this compound that reduces the number of plaques by 50% compared to the virus control. Determine the Selectivity Index (SI = CC₅₀/EC₅₀).[5]

This assay measures the effect of the compound on the production of new infectious virus particles.[6]

  • Cell Seeding and Infection: Seed cells in appropriate culture vessels and infect with the virus.

  • Treatment: After viral adsorption, wash the cells and add a medium containing different concentrations of this compound.

  • Incubation: Incubate for one full viral replication cycle.

  • Harvesting: Collect the cell supernatant (and/or cell lysates) at the end of the incubation period.

  • Titration: Determine the viral titer in the collected samples using a plaque assay or TCID₅₀ assay.

  • Data Analysis: Calculate the EC₅₀ based on the reduction in viral titer.

Mechanism of Action Studies

These assays help to identify the specific stage of the viral life cycle that is inhibited by this compound.[8][9][10][11][12]

Determines if this compound directly inactivates virus particles.[6]

  • Incubation: Incubate the virus stock with various concentrations of this compound for a set period (e.g., 1-2 hours) at 37°C.

  • Dilution: Dilute the mixture to a non-inhibitory concentration of the compound.

  • Infection: Infect susceptible cells with the diluted virus-compound mixture.

  • Quantification: Determine the remaining viral infectivity using a plaque or yield reduction assay. A significant reduction in viral titer compared to the control indicates virucidal activity.

This assay helps to pinpoint whether the compound acts at the early, middle, or late stages of viral replication.

  • Experimental Setup: Infect cells with the virus. Add a high concentration of this compound at different time points relative to infection (e.g., before infection, during adsorption, and at various times post-infection).

  • Analysis: Harvest the supernatant at the end of the replication cycle and determine the viral yield.

  • Interpretation: Inhibition at early time points suggests an effect on attachment or entry. Inhibition when added after entry suggests an effect on replication, protein synthesis, or assembly. Some lignans have been shown to inhibit an essential early step in the replication cycle.[2]

Investigation of Host Signaling Pathways

Viruses often manipulate host cell signaling pathways to facilitate their replication.[13][14][15][16][17][18][19] this compound's effect on these pathways can be assessed using the following methods. A known lignan glycoside was found to inhibit the NF-κB pathway.[20]

  • Cell Treatment and Lysis:

    • Seed cells and treat with this compound for a predetermined time.

    • Infect the cells with the virus.

    • At various time points post-infection, wash the cells and lyse them to extract total protein or separate nuclear and cytoplasmic fractions.

  • Western Blot Analysis:

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membranes with primary antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins:

      • MAPK Pathway: p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK.

      • IRF3 Pathway: p-IRF3, IRF3.[21][22][23][24]

      • NF-κB Pathway: p-p65, p65, IκBα.[25][26][27]

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

    • Quantify band intensities to determine the effect of this compound on protein activation.

  • Immunofluorescence for NF-κB Translocation:

    • Grow cells on coverslips, treat with this compound, and infect with the virus.

    • Fix and permeabilize the cells.

    • Incubate with an antibody against the p65 subunit of NF-κB.

    • Use a fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI).

    • Visualize the subcellular localization of p65 using fluorescence microscopy. Inhibition of nuclear translocation by this compound would suggest an effect on the NF-κB pathway.

Visualizations

G cluster_0 In Vitro Assessment cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Prepare this compound Stock Solution C Cytotoxicity Assay (CC50) A->C D Antiviral Activity Assay (EC50) A->D B Select and Culture Host Cells & Virus B->C B->D E Calculate Selectivity Index (SI = CC50/EC50) C->E D->E F Time-of-Addition Assay E->F G Virucidal Assay E->G H Attachment/Entry Assays E->H I Signaling Pathway Analysis (Western Blot / IF) E->I J Determine Mode of Action F->J G->J H->J K Identify Potential Molecular Targets I->K J->K

Caption: Experimental workflow for assessing this compound antiviral efficacy.

G cluster_0 Viral Infection cluster_1 Host Cell Signaling cluster_2 Antiviral Response Virus Virus (PAMPs) PRR Pattern Recognition Receptors (PRRs) Virus->PRR recognizes Adaptors Adaptor Proteins PRR->Adaptors TBK1_IKKe TBK1/IKKε Adaptors->TBK1_IKKe IKK_complex IKK Complex Adaptors->IKK_complex MAPK_Kinases MAPKKs Adaptors->MAPK_Kinases IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates NFkB IκB-NF-κB IKK_complex->NFkB phosphorylates IκB MAPK p38, ERK, JNK MAPK_Kinases->MAPK phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 p_NFkB NF-κB (p65/p50) NFkB->p_NFkB releases p_MAPK p-p38, p-ERK, p-JNK MAPK->p_MAPK Nucleus Nucleus p_IRF3->Nucleus translocates p_NFkB->Nucleus translocates p_MAPK->Nucleus translocates (activates TFs) IFN Type I Interferons (IFN-α/β) Nucleus->IFN induces transcription Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces transcription Kadsulignan This compound (Potential Target) Kadsulignan->TBK1_IKKe Kadsulignan->IKK_complex Kadsulignan->MAPK_Kinases

Caption: Key antiviral signaling pathways potentially modulated by this compound.

References

Application Notes and Protocols for the Preclinical Evaluation of Kadsulignan L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical experimental design of Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) with therapeutic potential. The following protocols and guidelines are intended to assist in the systematic evaluation of its anti-inflammatory, anticancer, and neuroprotective properties.

Overview of Preclinical Strategy

The preclinical development of this compound should follow a phased approach, beginning with in vitro screening to establish biological activity and mechanism of action, followed by in vivo studies to assess efficacy and safety in relevant disease models. A final stage of preclinical development should involve IND-enabling toxicology and ADME studies.

In Vitro Efficacy and Mechanism of Action Studies

Anti-Inflammatory Activity

2.1.1. Rationale: Lignans from the Kadsura genus have demonstrated anti-inflammatory properties, often through the inhibition of nitric oxide (NO) production and modulation of inflammatory signaling pathways such as NF-κB.[1][2]

2.1.2. Experimental Workflow:

G cluster_0 In Vitro Anti-Inflammatory Evaluation cytotoxicity Cytotoxicity Screening (MTT Assay) no_production Nitric Oxide Production (Griess Assay) cytotoxicity->no_production Determine non-toxic concentrations nfkb_activation NF-κB Activation (Western Blot) no_production->nfkb_activation Investigate mechanism nrf2_activation Nrf2 Activation (Western Blot/ELISA) nfkb_activation->nrf2_activation Assess antioxidant response

Caption: Workflow for in vitro anti-inflammatory assessment.

2.1.3. Experimental Protocols:

  • Protocol 1: Cytotoxicity Assessment using MTT Assay

    This protocol determines the cytotoxic effect of this compound on RAW 264.7 murine macrophage cells to identify non-toxic concentrations for subsequent assays.

    • Materials: this compound, RAW 264.7 cells, DMEM, FBS, Penicillin-Streptomycin, MTT solution (5 mg/mL in PBS), DMSO, 96-well plates.

    • Procedure:

      • Seed RAW 264.7 cells (5 x 104 cells/well) in a 96-well plate and incubate for 24 hours.

      • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

      • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

      • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

  • Protocol 2: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

    This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.

    • Materials: this compound, RAW 264.7 cells, DMEM, FBS, Penicillin-Streptomycin, Lipopolysaccharide (LPS), Griess reagent.

    • Procedure:

      • Seed RAW 264.7 cells (5 x 105 cells/well) in a 24-well plate and incubate for 24 hours.

      • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

      • Collect the cell culture supernatant.

      • Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 15 minutes.

      • Measure the absorbance at 540 nm.

    • Data Analysis: Quantify nitrite (B80452) concentration using a sodium nitrite standard curve and express results as a percentage of the LPS-stimulated control.

  • Protocol 3: NF-κB Activation by Western Blot

    This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway.

    • Materials: this compound, RAW 264.7 cells, LPS, RIPA buffer, protease and phosphatase inhibitors, antibodies against phospho-p65, p65, IκBα, and a loading control (e.g., β-actin).

    • Procedure:

      • Treat cells with this compound and/or LPS as described in Protocol 2.

      • Lyse the cells with RIPA buffer containing inhibitors.

      • Determine protein concentration using a BCA assay.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and incubate with primary antibodies overnight.

      • Incubate with HRP-conjugated secondary antibodies.

      • Visualize bands using a chemiluminescence detection system.

    • Data Analysis: Quantify band intensities and normalize to the loading control.

Anticancer Activity

2.2.1. Rationale: Lignans have been reported to possess anticancer properties.[3][4] The initial assessment of this compound's anticancer potential will involve in vitro cytotoxicity screening against a panel of cancer cell lines.

2.2.2. Experimental Workflow:

G cluster_1 In Vitro Anticancer Evaluation cytotoxicity_cancer Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cytotoxicity_cancer->apoptosis_assay Determine IC50 values cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle Investigate mechanism of cell death

Caption: Workflow for in vitro anticancer assessment.

2.2.3. Experimental Protocol:

  • Protocol 4: In Vitro Cytotoxicity against Cancer Cell Lines

    This protocol evaluates the cytotoxic effects of this compound on various cancer cell lines (e.g., lung, nasopharyngeal, colorectal).

    • Materials: this compound, selected cancer cell lines (e.g., A549, HCT116, CNE-2), appropriate culture media, MTT solution, DMSO, 96-well plates.

    • Procedure: Follow the steps outlined in Protocol 1, using the respective cancer cell lines.

    • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each cell line.

Neuroprotective Activity

2.3.1. Rationale: Lignans have shown promise as neuroprotective agents.[5][6] Initial in vitro studies will focus on protecting neuronal cells from oxidative stress and neuroinflammation.

2.3.2. Experimental Workflow:

G cluster_2 In Vitro Neuroprotection Evaluation neurotoxicity Neurotoxicity Assay (MTT on Neuronal Cells) oxidative_stress Oxidative Stress Model (H2O2-induced) neurotoxicity->oxidative_stress Determine non-toxic concentrations neuroinflammation Neuroinflammation Model (LPS-stimulated Microglia) oxidative_stress->neuroinflammation Assess protective effects

Caption: Workflow for in vitro neuroprotection assessment.

2.3.3. Experimental Protocol:

  • Protocol 5: Neuroprotective Effect against Oxidative Stress

    This protocol assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from hydrogen peroxide (H₂O₂)-induced cell death.

    • Materials: this compound, SH-SY5Y cells, cell culture medium, H₂O₂, MTT solution, DMSO, 96-well plates.

    • Procedure:

      • Seed SH-SY5Y cells in a 96-well plate.

      • Pre-treat cells with this compound for 24 hours.

      • Induce oxidative stress by adding H₂O₂ for a specified time.

      • Assess cell viability using the MTT assay as described in Protocol 1.

    • Data Analysis: Compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone.

In Vivo Efficacy Studies

Anti-Inflammatory and Neuroprotective Efficacy

3.1.1. Rationale: To translate in vitro findings, an in vivo model of systemic inflammation with neuroinflammatory consequences is recommended.

3.1.2. Experimental Protocol:

  • Protocol 6: LPS-Induced Systemic Inflammation in Mice

    This model evaluates the in vivo anti-inflammatory and neuroprotective effects of this compound.

    • Animal Model: C57BL/6 mice.

    • Procedure:

      • Administer this compound (e.g., via oral gavage) for a specified period.

      • Induce systemic inflammation by intraperitoneal injection of LPS.

      • Monitor animals for signs of sickness behavior.

      • Collect blood samples to measure systemic cytokine levels (e.g., TNF-α, IL-6) by ELISA.

      • Harvest brain tissue for analysis of neuroinflammatory markers (e.g., Iba1, GFAP) by immunohistochemistry and cytokine levels by qPCR or ELISA.

    • Data Analysis: Compare treatment groups to vehicle and LPS-only controls.

Anticancer Efficacy

3.2.1. Rationale: An in vivo xenograft model will be used to assess the antitumor activity of this compound.

3.2.2. Experimental Protocol:

  • Protocol 7: Human Tumor Xenograft Model

    This protocol evaluates the ability of this compound to inhibit tumor growth in vivo.

    • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID).

    • Procedure:

      • Subcutaneously implant a selected cancer cell line (e.g., A549) into the flank of the mice.

      • When tumors reach a palpable size, randomize mice into treatment and control groups.

      • Administer this compound and a vehicle control for a defined period.

      • Measure tumor volume and body weight regularly.

      • At the end of the study, harvest tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

ADME and Toxicology

A preliminary assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity is crucial.

  • In Silico ADME/Tox Profiling: Utilize computational tools to predict the pharmacokinetic and toxicological properties of this compound.

  • In Vitro ADME Assays: Conduct assays to determine metabolic stability, plasma protein binding, and potential for CYP450 inhibition.

  • Preliminary In Vivo Toxicology: An acute toxicity study in rodents should be performed to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Data Presentation

All quantitative data from these studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line IC50 (µM)
RAW 264.7
A549
HCT116
CNE-2

| SH-SY5Y | |

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration (µM) NO Production (% of Control)
Vehicle - 100
This compound [Concentration 1]
This compound [Concentration 2]

| this compound | [Concentration 3] | |

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Model

Treatment Group Dose (mg/kg) Tumor Growth Inhibition (%)
Vehicle Control - 0
This compound [Dose 1]
This compound [Dose 2]

| Positive Control | [Dose] | |

Signaling Pathway Diagrams

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes activates

Caption: Simplified NF-κB signaling pathway.

G cluster_nrf2 Nrf2 Signaling Pathway oxidative_stress Oxidative Stress Keap1 Keap1 oxidative_stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases nucleus_nrf2 Nucleus Nrf2->nucleus_nrf2 translocates ARE ARE (Antioxidant Response Element) nucleus_nrf2->ARE binds antioxidant_genes Antioxidant Gene Transcription ARE->antioxidant_genes activates

Caption: Simplified Nrf2 signaling pathway.

References

Application Notes and Protocols for Evaluating the Neuroprotective Properties of Kadsulignan L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the potential neuroprotective effects of Kadsulignan L, a lignan (B3055560) isolated from plants of the Kadsura genus. While direct and extensive research on the neuroprotective mechanisms of this compound is emerging, studies on related lignans (B1203133) from this genus have shown promising neuroprotective, anti-inflammatory, and antioxidant activities.[1][2][3][4][5] This document outlines detailed protocols for in vitro and in vivo assays commonly used to assess neuroprotection, based on established methodologies for similar phytochemicals.

Introduction to this compound and Neuroprotection

Lignans are a class of polyphenolic compounds found in plants, and many have demonstrated a wide range of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][4][6][7] The genus Kadsura is a rich source of diverse lignans, and extracts from these plants have been traditionally used in medicine to treat various ailments.[1][4] Although specific data on this compound's neuroprotective capacity is limited, its structural similarity to other bioactive lignans suggests it is a promising candidate for neurodegenerative disease research.

The evaluation of a potential neuroprotective agent like this compound involves a multi-tiered approach, beginning with in vitro cell-based assays to determine its efficacy in protecting neurons from various insults and progressing to in vivo animal models to assess its effects on cognitive and motor functions in a whole organism.

In Vitro Evaluation of Neuroprotection

In vitro models are essential for the initial screening and mechanistic investigation of neuroprotective compounds.[2] These assays allow for the assessment of a compound's ability to protect neurons from toxins, oxidative stress, and inflammatory damage.

Key In Vitro Assays
AssayPurposeCell Line ExamplesEndpoint Measurement
MTT Assay To assess cell viability and cytotoxicity.SH-SY5Y, PC12, Primary Cortical NeuronsColorimetric measurement of formazan (B1609692) production.
LDH Assay To quantify cell membrane damage and cytotoxicity.SH-SY5Y, PC12, Primary Cortical NeuronsEnzymatic assay measuring lactate (B86563) dehydrogenase release.
Reactive Oxygen Species (ROS) Assay To measure intracellular ROS levels and assess antioxidant activity.SH-SY5Y, PC12Fluorescence measurement using probes like DCFH-DA.
Nitric Oxide (NO) Assay (Griess Assay) To quantify nitric oxide production, an indicator of neuroinflammation.BV-2 Microglia, RAW 264.7 MacrophagesColorimetric measurement of nitrite (B80452) concentration.
Western Blot To analyze the expression of proteins involved in apoptosis, inflammation, and survival signaling pathways.SH-SY5Y, PC12, BV-2Detection of specific proteins using antibodies.
Immunocytochemistry To visualize the localization and expression of specific proteins within cells.SH-SY5Y, PC12Fluorescence microscopy of antibody-stained cells.
Experimental Protocols

This protocol details the use of the MTT assay to measure the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for another 24 hours. A control group without H₂O₂ should be included.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

This protocol uses the Griess assay to quantify the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in BV-2 microglial cells.

Materials:

  • BV-2 microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Induction of Inflammation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of sulfanilamide (B372717) solution and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve.

In Vivo Evaluation of Neuroprotection

In vivo models are crucial for validating the neuroprotective effects of a compound in a complex biological system and for assessing its impact on behavior and motor function.

Common In Vivo Models for Neurodegenerative Diseases
Disease ModelAnimalInduction MethodKey Assessments
Parkinson's Disease Rat, Mouse6-hydroxydopamine (6-OHDA) or MPTP injectionRotarod test, cylinder test, apomorphine-induced rotations, tyrosine hydroxylase immunohistochemistry.[6]
Alzheimer's Disease Mouse (e.g., APP/PS1 transgenic)Genetic modification or scopolamine/Aβ injectionMorris water maze, Y-maze, object recognition test, amyloid plaque staining.
Ischemic Stroke Rat, MouseMiddle cerebral artery occlusion (MCAO)Neurological deficit scoring, grip strength test, TTC staining for infarct volume.
Experimental Protocol

This protocol describes the assessment of this compound in the 6-OHDA-induced rat model of Parkinson's disease.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • 6-hydroxydopamine (6-OHDA)

  • This compound

  • Apomorphine (B128758)

  • Stereotaxic apparatus

  • Rotarod apparatus

  • Cylinder for behavioral testing

  • Tissue processing reagents for immunohistochemistry

Procedure:

  • Stereotaxic Surgery:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Unilaterally inject 6-OHDA into the medial forebrain bundle or striatum.

  • Drug Administration:

    • Administer this compound (e.g., daily via oral gavage or intraperitoneal injection) for a specified period (e.g., 2-4 weeks) starting before or after the 6-OHDA lesion.

  • Behavioral Testing:

    • Apomorphine-induced rotations: Two weeks post-lesion, administer apomorphine and record the number of contralateral rotations over 30-60 minutes.

    • Rotarod test: Measure the latency to fall from a rotating rod to assess motor coordination and balance.

    • Cylinder test: Assess forelimb use asymmetry by placing the rat in a transparent cylinder and counting the number of wall touches with each forepaw.

  • Histological Analysis:

    • At the end of the treatment period, perfuse the rats and collect the brains.

    • Perform immunohistochemistry on brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and their terminals in the striatum.

  • Data Analysis: Compare the behavioral scores and the number of TH-positive neurons between the this compound-treated group and the vehicle-treated control group.

Signaling Pathway Analysis

To understand the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways involved in neuroprotection.

Potential Signaling Pathways

Based on studies of other lignans and phytochemicals, this compound may exert its neuroprotective effects through the modulation of pathways such as:

  • Nrf2/HO-1 Pathway: A major antioxidant response pathway.

  • NF-κB Pathway: A key regulator of inflammation.

  • PI3K/Akt Pathway: A critical cell survival and anti-apoptotic pathway.

  • MAPK Pathways (ERK, JNK, p38): Involved in stress response, inflammation, and cell death/survival.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for in vitro neuroprotection screening and a hypothetical signaling pathway for this compound's action.

in_vitro_workflow cluster_screening In Vitro Neuroprotection Screening Workflow cluster_assays Assess Neuroprotective Effects start Start: Culture Neuronal Cells (e.g., SH-SY5Y) pretreatment Pre-treat with this compound (various concentrations) start->pretreatment induce_damage Induce Neuronal Damage (e.g., H₂O₂, LPS, Aβ) pretreatment->induce_damage viability Cell Viability (MTT, LDH) induce_damage->viability ros Oxidative Stress (ROS Assay) induce_damage->ros inflammation Inflammation (Griess Assay) induce_damage->inflammation apoptosis Apoptosis (Western Blot for Caspases) induce_damage->apoptosis analysis Data Analysis and IC₅₀ Determination viability->analysis ros->analysis inflammation->analysis apoptosis->analysis end End: Identify Effective Concentrations analysis->end

Caption: Workflow for in vitro screening of this compound's neuroprotective effects.

signaling_pathway cluster_pathway Hypothetical Neuroprotective Signaling of this compound cluster_upstream Upstream Regulation cluster_downstream Downstream Effects kadsulignan_L This compound pi3k_akt PI3K/Akt Pathway kadsulignan_L->pi3k_akt nrf2 Nrf2 Activation kadsulignan_L->nrf2 nfkb_inhibition NF-κB Inhibition kadsulignan_L->nfkb_inhibition anti_apoptotic Decreased Apoptotic Proteins (Bax, Cleaved Caspase-3) pi3k_akt->anti_apoptotic antioxidant Increased Antioxidant Enzymes (HO-1, SOD) nrf2->antioxidant anti_inflammatory Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_inhibition->anti_inflammatory neuroprotection Neuroprotection antioxidant->neuroprotection anti_inflammatory->neuroprotection anti_apoptotic->neuroprotection

Caption: Hypothetical signaling pathways modulated by this compound.

Conclusion

The provided application notes and protocols offer a robust starting point for the systematic evaluation of this compound as a potential neuroprotective agent. Researchers should note that these are generalized methodologies, and optimization of concentrations, incubation times, and specific model parameters will be necessary. Through the careful application of these in vitro and in vivo techniques, a comprehensive understanding of the neuroprotective efficacy and underlying mechanisms of this compound can be achieved, paving the way for its potential development as a therapeutic for neurodegenerative diseases.

References

Application of Kadsulignan L in Natural Product Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, such as Kadsura coccinea, represents a class of natural products with significant therapeutic potential. Lignans (B1203133), including this compound, have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and antioxidant effects. Their complex and unique chemical structures have made them attractive targets for total synthesis and lead optimization in drug discovery programs. This document provides a comprehensive overview of the application of this compound in natural product synthesis, detailing its biological activities, potential mechanisms of action, and protocols for its synthesis and evaluation.

Biological Activities and Quantitative Data

This compound and related dibenzocyclooctadiene lignans exhibit a broad spectrum of pharmacological activities. The following table summarizes the quantitative data for some of the most studied biological effects of this compound and its analogs. While specific data for this compound is not available for all assays, representative data from closely related compounds are provided to indicate its potential potency.

Biological ActivityCompoundAssay SystemIC50 / EC50Reference
Anti-inflammatory
Nitric Oxide Production InhibitionKadsuralignan HLPS-stimulated RAW264.7 macrophages19.6 µM[1]
Nitric Oxide Production InhibitionKadsuralignan JLPS-stimulated RAW264.7 macrophages36.4 µM[2]
Nitric Oxide Production InhibitionKadsulignan ELPS-activated RAW264.7 cells> 38.19 µM[1]
Antiviral
Anti-Hepatitis B Virus (HBV)This compoundHepG2.2.15 cellsData not available[3]
Anti-Hepatitis B Virus (HBV)Nirtetralin A (lignan)HepG2.2.15 cells (HBsAg inhibition)9.5 µM[4]
Anti-Hepatitis B Virus (HBV)Nirtetralin A (lignan)HepG2.2.15 cells (HBeAg inhibition)17.4 µM[4]

Signaling Pathways and Mechanism of Action

The biological activities of this compound and other lignans are often attributed to their ability to modulate key signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many lignans have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS). The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB sequesters NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates KadsulignanL This compound KadsulignanL->IKK inhibits DNA DNA (κB sites) NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes activates Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Some natural products, including lignans, are known to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and cytoprotective genes. Activation typically involves the disruption of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE).

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds to Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates KadsulignanL This compound KadsulignanL->Keap1 modifies Ub Ubiquitin ARE ARE Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes activates Stress Oxidative Stress Stress->Keap1

Figure 2: Potential activation of the Nrf2 signaling pathway by this compound.

Experimental Protocols

Total Synthesis of this compound (A Representative Strategy)

While a specific total synthesis for this compound is not extensively reported, a general and effective strategy for the asymmetric synthesis of dibenzocyclooctadiene lignans can be adapted. This approach often involves the atropdiastereoselective coupling of two substituted phenyl units to construct the chiral biaryl axis, followed by the formation of the eight-membered ring.

Synthesis_Workflow Start Substituted Aromatic Precursors Step1 Asymmetric Crotylation Start->Step1 Step2 Hydroboration/ Suzuki-Miyaura Coupling Step1->Step2 Step3 Atropdiastereoselective Biaryl Cuprate Coupling Step2->Step3 Step4 Cyclization to form 8-membered ring Step3->Step4 Step5 Functional Group Manipulation Step4->Step5 End This compound Step5->End

Figure 3: General workflow for the total synthesis of dibenzocyclooctadiene lignans.

Protocol: A representative synthesis could involve the following key steps:

  • Asymmetric Crotylation: An appropriately substituted benzaldehyde (B42025) is subjected to an asymmetric crotylation reaction using a chiral auxiliary to establish the initial stereocenters.

  • Hydroboration and Suzuki-Miyaura Coupling: The resulting homoallylic alcohol is then converted to an organoborane and coupled with a second substituted aryl halide via a Suzuki-Miyaura cross-coupling reaction to form the biaryl precursor.

  • Atropdiastereoselective Biaryl Cuprate Coupling: The crucial biaryl bond with the desired axial chirality is formed through an intramolecular oxidative coupling of a bis(organocuprate) species.

  • Ring Formation and Functional Group Manipulation: Subsequent cyclization and functional group modifications, such as demethylation or introduction of specific ester groups, would yield the final this compound structure.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide Production Inhibition

Objective: To determine the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

Protocol:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each concentration of this compound and determine the IC50 value.

In Vitro Antiviral Activity Assay: Anti-Hepatitis B Virus (HBV)

Objective: To evaluate the inhibitory effect of this compound on the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg) from HepG2.2.15 cells.

Materials:

  • HepG2.2.15 cell line (stably transfected with the HBV genome)

  • Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS)

  • Geneticin (G418)

  • This compound (dissolved in DMSO)

  • HBsAg and HBeAg ELISA kits

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Maintain HepG2.2.15 cells in MEM supplemented with 10% FBS and 200 µg/mL G418.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 2 x 10⁴ cells/well and culture for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 6 days. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine). The medium containing the test compound is refreshed every 3 days.

  • Supernatant Collection: On day 6, collect the cell culture supernatants.

  • ELISA Assay: Quantify the levels of HBsAg and HBeAg in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Cytotoxicity Assay: Simultaneously, assess the cytotoxicity of this compound on HepG2.2.15 cells using an MTT assay to ensure that the observed antiviral effect is not due to cell death.

  • Data Analysis: Calculate the percentage inhibition of HBsAg and HBeAg secretion for each concentration of this compound and determine the IC50 and CC50 (50% cytotoxic concentration) values. The selectivity index (SI = CC50/IC50) can then be calculated.

Conclusion

This compound stands out as a promising natural product with significant potential for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antiviral research. The synthetic strategies outlined provide a roadmap for its chemical synthesis and the generation of analogs for structure-activity relationship studies. The detailed protocols for biological evaluation will enable researchers to further investigate its mechanisms of action and quantify its therapeutic potential. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for its translation into clinical applications.

References

Kadsulignan L: A Promising Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Kadsulignan L, a lignan (B3055560) isolated from Kadsura coccinea, has emerged as a compound of significant interest in the field of drug discovery. Preclinical studies suggest its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, antiviral, and neuroprotective properties. These notes provide an overview of its potential applications and detailed protocols for its investigation.

Biological Activities and Potential Applications

This compound has demonstrated a range of biological effects that warrant further investigation for therapeutic development:

  • Anti-Inflammatory Activity: this compound is reported to be a component of Kadsura coccinea extracts that inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. This suggests its potential in treating inflammatory disorders.

  • Antiviral Activity: Studies have indicated that this compound possesses antiviral properties, including activity against the Hepatitis B virus (HBV).

  • Neuroprotective Effects: Lignans (B1203133) as a class are known for their neuroprotective potential. While specific data on this compound is emerging, related compounds have shown protective effects in models of neurodegenerative diseases.

Data Presentation

Currently, specific IC50 and EC50 values for this compound across its various biological activities are not widely available in public literature. The following tables present a template for organizing experimentally determined quantitative data for this compound and related compounds.

Table 1: Anti-Inflammatory Activity of this compound and Related Lignans

CompoundAssayCell LineIC50 (µM)Reference
This compound Nitric Oxide (NO) Production InhibitionRAW 264.7Data to be determined
Lignan Compound ANitric Oxide (NO) Production InhibitionRAW 264.7Insert ValueCite Source
Lignan Compound BNitric Oxide (NO) Production InhibitionRAW 264.7Insert ValueCite Source

Table 2: Antiviral Activity of this compound

CompoundVirusCell LineEC50 (µM)Reference
This compound Hepatitis B Virus (HBV)HepG2.2.15Data to be determined
Antiviral Drug XHepatitis B Virus (HBV)HepG2.2.15Insert ValueCite Source

Table 3: Neuroprotective Effects of this compound

CompoundAssayCell LineEC50 (µM)Reference
This compound 6-OHDA-induced neurotoxicityPC12Data to be determined
Neuroprotective Agent Y6-OHDA-induced neurotoxicityPC12Insert ValueCite Source

Experimental Protocols

The following are detailed protocols for evaluating the key biological activities of this compound.

Protocol 1: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Normalize the results to cell viability.

Protocol 2: Anti-Hepatitis B Virus (HBV) Activity in HepG2.2.15 Cells

This protocol evaluates the antiviral activity of this compound against HBV by measuring the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg) from infected cells.

Materials:

  • HepG2.2.15 cells (stably transfected with the HBV genome)

  • Cell culture medium (e.g., DMEM with 10% FBS, G418)

  • This compound (dissolved in DMSO)

  • Lamivudine (positive control)

  • HBsAg and HBeAg ELISA kits

  • 96-well cell culture plates

  • MTT solution

  • DMSO

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 3, 6, and 9 days). Include a vehicle control (DMSO) and a positive control (Lamivudine).

  • Supernatant Collection: At each time point, collect the cell culture supernatant for HBsAg and HBeAg analysis.

  • ELISA for HBsAg and HBeAg: Quantify the levels of HBsAg and HBeAg in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Cell Viability (MTT Assay): Assess the cytotoxicity of this compound on HepG2.2.15 cells using the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage inhibition of HBsAg and HBeAg secretion compared to the vehicle-treated control. Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values. The selectivity index (SI) can be calculated as CC50/EC50.

Protocol 3: Neuroprotective Effect against 6-OHDA-Induced Toxicity in PC12 Cells

This protocol assesses the neuroprotective potential of this compound against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common in vitro model for Parkinson's disease.

Materials:

  • PC12 cells

  • Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

  • This compound (dissolved in DMSO)

  • 6-hydroxydopamine (6-OHDA)

  • Nerve Growth Factor (NGF) for differentiation (optional)

  • 96-well cell culture plates

  • MTT solution

  • DMSO

Procedure:

  • Cell Seeding and Differentiation (Optional): Seed PC12 cells in 96-well plates. For differentiated neuronal-like cells, treat with NGF for several days.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a designated time (e.g., 2 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 100 µM) for 24 hours.

  • Cell Viability (MTT Assay): Measure the cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the protective effect of this compound against 6-OHDA-induced cell death.

Signaling Pathway Analysis

The anti-inflammatory effects of many lignans are mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized Mechanism of Action of this compound

Based on the known mechanisms of similar lignan compounds, this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases p65 p65 p50 p50 Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Upregulates This compound This compound This compound->IKK Inhibits

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Phosphorylates AP-1 AP-1 MAPK (p38, JNK, ERK)->AP-1 Activates Nucleus Nucleus AP-1->Nucleus Translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression This compound This compound This compound->MAPK (p38, JNK, ERK) Inhibits Phosphorylation

Figure 2: Hypothesized inhibition of the MAPK signaling pathway by this compound.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol details the methodology to investigate the effect of this compound on the phosphorylation and activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS as described in Protocol 1.

  • Cell Lysis: Lyse the cells with lysis buffer, and collect the total protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the results from different treatment groups.

G cluster_workflow Western Blot Workflow A 1. Cell Culture and Treatment (RAW 264.7 cells + this compound +/- LPS) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blot) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Band Densitometry) G->H

Figure 3: General experimental workflow for Western blot analysis.

Conclusion

This compound presents a compelling profile as a lead compound for the development of novel therapeutics for inflammatory diseases, viral infections, and neurodegenerative disorders. The protocols and application notes provided herein offer a framework for researchers to systematically investigate its biological activities and elucidate its mechanisms of action. Further studies to determine its specific potency (IC50/EC50 values) and to confirm its effects on key signaling pathways are crucial next steps in realizing the therapeutic potential of this promising natural product.

Application Notes and Protocols for In Vivo Efficacy Testing of Kadsulignan L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan L is a dibenzocyclooctadiene lignan, a class of natural compounds that has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. The therapeutic potential of these lignans (B1203133) is often attributed to their modulation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Nrf2. These application notes provide a comprehensive guide to preclinical in vivo testing of this compound, offering detailed protocols for relevant animal models and summarizing efficacy data from closely related compounds to inform experimental design. Due to the limited availability of in vivo data specifically for this compound, the following protocols and data are based on studies of its structural analogs, Schisandrin B and Gomisin N, which share the core dibenzocyclooctadiene scaffold and exhibit similar biological activities.

Data Presentation: Quantitative In Vivo Efficacy of this compound Analogs

The following tables summarize the in vivo efficacy of Schisandrin B and Gomisin N in various mouse and rat models, providing a reference for expected outcomes and dosage considerations for this compound.

Table 1: In Vivo Neuroprotective Efficacy of Schisandrin B

Animal ModelSpecies/StrainTreatment ProtocolAdministration RouteKey Efficacy EndpointsQuantitative Results
Transient Focal Cerebral IschemiaSprague-Dawley Rat10 and 30 mg/kg, 30 min before ischemia and 2h after reperfusionIntraperitoneal (i.p.)Infarct Volume Reduction25.7% reduction at 10 mg/kg; 53.4% reduction at 30 mg/kg[1]
Amyloid β-Induced Neuronal DysfunctionRat25 and 50 mg/kgNot SpecifiedNitric Oxide (NO) Production in CortexSignificant inhibition of NO production at 50 mg/kg

Table 2: In Vivo Anti-Tumor Efficacy of Schisandrin B

Animal ModelSpecies/StrainTreatment ProtocolAdministration RouteKey Efficacy EndpointsQuantitative Results
Colorectal Cancer XenograftBALB/c Nude MiceNot SpecifiedNot SpecifiedSynergistic anti-tumor effects with 5-FluorouracilPotent anti-tumor effects and synergistic activity observed

Table 3: In Vivo Anti-Inflammatory Efficacy of Gomisin N

Animal ModelSpecies/StrainTreatment ProtocolAdministration RouteKey Efficacy EndpointsQuantitative Results
LPS-Induced InflammationMiceNot SpecifiedNot SpecifiedAttenuation of depressive-like behaviorAmeliorated depressive-like behaviors through inhibition of inflammatory responses[2]
Imiquimod-Induced PsoriasisMiceNot SpecifiedNot SpecifiedAlleviation of psoriasis-like skin inflammationAmeliorated skin inflammation by inhibiting inflammatory signaling pathways

Experimental Protocols

The following are detailed protocols for in vivo models relevant to testing the efficacy of this compound, based on established methodologies for related dibenzocyclooctadiene lignans.

Protocol 1: Neuroprotective Efficacy in a Rat Model of Cerebral Ischemia

This protocol is adapted from a study evaluating the neuroprotective effects of Schisandrin B in a transient focal cerebral ischemia model in rats.[1]

1. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 250-280 g

  • Acclimation: Acclimate animals for at least one week prior to the experiment with free access to food and water.

2. Materials:

  • This compound

  • Vehicle (e.g., saline with 0.5% DMSO and 0.5% Tween 80)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for middle cerebral artery occlusion (MCAO)

3. Experimental Procedure:

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).

  • Animal Groups:

    • Sham-operated group

    • Vehicle-treated control group

    • This compound low dose group (e.g., 10 mg/kg)

    • This compound high dose group (e.g., 30 mg/kg)

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the induction of ischemia and again 2 hours after the start of reperfusion.

  • Induction of Ischemia (MCAO model):

    • Anesthetize the rat.

    • Induce focal cerebral ischemia by occluding the middle cerebral artery with a nylon filament.

    • After 2 hours of occlusion, withdraw the filament to allow reperfusion.

  • Efficacy Assessment (24 hours post-reperfusion):

    • Neurological Deficit Scoring: Evaluate motor and neurological function.

    • Infarct Volume Measurement: Euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

    • Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory markers (e.g., TNF-α, IL-1β) and metalloproteinases (MMP-2, MMP-9) via ELISA or Western blot.

Protocol 2: Anti-Tumor Efficacy in a Colorectal Cancer Xenograft Model

This protocol is a generalized procedure for establishing a xenograft tumor model to test the anti-cancer efficacy of this compound.

1. Animal Model:

  • Species: Immunocompromised mice (e.g., BALB/c nude or SCID mice)

  • Age: 4-6 weeks

  • Acclimation: Acclimate for one week.

2. Materials:

  • Colorectal cancer cell line (e.g., CT-26)

  • This compound

  • Vehicle

  • Matrigel (optional)

  • Calipers for tumor measurement

3. Experimental Procedure:

  • Cell Preparation: Culture colorectal cancer cells to 80% confluency. Harvest and resuspend the cells in sterile PBS at a concentration of 2 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.

  • Drug Administration: Administer this compound (at desired doses) or vehicle via a clinically relevant route (e.g., oral gavage, i.p. injection) daily or on a specified schedule.

  • Efficacy Assessment:

    • Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: Volume = (Length × Width²)/2.

    • Body Weight: Monitor body weight as an indicator of toxicity.

    • Survival: Record survival data.

    • Post-mortem Analysis: At the end of the study, excise the tumors and weigh them. Portions of the tumor can be used for histological analysis or to measure biomarkers.

Protocol 3: Anti-Inflammatory Efficacy in a DSS-Induced Colitis Model

This protocol describes the induction of acute colitis using dextran (B179266) sulfate (B86663) sodium (DSS) to evaluate the anti-inflammatory properties of this compound.

1. Animal Model:

  • Species: C57BL/6 mice

  • Weight: 20-25 g

  • Acclimation: Acclimate for one week.

2. Materials:

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • This compound

  • Vehicle

3. Experimental Procedure:

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 7 consecutive days.

  • Drug Administration: Administer this compound or vehicle orally once daily, starting from day 0 of DSS administration.

  • Efficacy Assessment:

    • Disease Activity Index (DAI): Monitor and score daily for weight loss, stool consistency, and rectal bleeding.

    • Colon Length: At the end of the experiment (day 8), euthanize the mice and measure the length of the colon.

    • Histological Analysis: Fix a segment of the colon in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

    • Cytokine Levels: Homogenize colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

Visualizations: Signaling Pathways and Experimental Workflows

G NF-κB Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB IkB_NFkB IκB-NF-κB Complex NFkB_n NF-κB NFkB->NFkB_n translocates Kadsulignan_L This compound Kadsulignan_L->IKK inhibits DNA DNA NFkB_n->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes transcription

Caption: this compound is hypothesized to inhibit the NF-κB signaling pathway.

G General Experimental Workflow for In Vivo Xenograft Studies start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with This compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Tumor Excision, Weight, and Biomarker Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo xenograft studies.

G Workflow for DSS-Induced Colitis Model start Start acclimation Acclimation of Mice (1 week) start->acclimation grouping Randomization into Treatment Groups acclimation->grouping induction Induce Colitis with DSS in Drinking Water (7 days) grouping->induction treatment Daily Oral Administration of This compound or Vehicle grouping->treatment monitoring Daily Monitoring of Disease Activity Index (DAI) induction->monitoring treatment->monitoring euthanasia Euthanasia on Day 8 monitoring->euthanasia analysis Colon Length Measurement, Histology, and Cytokine Analysis euthanasia->analysis end End analysis->end

Caption: Workflow for DSS-induced colitis model.

References

Troubleshooting & Optimization

Technical Support Center: Kadsulignan L Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Kadsulignan L extraction from Kadsura longipedunculata.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: The choice of solvent is critical for maximizing the yield of this compound. Generally, methanol (B129727) and ethanol (B145695), as well as their aqueous solutions, are effective for lignan (B3055560) extraction. A study on the lignans (B1203133) from Kadsura longipedunculata fruits utilized methanol for supersonic extraction.[1] For lignans in general, aqueous ethanol (70-80%) or methanol are often recommended. It is advisable to experiment with a gradient of solvent concentrations (e.g., 50%, 70%, 95% ethanol or methanol) to find the optimal polarity for maximizing this compound extraction while minimizing the co-extraction of impurities.

Q2: What are the recommended extraction methods for improving this compound yield?

A2: While conventional methods like maceration and Soxhlet extraction can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to provide higher yields in shorter times for lignan extraction.[2] One study successfully used supersonic extraction, a type of ultrasound-assisted method, for extracting lignans from Kadsura longipedunculata fruits.[1]

Q3: How can I purify this compound from the crude extract?

A3: After obtaining the crude extract, purification is necessary to isolate this compound. A common and effective method is column chromatography. Silica (B1680970) gel is a frequently used stationary phase for the separation of lignans. The selection of the mobile phase (eluent) is crucial and typically involves a gradient of non-polar and polar solvents, such as a mixture of n-hexane and ethyl acetate (B1210297), to separate compounds based on their polarity. Flash chromatography is a convenient method for preparative separation and isolation of pure lignans from raw extracts.[3][4] High-Speed Counter-Current Chromatography (HSCCC) is another advanced liquid-liquid partition method that can be highly effective for isolating multiple components from plant extracts with high recovery rates.[5]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the standard analytical method for the quantification of lignans like this compound.[5][6] A validated HPLC method allows for the accurate determination of the concentration of this compound in your extract. This typically involves creating a calibration curve with a pure standard of this compound.

Q5: Are there any known biological signaling pathways affected by this compound?

A5: Yes, recent studies suggest that lignans from the Kadsura genus, including this compound, may have antiviral effects. Furthermore, related lignans like Schisandrin B and Schisandrin C have been shown to regulate signaling pathways such as Keap1/Nrf2, AMPK, and TGF-β/Smad, which are involved in cellular stress responses and apoptosis.[1] Lignan extracts from Kadsura longipedunculata have also been found to target the 5-HT1A receptor, suggesting potential agonist-like effects.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Inappropriate Solvent: The polarity of the extraction solvent may not be optimal for this compound.Test a range of solvents with varying polarities, such as different concentrations of aqueous methanol or ethanol (e.g., 50%, 70%, 90%).[2]
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to efficiently extract the compound.Optimize the extraction time and temperature. For UAE, a duration of 30-60 minutes is often effective. For heat-reflux extraction, longer durations may be needed, but be cautious of potential degradation of thermolabile compounds at excessively high temperatures.[2]
Inefficient Extraction Method: Conventional methods like maceration may result in lower yields compared to modern techniques.Consider using more efficient methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[2]
Improper Plant Material Preparation: The particle size of the plant material may be too large, limiting solvent penetration.Grind the dried plant material into a fine powder to increase the surface area for extraction.
Low Purity of the Extract Co-extraction of Impurities: The solvent may be extracting a wide range of other compounds along with this compound.Defatting: If the plant material has a high lipid content, pre-extract with a non-polar solvent like n-hexane to remove fats and waxes. Liquid-Liquid Partitioning: Partition the crude extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their solubility.
Presence of Pigments (e.g., Chlorophyll): Pigments can interfere with purification and analysis.Use an adsorbent like activated carbon during the extraction process or an initial purification step to remove pigments.
Degradation of this compound Exposure to Light: Some lignans are sensitive to light and can degrade upon exposure.Protect samples and extracts from direct light by using amber-colored vials or working in a dimly lit environment.[2]
High Temperatures: Although many lignans are relatively heat-stable, prolonged exposure to high temperatures can cause degradation.Use lower temperatures for extraction when possible, or use methods like UAE that can be performed at lower temperatures. Monitor extraction temperatures carefully.
Oxidation: The compound may be susceptible to oxidation.Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general guideline for extracting this compound using UAE, which often results in higher yields and shorter extraction times compared to conventional methods.

Materials:

  • Dried and powdered Kadsura longipedunculata plant material (fruits, stems, or roots)

  • Methanol or Ethanol (70-90% aqueous solution)

  • Ultrasonic bath or probe sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Preparation: Weigh a specific amount of the powdered plant material (e.g., 10 g).

  • Extraction:

    • Place the powdered material in a flask.

    • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 to 1:20 g/mL).

    • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Sonicate for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).[2]

  • Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

  • Purification: Proceed with purification of the crude extract using column chromatography (see Protocol 2).

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines the steps for purifying this compound from a crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate)

  • Glass column

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Carefully pour the slurry into the glass column, allowing the silica gel to settle and form a packed bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate).

  • Fraction Collection: Collect the eluate in separate fractions using collection tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator to obtain the purified compound.

Data Presentation

The following tables summarize the expected influence of different extraction parameters on the yield of lignans, based on general principles and data from related studies. These should be used as a starting point for optimization experiments for this compound.

Table 1: Effect of Solvent Type and Concentration on Lignan Yield (Representative Data)

SolventConcentration (%)Relative Yield (%)
Methanol10085
Methanol8095
Methanol6080
Ethanol10080
Ethanol80100
Ethanol6075
Acetone8070
Water10020

Note: This table illustrates a general trend where aqueous solutions of methanol or ethanol often provide higher yields than pure solvents or water.

Table 2: Comparison of Different Extraction Methods for Lignans (Representative Data)

Extraction MethodTemperature (°C)TimeRelative Yield (%)
Maceration2524 hours60
Soxhlet Extraction60-808 hours85
Ultrasound-Assisted Extraction (UAE)4545 minutes95
Microwave-Assisted Extraction (MAE)7015 minutes100

Note: This table highlights the increased efficiency of modern extraction techniques like UAE and MAE in terms of yield and time.

Visualizations

Extraction_Workflow PlantMaterial Kadsura longipedunculata (Dried, Powdered) Extraction Extraction (e.g., UAE with 80% Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Lignan Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification PureKadsulignanL Pure this compound Purification->PureKadsulignanL Analysis Analysis (HPLC, etc.) PureKadsulignanL->Analysis

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low this compound Yield? CheckSolvent Optimize Solvent (Methanol/Ethanol Conc.) Start->CheckSolvent Yes End Improved Yield & Purity Start->End No CheckMethod Change Extraction Method (e.g., to UAE/MAE) CheckSolvent->CheckMethod CheckParameters Optimize Time & Temperature CheckMethod->CheckParameters CheckPurity Low Purity? CheckParameters->CheckPurity Defatting Pre-extraction (Defatting) CheckPurity->Defatting Yes CheckPurity->End No Partitioning Post-extraction (Liquid-Liquid Partitioning) Defatting->Partitioning Partitioning->End

Caption: Troubleshooting flowchart for low yield and purity in this compound extraction.

Signaling_Pathway KadsulignanL This compound & other Kadsura Lignans HT1AR 5-HT1A Receptor KadsulignanL->HT1AR acts as agonist Keap1Nrf2 Keap1/Nrf2 Pathway KadsulignanL->Keap1Nrf2 modulates AMPK AMPK Pathway KadsulignanL->AMPK modulates TGFb TGF-β/Smad Pathway KadsulignanL->TGFb modulates CellularResponse Cellular Response (e.g., Antiviral, Anti-inflammatory, Neuroprotective Effects) HT1AR->CellularResponse Keap1Nrf2->CellularResponse AMPK->CellularResponse TGFb->CellularResponse

Caption: Potential signaling pathways modulated by this compound and related lignans.

References

Technical Support Center: Addressing Kadsulignan L Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Kadsulignan L in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound, as a lignan, is generally characterized by low water solubility.[1][2][3] Lignans are typically soluble in organic solvents but are sparingly soluble or insoluble in aqueous solutions.[1][3] This poor aqueous solubility can pose significant challenges for in vitro and in vivo studies.

Q2: Why does my this compound, dissolved in DMSO, precipitate when diluted into my aqueous experimental buffer?

This is a common phenomenon for poorly water-soluble compounds.[4][5][6] Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds.[4] However, when a concentrated DMSO stock solution is diluted into an aqueous medium (e.g., cell culture media or phosphate-buffered saline), the overall polarity of the solvent system increases dramatically. This change in polarity reduces the solubility of the hydrophobic this compound, causing it to precipitate out of the solution.[4][5]

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

To minimize solvent-induced toxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically at or below 0.1%.[4]

Q4: Can heating improve the solubility of this compound?

Gentle warming can sometimes help dissolve a compound in a solvent.[4] However, prolonged exposure to heat can potentially degrade temperature-sensitive compounds like this compound.[7] If you choose to warm your solution, do so gently (e.g., to 37°C) and for a minimal amount of time.[4]

Troubleshooting Guide

Issue 1: this compound powder will not dissolve in my aqueous buffer.
  • Immediate Action: Do not attempt to directly dissolve this compound in an aqueous buffer. Due to its hydrophobic nature, it is unlikely to dissolve.

  • Recommended Protocol:

    • Prepare a high-concentration stock solution in an appropriate organic solvent.

    • Serially dilute this stock solution to your final working concentration in the aqueous buffer.

Issue 2: My this compound precipitates out of solution after diluting the DMSO stock in my aqueous buffer.
  • Possible Cause: The final concentration of this compound is above its solubility limit in the final aqueous-organic solvent mixture.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.

    • Optimize Dilution: Instead of a single large dilution, perform serial dilutions. Prepare intermediate dilutions of your DMSO stock in pure DMSO before the final dilution into the aqueous buffer.[4]

    • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and vigorous mixing to promote dispersion and prevent localized high concentrations that can initiate precipitation.[4]

    • Consider Co-solvents: If your experimental system allows, consider using a co-solvent system.[8][9]

    • Use Formulation Technologies: For persistent solubility issues, explore advanced formulation strategies such as cyclodextrin (B1172386) complexation or nanoparticle formulations.[10][11][12]

Data Presentation: Solubility Enhancement Strategies

StrategyMechanismAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar compounds.[8][13]Simple and rapid to implement.[14]Potential for solvent toxicity at higher concentrations.[8] Risk of precipitation upon further dilution.[13]
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within a hydrophilic cyclodextrin cavity, forming a water-soluble inclusion complex.[11][15]Can significantly increase aqueous solubility and bioavailability.[10][16] May also enhance stability.[15]Complexation efficiency can be drug-specific.[17]
Nanoformulations (e.g., Solid Lipid Nanoparticles) Increases the surface area of the drug, which can lead to an increased dissolution rate and apparent solubility.[12][18]Can improve bioavailability and allow for controlled release.[18]Formulation development can be complex and require specialized equipment.[19]
pH Adjustment For ionizable compounds, adjusting the pH of the solution can increase solubility.[7][9]A straightforward method for compounds with acidic or basic functional groups.This compound's structure may not have readily ionizable groups for significant pH-dependent solubility changes. Can affect experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions
  • Stock Solution Preparation (10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Calculate the volume of high-purity, anhydrous DMSO needed to achieve a 10 mM concentration.

    • Add the DMSO to the this compound and vortex thoroughly until fully dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.[4]

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

  • Working Solution Preparation (Example: 10 µM final concentration):

    • Prepare an intermediate dilution of the 10 mM stock solution in pure DMSO (e.g., 1 mM).

    • Add the appropriate volume of the intermediate DMSO dilution to your pre-warmed aqueous buffer to achieve the final desired concentration (e.g., 10 µL of 1 mM stock into 990 µL of buffer for a 10 µM final concentration).

    • Immediately vortex the solution vigorously to ensure rapid mixing.[4]

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). The concentration may need to be optimized.

  • Complexation:

    • Add the this compound DMSO stock solution to the HP-β-CD solution while stirring.

    • Allow the mixture to equilibrate, typically by stirring for 24-48 hours at room temperature.

  • Analysis:

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC) to determine the solubility enhancement.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO to desired concentration (e.g., 10 mM) weigh->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store intermediate_dil Prepare intermediate dilution in DMSO store->intermediate_dil Use stock final_dil Add to aqueous buffer intermediate_dil->final_dil mix Vortex immediately final_dil->mix use Use in experiment mix->use

Caption: A typical workflow for preparing this compound solutions.

troubleshooting_flowchart Troubleshooting this compound Precipitation decision decision start Precipitation observed upon dilution? check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dilution Single dilution step used? check_conc->check_dilution No lower_conc->start serial_dilute Use serial dilutions check_dilution->serial_dilute Yes check_mixing Was mixing slow? check_dilution->check_mixing No serial_dilute->start rapid_mix Ensure rapid, vigorous mixing check_mixing->rapid_mix Yes still_precipitates Still precipitates? check_mixing->still_precipitates No rapid_mix->start use_enhancers Consider solubility enhancers (e.g., cyclodextrins) still_precipitates->use_enhancers

Caption: A decision tree for troubleshooting precipitation issues.

References

preventing degradation of Kadsulignan L during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Kadsulignan L during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to 3 years.[1] If this compound is dissolved in a solvent, it should be stored at -80°C for up to 1 year.[1] For general laboratory use, it is crucial to keep the compound in a cool, dry place away from direct sunlight and moisture to prevent degradation.[2]

Q2: What are the primary factors that can cause this compound to degrade?

A2: Like many complex organic molecules and phytoconstituents, this compound is susceptible to degradation from various environmental factors.[3] The most common degradation pathways for such compounds include hydrolysis (due to moisture and pH changes), oxidation (exposure to air), and photolysis (exposure to light).[4][5][6] Temperature is also a critical factor, as elevated temperatures can accelerate these degradation processes.[7]

Q3: How can I tell if my this compound sample has degraded?

A3: Visual inspection might reveal changes in color or consistency, but these are not reliable indicators. The most definitive way to assess degradation is through analytical techniques. A change in the purity profile when analyzed by High-Performance Liquid Chromatography (HPLC) is a strong indicator.[8] The appearance of new peaks or a decrease in the area of the main this compound peak suggests the formation of degradation products.

Q4: Which analytical methods are best for detecting this compound degradation?

A4: Stability-indicating analytical methods are essential for detecting and quantifying degradation products. The most widely used and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[8][9][10] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[3][11]

Q5: Are there any known incompatibilities with solvents or excipients?

Troubleshooting Guide

This guide addresses specific issues you may encounter related to this compound degradation.

Problem Potential Cause Recommended Action
Loss of potency or inconsistent experimental results. Sample degradation due to improper storage.Verify storage conditions. For powdered this compound, ensure storage at -20°C. For solutions, store at -80°C.[1] Avoid repeated freeze-thaw cycles.
Contamination of the sample.Use fresh, high-purity solvents for preparing solutions. Ensure all glassware is clean and dry.
Interaction with formulation components.If using excipients, conduct compatibility studies. Techniques like DSC and FTIR can help identify potential interactions.[12][15]
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.This indicates that the sample has started to degrade. The degradation could be due to hydrolysis, oxidation, or photolysis.[6]
Perform a forced degradation study (see Experimental Protocols) to identify the likely degradation pathway.[4] Use LC-MS to identify the structure of the new peaks.[11][16]
Impurities in the solvent or a contaminated HPLC system.Run a blank (mobile phase only) to check for system contamination. Use freshly prepared mobile phase with HPLC-grade solvents.
Discoloration or change in physical appearance of the sample. Significant degradation has likely occurred.While visual changes suggest degradation, they are not quantitative. The sample should be re-analyzed for purity and identity using a validated analytical method like HPLC.[8]
Exposure to light or air.Store this compound in amber vials or containers that protect it from light.[17] Consider purging the container with an inert gas like nitrogen or argon before sealing to minimize oxidation.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound
Form Temperature Duration Source
Powder-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]
General Lab Use (Short-term)Controlled Room Temperature (15-25°C)For immediate use[18]

Note: For short-term use, protect from light and moisture.[2][17]

Table 2: Example Parameters for a Stability-Indicating HPLC Method
Parameter Typical Value/Condition Purpose
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Separation of non-polar to moderately polar compounds.[9]
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid or phosphate (B84403) buffer)To achieve good resolution between the parent compound and its degradation products.[10]
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.[10]
Detection Wavelength Determined by UV scan (e.g., 285 nm)Wavelength of maximum absorbance for this compound to ensure high sensitivity.[19]
Injection Volume 10-20 µLStandard injection volume for analytical HPLC.[19]
Column Temperature 25-30°CTo ensure reproducible retention times.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.[4]

Objective: To identify the conditions under which this compound degrades and to characterize its degradation products.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade methanol (B129727) and water

  • pH meter

  • Water bath or oven

  • Photostability chamber

  • HPLC system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 2 hours.

    • Cool to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 0.1 N HCl.

    • Dilute to the final concentration for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to the final concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 24 hours.[16]

    • Also, place a solution of this compound in an oven at 60°C for 5 days.[16]

    • After exposure, prepare a solution at the final concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Prepare the sample for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Table 2 for example parameters).

    • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, RT) prep->base Expose to Stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to Stress thermal Thermal Stress (60-105°C) prep->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS Identification (if needed) hplc->lcms Characterize Degradants method Validate Stability-Indicating Method hplc->method pathway Identify Degradation Pathways lcms->pathway troubleshooting_degradation start Degradation Suspected (e.g., new HPLC peaks) q1 Are storage conditions correct (-20°C / -80°C)? start->q1 correct_storage Correct storage conditions. Re-analyze sample. q1->correct_storage No q2 Is the sample exposed to light or excess air? q1->q2 Yes a1_yes Yes a1_no No protect_sample Store in amber vials. Consider inert atmosphere. q2->protect_sample Yes q3 Are excipients or other reagents used? q2->q3 No a2_yes Yes a2_no No compatibility_study Perform drug-excipient compatibility studies. q3->compatibility_study Yes end_node Degradation source likely intrinsic or solvent-mediated. Perform stress testing. q3->end_node No a3_yes Yes a3_no No degradation_pathways cluster_factors Degradation Factors cluster_products Potential Degradation Products KL This compound (C23H26O7) Hydrolysis Hydrolyzed Products (e.g., ester cleavage) KL->Hydrolysis Hydrolysis Oxidation Oxidized Products (e.g., hydroxylated derivatives) KL->Oxidation Oxidation Photolysis Photodegradants (e.g., isomerized products) KL->Photolysis Photolysis Water Water / pH Water->Hydrolysis Oxygen Oxygen / Peroxides Oxygen->Oxidation Light UV/Visible Light Light->Photolysis

References

Technical Support Center: Optimizing Kadsulignan L Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Kadsulignan L for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known in vitro activities?

This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, such as Kadsura coccinea.[1][2] Its reported in vitro activities include:

  • Antiviral effects against the hepatitis B virus (HBV).[3]

  • Moderate platelet-activating factor (PAF) antagonistic activities.[3]

  • Potential anti-inflammatory effects, as related lignans (B1203133) from the same plant family have been shown to inhibit nitric oxide (NO) production and affect inflammatory signaling pathways like NF-κB.[1][4]

Q2: What is a good starting concentration range for this compound in cell-based assays?

A good starting point for this compound concentration is between 1 µM and 50 µM. An IC50 value of 26 µM (2.6 x 10-5 M) has been reported for its PAF antagonistic activity.[3] For initial cytotoxicity and dose-response experiments, a logarithmic serial dilution starting from 100 µM is recommended. A study on a crude extract of Kadsura coccinea, which contains this compound, found that concentrations of 5, 10, and 20 µg/mL were non-toxic to HepG2 cells.[5]

Q3: How should I prepare a stock solution of this compound?

This compound is a lipophilic compound with limited water solubility.[6] Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) at a high concentration (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock solution in the cell culture medium to the final desired concentration. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.

Q4: Which signaling pathways are potentially modulated by this compound?

Based on studies of related dibenzocyclooctadiene lignans, this compound may modulate the following signaling pathways:

  • NF-κB Pathway : Many lignans exhibit anti-inflammatory effects by inhibiting the NF-κB pathway.[1]

  • Nrf2 Pathway : Some lignans have been shown to activate the Nrf2 pathway, which is involved in the antioxidant response.[1]

  • JAK/STAT Pathway : At least one other lignan from Kadsura coccinea has been found to inhibit the JAK2/STAT3 pathway.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Cell Death or Low Viability 1. This compound is cytotoxic at the tested concentrations. 2. The solvent (e.g., DMSO) concentration is too high. 3. The compound has degraded.1. Perform a dose-response experiment to determine the IC50 for cytotoxicity. Start with a wider range of concentrations (e.g., 0.1 µM to 100 µM). 2. Ensure the final solvent concentration is below 0.1% and include a vehicle control. 3. Prepare fresh stock solutions and store them properly, protected from light and at a low temperature.
Inconsistent or Non-reproducible Results 1. Poor solubility of this compound in the culture medium. 2. Inaccurate pipetting or dilution. 3. Variation in cell seeding density or passage number.1. After diluting the stock solution in the medium, vortex or sonicate briefly to ensure complete dissolution. Visually inspect for precipitates. 2. Calibrate pipettes regularly and use a systematic dilution scheme. 3. Use cells within a consistent range of passage numbers and ensure a uniform cell suspension before seeding.
No Observable Effect 1. The concentration of this compound is too low. 2. The incubation time is too short. 3. The chosen cell line or assay is not sensitive to this compound.1. Test a higher range of concentrations. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Research the literature for appropriate cell models for the expected biological activity.
Precipitate Formation in Culture Medium 1. This compound has low aqueous solubility. 2. The compound is interacting with components in the serum or medium.1. Lower the final concentration of this compound. 2. Consider using a serum-free medium for the duration of the treatment, if appropriate for your cells.

Quantitative Data Summary

Compound/Extract Assay Cell Line Effective Concentration / IC50 Reference
This compoundPlatelet-Activating Factor (PAF) Antagonism-IC50: 26 µM[3]
Kadsura coccinea Extract (containing this compound)CytotoxicityHepG2Non-toxic at 5, 10, 20 µg/mL[5]
Kadsulignan H (related lignan)Nitric Oxide (NO) Production InhibitionBV-2IC50: 14.1 µM[4]
Various Dibenzocyclooctadiene DerivativesHepatoprotective Effects->52.2% viability at 10 µM[5]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Appropriate cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 1, 10, 25, 50, and 100 µM. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2][4]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol outlines a method to assess the effect of this compound on NF-κB activation.

Materials:

  • Cells stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing a luciferase gene downstream of an NF-κB response element).

  • This compound stock solution.

  • An NF-κB activator (e.g., TNF-α or LPS).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the transfected cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize luciferase activity to cell viability (determined by a parallel MTT assay) or to a co-transfected control plasmid (e.g., Renilla luciferase).

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions of this compound in Medium prep_stock->dilute seed_cells Seed Cells in Multi-well Plate treat Treat Cells with this compound and Controls (Vehicle, Untreated) seed_cells->treat dilute->treat incubate Incubate for Desired Time (e.g., 24-72h) treat->incubate perform_assay Perform Specific Assay (e.g., MTT, Reporter Assay, ELISA) incubate->perform_assay measure Measure Output (Absorbance, Luminescence, etc.) perform_assay->measure analyze Calculate Results (e.g., % Viability, IC50) measure->analyze

Caption: General workflow for in vitro experiments with this compound.

nf_kb_pathway Simplified Canonical NF-κB Signaling Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α / LPS receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-p50/p65 (Inactive) nfkb p50/p65 (NF-κB) nfkb_nuc p50/p65 nfkb->nfkb_nuc Translocates ikb_nfkb->nfkb Releases kadsulignan This compound (Hypothesized) kadsulignan->ikk Inhibits? dna DNA nfkb_nuc->dna Binds transcription Gene Transcription (Inflammation, etc.) dna->transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of Kadsulignan L In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kadsulignan L. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on overcoming its poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a lignan (B3055560) compound.[1] In vitro studies have shown that it exhibits antiviral effects against the hepatitis B virus and displays moderate platelet-activating factor (PAF) antagonistic activities, with an IC50 value of 2.6 x 10⁻⁵ M.[1][2]

Q2: What are the known physicochemical properties of this compound?

Limited specific data is available for this compound. However, general information from suppliers indicates its solubility in several organic solvents. As with many lignans (B1203133), it is presumed to have low aqueous solubility, which is a primary contributor to poor oral bioavailability.

Table 1: Physicochemical Properties of this compound and a Representative Lignan (Phyllanthin)

PropertyThis compoundPhyllanthin (B192089) (for comparison)Source
CAS Number 163660-06-810351-88-9[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] Aqueous solubility is expected to be low.pH-independent solubility in aqueous solutions (pH 1.07-10.26).[3]
Log P Data not available3.30 ± 0.05 (at pH 7.48)[3]
Melting Point Data not available96.67-97.03 °C[3]

Note: Data for Phyllanthin, another bioactive lignan, is provided for comparative purposes to highlight typical properties of this class of compounds.

Q3: Why is the in vivo bioavailability of this compound expected to be low?

The poor bioavailability of lignans like this compound is often attributed to several factors:

  • Low Aqueous Solubility: Limited solubility in gastrointestinal fluids hinders its dissolution, a prerequisite for absorption.[4][5]

  • Low Permeability: The ability of the compound to pass through the intestinal membrane may be limited.[6]

  • First-Pass Metabolism: Significant metabolism in the intestine and liver can reduce the amount of active compound reaching systemic circulation.[7]

  • Efflux Transporters: Efflux pumps like P-glycoprotein in the intestinal wall can actively transport the compound back into the gut lumen.[8]

Troubleshooting Guides

Issue 1: Inconsistent or low plasma concentrations of this compound in pharmacokinetic studies.

Possible Causes and Solutions:

  • Poor Dissolution in the GI Tract:

    • Solution 1: Formulation Enhancement. Consider developing advanced formulations to improve solubility and dissolution. Strategies include:

      • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[5]

      • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[9][10]

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gut.[4]

  • Inadequate Absorption Across the Intestinal Epithelium:

    • Solution 1: Permeability Assessment. Conduct in vitro permeability studies using models like the Caco-2 cell assay to understand the transport mechanism.[8][11][12]

    • Solution 2: Use of Permeation Enhancers. Co-administration with safe and effective permeation enhancers can be explored, though this requires careful toxicological evaluation.

  • Extensive First-Pass Metabolism:

    • Solution 1: Co-administration with Metabolic Inhibitors. In preclinical studies, co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help elucidate the impact of first-pass metabolism.[7] This is primarily a research tool and not a direct formulation strategy for therapeutic use without extensive safety studies.

  • Analytical Method Sensitivity:

    • Solution 1: Method Optimization. Ensure your analytical method, such as UPLC-MS/MS, is sufficiently sensitive and validated for the quantification of this compound in plasma.[13][14][15][16]

Table 2: Hypothetical Pharmacokinetic Parameters of a Lignan (Isoliquiritigenin) in Rats for Comparative Analysis

ParameterIntravenous (10 mg/kg)Oral (100 mg/kg)Source
Cmax (µg/mL) -Data not available[17]
Tmax (h) -Data not available[17]
AUC (µg*h/mL) 7.3Data not available[17]
t1/2 (h) 4.9Data not available[17]
Absolute Bioavailability (%) -33.62%[17]

Note: This data is for the lignan Isoliquiritigenin and is provided as a representative example of pharmacokinetic parameters that researchers should aim to determine for this compound. These values are not directly applicable to this compound.

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using the Caco-2 Cell Model

This protocol provides a general framework for assessing the intestinal permeability of this compound.

1. Cell Culture:

  • Culture Caco-2 cells on semi-permeable inserts for approximately 21 days to allow for differentiation and formation of a monolayer.[8][18]
  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[11]

2. Permeability Assay:

  • Prepare a solution of this compound in a suitable transport buffer.
  • Add the this compound solution to the apical (A) side of the Caco-2 monolayer.
  • At predetermined time points, collect samples from the basolateral (B) side.
  • To assess active efflux, perform the transport study in the B to A direction as well. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of efflux transporters.[11]
  • Quantify the concentration of this compound in the collected samples using a validated UPLC-MS/MS method.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:
  • Papp = (dQ/dt) / (A * C0)
  • Where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial drug concentration.

Protocol 2: Quantification of this compound in Plasma using UPLC-MS/MS

This protocol outlines a general procedure for developing a method to quantify this compound in biological matrices.

1. Sample Preparation:

  • To 100 µL of plasma, add a suitable internal standard.
  • Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile (B52724).
  • Vortex and centrifuge the samples.
  • Collect the supernatant for analysis.[15]

2. UPLC-MS/MS Conditions:

  • Column: A reversed-phase column (e.g., C18) is typically used for lignan analysis.[13]
  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[16]
  • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor and product ions for this compound and the internal standard.

3. Method Validation:

  • Validate the method for linearity, accuracy, precision, recovery, and stability according to relevant guidelines.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation This compound Formulation Strategies size_reduction Particle Size Reduction solid_dispersion Solid Dispersion lipid_formulation Lipid-Based Formulation solubility Solubility & Dissolution Testing formulation->solubility permeability Caco-2 Permeability Assay solubility->permeability pk_study Pharmacokinetic Study in Animal Model permeability->pk_study bioanalysis UPLC-MS/MS Bioanalysis of Plasma Samples pk_study->bioanalysis pk_parameters Determine Pharmacokinetic Parameters (AUC, Cmax, t1/2, F) bioanalysis->pk_parameters

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

bioavailability_challenges cluster_oral Oral Administration of this compound cluster_barriers Biological Barriers cluster_result Outcome drug This compound solubility Poor Aqueous Solubility drug->solubility dissolution Low Dissolution Rate solubility->dissolution permeability Low Intestinal Permeability dissolution->permeability metabolism First-Pass Metabolism permeability->metabolism efflux P-gp Efflux metabolism->efflux bioavailability Low Oral Bioavailability efflux->bioavailability

Caption: Key challenges contributing to the poor oral bioavailability of this compound.

References

minimizing off-target effects of Kadsulignan L in assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing off-target effects of Kadsulignan L in experimental assays. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary biological activities?

This compound is a dibenzocyclooctadiene lignan, a class of natural products known for a variety of biological effects. Its primary reported activities include in vitro antiviral effects against the Hepatitis B virus and moderate platelet-activating factor (PAF) antagonistic activity.

Q2: What are the potential off-target effects of this compound and its related compounds?

  • Inflammatory Pathways: Modulation of NF-κB signaling.

  • Oxidative Stress Response: Effects on the Nrf2 pathway.

  • Enzyme Inhibition: Inhibition of enzymes such as fatty acid synthase (FAS) and cyclooxygenase-2 (COX-2).

  • Antiproliferative Effects: Cytotoxic effects against various cancer cell lines.

It is crucial to consider these potential off-target activities when interpreting experimental results.

Q3: How can I minimize the risk of observing off-target effects in my experiments with this compound?

To minimize off-target effects, consider the following strategies:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response curve is essential.

  • Use of Orthogonal Controls: Employ a structurally unrelated compound with the same intended biological activity to confirm that the observed phenotype is due to on-target effects.

  • Cell Line Selection: Choose cell lines where the on-target protein is expressed at an appropriate level and is known to be functional.

  • Biochemical vs. Cellular Assays: Compare results from biochemical assays (using purified proteins) and cell-based assays. Discrepancies can indicate issues with cell permeability, metabolism, or off-target effects within the cellular context.

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target in cells using techniques like the Cellular Thermal Shift Assay (CETSA).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent results between experiments. - Cell passage number and confluency.- Variability in compound preparation.- Off-target effects at the concentration used.- Use cells within a consistent and low passage number range.- Prepare fresh stock solutions of this compound and verify its integrity.- Perform a careful dose-response analysis to identify the optimal concentration.
High background signal or unexpected cellular toxicity. - Compound precipitation.- Off-target cytotoxicity.- Interference with assay components (e.g., fluorescence quenching).- Check the solubility of this compound in your assay medium.- Perform a cell viability assay (e.g., MTT or LDH) in parallel.- Run a control experiment with this compound and the assay reagents in the absence of cells to check for interference.
Observed phenotype does not correlate with target inhibition. - The phenotype is mediated by an off-target effect.- The target is not the primary driver of the observed phenotype in your model system.- Use a secondary, structurally distinct inhibitor of the same target.- Employ genetic knockdown (e.g., siRNA or CRISPR) of the target to validate its role in the phenotype.

Quantitative Data Summary

The following table summarizes the reported biological activities and IC50 values for this compound and structurally related dibenzocyclooctadiene lignans (B1203133). This is not a comprehensive off-target panel but a compilation of published data.

CompoundTarget/ActivityAssay SystemIC50/EC50/Ki
This compound Platelet-Activating Factor (PAF) AntagonismRabbit PlateletsIC50: 2.6 x 10⁻⁵ M
Kadsulignan N Anti-HIV ActivityEC50: 43.56 µM
COX-2Ki: 72.24 nM
Gomisin J HIV-1 IIIB ReplicationH9 T cellsEC50: 1.5 µg/ml
LPS-induced Nitric Oxide (NO) ProductionRAW 264.7 cells20 µM (concentration tested)
Cytotoxicity13 cancer cell lines30 µg/ml (concentration tested)
Schisandrin C Anti-inflammatory (NF-κB inhibition)P. acnes-induced THP-1 cells-
Antitumor effects (enhances cGAS-STING pathway)4T1 and MC38 tumor-bearing mice-

Experimental Protocols

NF-κB Luciferase Reporter Assay

Objective: To determine if this compound modulates the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include appropriate vehicle controls.

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in NF-κB activity relative to the stimulated control.

Cellular Antioxidant Activity (CAA) Assay

Objective: To assess the potential of this compound to mitigate oxidative stress.

Methodology:

  • Cell Culture:

    • Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Probe Loading and Compound Treatment:

  • Induction of Oxidative Stress:

    • Wash the cells to remove extracellular compound and probe.

    • Add a free radical initiator, such as AAPH, to the wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a microplate reader (excitation ~485 nm, emission ~538 nm).

  • Data Analysis:

    • Calculate the area under the curve for each treatment group.

    • Determine the CAA value as the percentage of inhibition of fluorescence compared to the control.

Fatty Acid Synthase (FAS) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on FAS activity.

Methodology:

  • Enzyme and Substrate Preparation:

    • Use purified FAS enzyme.

    • Prepare solutions of acetyl-CoA, malonyl-CoA, and NADPH.

  • Inhibition Assay:

    • In a 96-well UV-transparent plate, add the assay buffer, NADPH, acetyl-CoA, and various concentrations of this compound.

    • Pre-incubate the enzyme with the compound for a defined period.

    • Initiate the reaction by adding malonyl-CoA.

  • Measurement of NADPH Oxidation:

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This reflects the rate of NADPH oxidation, which is proportional to FAS activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To directly assess the engagement of this compound with its intended target protein in a cellular environment.

Methodology:

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control for a specified time.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow cluster_off_target_assessment Off-Target Effect Assessment Workflow A Start with this compound B Dose-Response Curve (On-Target Assay) A->B Step 1 C Select Minimum Effective Concentration B->C Step 2 D Potential Off-Target Pathway Assays (NF-kB, Nrf2, FAS) C->D Step 3a E Orthogonal Control Experiment C->E Step 3b F Target Engagement Assay (CETSA) C->F Step 3c G Data Interpretation D->G Step 4 E->G Step 4 F->G Step 4

Caption: Experimental workflow for assessing off-target effects.

nf_kb_pathway cluster_nfkb NF-κB Signaling Pathway Stimuli Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription (Inflammation, Cell Survival) Kadsulignan_L This compound (Potential Modulator) Kadsulignan_L->IKK potential inhibition

Caption: Potential modulation of the NF-κB signaling pathway.

nrf2_pathway cluster_nrf2 Nrf2-ARE Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Ub Ubiquitination & Degradation Keap1->Ub promotes Nrf2 Nrf2 Nrf2->Keap1 Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus ARE ARE (Antioxidant Response Element) Kadsulignan_L This compound (Potential Modulator) Kadsulignan_L->Keap1 potential interaction

Caption: Potential influence on the Nrf2 antioxidant response.

troubleshooting inconsistent results in Kadsulignan L bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kadsulignan L in various bioassays. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound is a dibenzocyclooctadiene lignan, a class of compounds known for a variety of biological activities. Published research indicates that lignans (B1203133) from Kadsura coccinea, including this compound, possess anti-inflammatory and anti-hepatitis B virus (HBV) properties.[1][2][3][4][5] The anti-inflammatory effects are often associated with the inhibition of nitric oxide (NO) production.[2][6][7]

Q2: In which cell lines have this compound and similar lignans been tested?

A2: Bioassays for anti-inflammatory activity of lignans are commonly performed in murine macrophage cell lines like RAW 264.7.[2][6][8][9] For anti-HBV activity, the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses HBV particles, is a standard model.[10][11][12]

Q3: What are the primary molecular targets of dibenzocyclooctadiene lignans like this compound?

A3: Dibenzocyclooctadiene lignans are known to modulate key signaling pathways involved in inflammation and cellular defense. These include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathways.[1][13][14] Inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory mediators, while activation of the Nrf2 pathway enhances the expression of antioxidant and cytoprotective genes.[1][14]

Q4: How should I dissolve this compound for my bioassays?

A4: this compound, like many other lignans, is a lipophilic compound. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For cell-based assays, it is crucial to make serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other artifacts.

Q5: What are some common causes of inconsistent results in this compound bioassays?

A5: Inconsistent results can arise from several factors, including:

  • Compound Stability: Degradation of this compound in solution. It is advisable to prepare fresh dilutions for each experiment.

  • Cell Health and Passage Number: Variations in cell health, density, and passage number can significantly impact assay outcomes.

  • Reagent Quality: Ensure all reagents, including cell culture media, serums, and assay-specific reagents, are of high quality and not expired.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variability in results.

  • Assay-Specific Issues: Refer to the detailed troubleshooting guides for specific assays below.

Troubleshooting Guides

I. Anti-Inflammatory Bioassay: Nitric Oxide (NO) Production in RAW 264.7 Cells

This guide focuses on troubleshooting the Griess assay, a common method for measuring NO production.

Observed Problem Potential Cause Recommended Solution
High background in control wells (untreated cells) Contamination of media or reagents with nitrites.Use fresh, high-quality reagents and media. Test individual components for nitrite (B80452) contamination.
Cell stress leading to baseline NO production.Ensure optimal cell culture conditions and handle cells gently.
Low or no NO production in LPS-stimulated wells Inactive LPS (lipopolysaccharide).Use a new batch of LPS and test its activity at various concentrations.
Cells are unresponsive.Check the passage number of RAW 264.7 cells (lower passages are generally more responsive). Confirm cell viability.
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before seeding and use calibrated pipettes.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Precipitate formation upon adding Griess reagent High protein concentration in the sample.Deproteinize samples before the assay, for instance, by using a zinc sulfate (B86663) solution.
Heparinized plasma used as a sample.Use citrate (B86180) or EDTA as an anticoagulant for plasma samples.
II. Anti-Hepatitis B Virus (HBV) Bioassay in HepG2.2.15 Cells

This guide addresses common issues in quantifying HBV DNA.

Observed Problem Potential Cause Recommended Solution
High levels of HBV DNA in negative controls Cross-contamination between wells.Use filter tips for pipetting and change tips between samples.
Contamination of reagents with HBV DNA.Use fresh, nuclease-free reagents.
Inconsistent HBV DNA quantification Inefficient DNA extraction.Ensure the chosen DNA extraction method is validated for HepG2.2.15 cells and consistently yields high-quality DNA.
qPCR inhibition.Dilute the DNA sample to reduce the concentration of potential inhibitors.
Difficulty in distinguishing cccDNA from other viral DNA forms Co-detection of replicative intermediates in qPCR.Employ methods to reduce replicative intermediates before qPCR, such as using specific nucleases like T5 exonuclease.
Inappropriate qPCR primer design.Use primers that specifically target the covalently closed circular DNA (cccDNA) form.

Experimental Protocols

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production

Cell Line: RAW 264.7 murine macrophages

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A standard curve using known concentrations of sodium nitrite should be prepared to determine the nitrite concentration in the samples.

Cytotoxicity Assay (MTT Assay)

Cell Line: RAW 264.7 or HepG2.2.15 cells

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with the same concentrations of this compound as used in the primary bioassay.

  • Incubation: Incubate for the same duration as the primary bioassay (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound and other dibenzocyclooctadiene lignans are thought to inhibit this pathway.[13][14]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome degradation NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Kadsulignan_L This compound Kadsulignan_L->IKK inhibits DNA DNA NFkappaB_nuc->DNA binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes activates

Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Dibenzocyclooctadiene lignans have been shown to activate this protective pathway.[1][14]

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the bioactivity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (DMSO) cytotoxicity Cytotoxicity Assay (MTT) to determine non-toxic concentrations prep_compound->cytotoxicity bioactivity Primary Bioactivity Assay (e.g., Anti-inflammatory, Anti-HBV) prep_compound->bioactivity prep_cells Culture and Seed Cells (e.g., RAW 264.7, HepG2.2.15) prep_cells->cytotoxicity prep_cells->bioactivity cytotoxicity->bioactivity Inform concentration selection data_collection Data Collection (e.g., Absorbance, qPCR) bioactivity->data_collection data_analysis Data Analysis & Interpretation (IC50/EC50 calculation) data_collection->data_analysis

Caption: A generalized workflow for this compound bioactivity testing.

References

Technical Support Center: Optimizing HPLC Separation of Kadsulignan Lignans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Kadsulignan lignans (B1203133).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Kadsulignan lignans in a question-and-answer format.

Pressure and System Issues

Q1: My HPLC system is showing abnormally high backpressure. What should I do?

A1: High backpressure is a common issue that can indicate a blockage in the system. Follow these steps to diagnose and resolve the problem:

  • Check for System Blockages: Start by systematically checking for blockages. A common strategy is to disconnect components starting from the detector and working your way back to the pump. If the pressure drops after disconnecting a component, the blockage is likely in that part or downstream from it.

  • Inspect the Guard Column and In-line Filter: Particulate matter from the sample or mobile phase can clog the guard column or in-line filter. Replace these components if they are contaminated.[1]

  • Column Contamination: Strongly retained compounds from previous injections can build up on the column, leading to increased pressure. Wash the column with a strong solvent (stronger than your mobile phase) to remove contaminants.

  • Mobile Phase Precipitation: Ensure that your mobile phase components are fully miscible and that buffers have not precipitated. If you suspect precipitation, flush the system with a high-aqueous wash.[2]

Q2: The pressure on my HPLC is fluctuating or unstable. What is the cause?

A2: Pressure fluctuations are often caused by air bubbles in the system or issues with the pump.

  • Degas the Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the pump.

  • Purge the Pump: Air trapped in the pump head can cause pressure instability. Purge the pump according to the manufacturer's instructions.

  • Check for Leaks: Leaks in the system, especially around fittings and pump seals, can lead to pressure fluctuations. Tighten or replace any leaking fittings.[2][3]

  • Worn Pump Seals: Over time, pump seals can wear out, causing leaks and pressure instability. Replace them as part of your routine maintenance schedule.

Baseline and Peak Shape Problems

Q3: I'm observing a noisy or drifting baseline in my chromatogram. How can I fix this?

A3: A noisy or drifting baseline can interfere with peak integration and quantification.

  • Mobile Phase Contamination: Impurities in the mobile phase, especially in gradient elution, can cause a rising baseline or spurious peaks.[4] Use high-purity solvents and freshly prepared mobile phase.

  • Inadequate Degassing: Dissolved air in the mobile phase can lead to baseline noise. Ensure thorough degassing.

  • Detector Issues: A dirty flow cell or a failing detector lamp can contribute to baseline noise. Clean the flow cell and replace the lamp if necessary.

  • Temperature Fluctuations: Poor column temperature control can cause baseline drift. Use a column oven to maintain a stable temperature.[5]

Q4: My peaks are tailing. What is causing this and how can I improve the peak shape?

A4: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase or using a column with better end-capping can help. Adjusting the mobile phase pH can also mitigate these interactions.

  • Column Degradation: An old or degraded column can lead to poor peak shape. Replace the column if it has exceeded its lifetime.

Q5: My peaks are split or doubled. What should I do?

A5: Split peaks are often an indication of a problem at the head of the column or with the injection solvent.

  • Clogged Inlet Frit: Particulates can clog the inlet frit of the column, causing the sample to be distributed unevenly. Back-flushing the column or replacing the frit may resolve the issue.

  • Column Void: A void at the head of the column can cause peak splitting. This may require replacing the column.[6]

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[4]

Retention Time and Resolution Issues

Q6: My retention times are shifting from run to run. Why is this happening?

A6: Retention time drift can compromise peak identification and quantification.

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time shifts.[3] Prepare the mobile phase carefully and consistently. For gradient elution, ensure the pump's proportioning valves are working correctly.

  • Column Equilibration: Insufficient column equilibration time between runs can lead to drifting retention times, especially with gradient methods. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[5]

  • Flow Rate Inconsistency: Fluctuations in the flow rate will directly affect retention times. Check for pump issues or leaks.

  • Temperature Changes: Variations in column temperature will affect retention. Use a reliable column oven.

Q7: I am not getting good resolution between my Kadsulignan lignan (B3055560) peaks. How can I improve the separation?

A7: Optimizing the mobile phase is key to improving resolution.

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase will increase retention and may improve the resolution of early-eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.[5]

  • Optimize the Gradient Profile: For complex mixtures of lignans, a gradient elution is often necessary. Adjusting the gradient slope and duration can significantly impact resolution. A shallower gradient will generally provide better resolution.

  • pH Adjustment: For ionizable lignans, the pH of the mobile phase can have a significant effect on retention and selectivity. Experiment with different pH values to find the optimal separation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the separation of Kadsulignan lignans?

A1: A good starting point for separating Kadsulignan lignans is reversed-phase HPLC using a C18 column. A common mobile phase consists of a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and acetonitrile or methanol.

Q2: How should I prepare my Kadsulignan lignan extract for HPLC analysis?

A2: Plant extracts are complex matrices that can interfere with HPLC analysis.[7]

  • Extraction: Lignans are often extracted from plant material using solvents like methanol or ethanol (B145695).

  • Filtration: It is crucial to filter the extract through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter that could clog the HPLC system.

  • Dilution: Dilute the filtered extract in the initial mobile phase to ensure compatibility and prevent peak distortion.

Q3: How can I identify the Kadsulignan lignan peaks in my chromatogram?

A3: Peak identification is typically achieved by comparing the retention times of the peaks in your sample to those of authentic reference standards run under the same chromatographic conditions. Spiking the sample with a known standard can also help confirm peak identity. For unknown compounds, techniques like HPLC-MS (Mass Spectrometry) are required for structural elucidation.

Data Presentation

Table 1: Example HPLC Conditions for Kadsulignan Lignan Analysis

ParameterCondition 1Condition 2
Column C18, 4.6 x 250 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in WaterWater
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 40 min20-80% B in 30 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C35 °C
Detection UV at 280 nmDAD at 230 nm and 280 nm

Table 2: Reported Retention Times for Select Lignans (for illustrative purposes)

LignanReported Retention Time (min)HPLC ConditionsReference
Schisandrin15.2C18, Water/Acetonitrile GradientFictional Example
Gomisin A18.7C18, Water/Acetonitrile GradientFictional Example
Kadsulignan A22.5C18, Water/Methanol GradientFictional Example
Angeloylgomisin H25.1C18, Water/Methanol GradientFictional Example

Note: Retention times are highly dependent on the specific HPLC system, column, and method parameters. This table is for illustrative purposes only.

Experimental Protocols

Protocol 1: Extraction of Kadsulignan Lignans from Plant Material

  • Sample Preparation: Air-dry the plant material (e.g., stems, leaves of Kadsura) at a temperature below 60°C and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with 70-95% ethanol (1:10, w/v) at room temperature for 24 hours. Repeat the extraction process three times.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering compounds.

Protocol 2: HPLC Analysis of Kadsulignan Lignans

  • Sample Preparation: Dissolve a known amount of the dried extract in the initial mobile phase composition. Vortex and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System Preparation:

    • Set up the HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Prepare the mobile phases: Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). Degas both mobile phases.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min).

  • Injection and Data Acquisition:

    • Inject a fixed volume (e.g., 10 µL) of the prepared sample.

    • Run the gradient program (e.g., a linear gradient from 5% to 95% B over 40 minutes).

    • Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 280 nm).

  • Data Analysis:

    • Identify and quantify the Kadsulignan lignans by comparing the retention times and peak areas with those of reference standards.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction filtration_prep Filtration extraction->filtration_prep concentration Concentration filtration_prep->concentration sample_dissolution Dissolve in Mobile Phase concentration->sample_dissolution filtration_hplc 0.45 µm Filtration sample_dissolution->filtration_hplc hplc_injection HPLC Injection filtration_hplc->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV/DAD Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for HPLC analysis of Kadsulignan lignans.

troubleshooting_tree cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues start Chromatographic Problem Identified high_pressure High Pressure? start->high_pressure Yes fluctuating_pressure Fluctuating Pressure? start->fluctuating_pressure No check_blockage Check for Blockages (Column, Tubing, Frit) high_pressure->check_blockage check_leaks_air Check for Leaks & Degas Mobile Phase fluctuating_pressure->check_leaks_air Yes peak_tailing Peak Tailing? fluctuating_pressure->peak_tailing No optimize_mobile_phase Optimize Mobile Phase pH or Change Column peak_tailing->optimize_mobile_phase Yes split_peaks Split Peaks? peak_tailing->split_peaks No check_column_head Check Column Head & Injection Solvent split_peaks->check_column_head Yes noisy_baseline Noisy/Drifting Baseline? split_peaks->noisy_baseline No check_mobile_phase_detector Check Mobile Phase Purity & Detector Lamp/Cell noisy_baseline->check_mobile_phase_detector Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Large-Scale Synthesis of Kadsulignan L

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the large-scale synthesis of Kadsulignan L. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer: The large-scale synthesis of this compound is not extensively detailed in publicly available literature. The following protocols and troubleshooting advice are based on established synthetic routes for closely related dibenzocyclooctadiene lignans, such as Schisandrin and Gomisin A, and may require optimization for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The main challenges include:

  • Stereocontrol: Achieving the correct stereochemistry at multiple chiral centers and establishing the atropisomerically stable biaryl axis is a significant hurdle.

  • Oxidative Coupling Reaction: The key C-C bond-forming step to create the dibenzocyclooctadiene core can be low-yielding and produce numerous side products.

  • Purification: Separating the desired product from closely related isomers and byproducts on a large scale can be difficult.

  • Reaction Conditions: Maintaining consistent temperature and mixing on a large scale is critical for reproducibility and yield.

Q2: What synthetic strategies are commonly employed for the dibenzocyclooctadiene lignan (B3055560) core?

A2: Common strategies include biomimetic oxidative coupling of phenolic precursors, intramolecular biaryl coupling reactions (e.g., Suzuki or Ullmann coupling), and transition-metal-catalyzed cyclization reactions. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials.

Q3: Are there any specific safety precautions to consider during the large-scale synthesis?

A3: Yes, particularly with oxidative coupling reactions. Some oxidizing agents can be hazardous and reactions can be exothermic. Proper thermal management and adherence to safety protocols for handling reagents are essential. Reactions should be conducted in well-ventilated areas, and appropriate personal protective equipment should be worn.

Troubleshooting and Optimization Guide

This guide addresses specific issues that may arise during the synthesis of this compound and related dibenzocyclooctadiene lignans.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Oxidative Coupling Step - Inefficient oxidizing agent.- Suboptimal reaction temperature or time.- Decomposition of starting material or product.- Poor quality of reagents or solvents.- Screen different oxidizing agents (e.g., FeCl₃, Ag₂O, hypervalent iodine reagents).- Optimize temperature and reaction time through small-scale trials.- Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.- Ensure all reagents and solvents are pure and dry.
Poor Stereoselectivity (Diastereomers or Atropisomers) - Inadequate chiral control in asymmetric synthesis.- Racemization during the reaction or workup.- Non-optimal catalyst or chiral auxiliary.- For asymmetric routes, carefully select the chiral catalyst or auxiliary.- Optimize reaction conditions (temperature, solvent) to enhance stereoselectivity.- Consider a chiral resolution step if a racemic mixture is formed.
Formation of Polymeric Byproducts - Over-oxidation of phenolic starting materials.- Incorrect stoichiometry of reagents.- Use a stoichiometric amount of the oxidizing agent.- Add the oxidizing agent slowly to the reaction mixture to control the reaction rate.- Lower the reaction temperature.
Difficulties in Product Purification - Presence of closely related isomers.- Tarry or oily crude product.- Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation.- Attempt crystallization from various solvent systems.- Use of specialized silica (B1680970) gel or other stationary phases for column chromatography may be beneficial.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a dibenzocyclooctadiene lignan core, which would be a key step in the synthesis of this compound. This protocol is based on a biomimetic oxidative coupling approach.

Step 1: Synthesis of the Dibenzylbutane Precursor

This step involves the coupling of two appropriately substituted phenylpropane units. The exact nature of the starting materials will depend on the specific substitution pattern of this compound.

Parameter Value
Reactants Substituted Phenylpropane A (1.0 eq), Substituted Phenylpropane B (1.0 eq)
Coupling Reagent Grignard reagent formation followed by coupling
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Work-up Quenching with saturated NH₄Cl solution, extraction with ethyl acetate, drying over Na₂SO₄, and concentration under reduced pressure.
Purification Column chromatography on silica gel.
Typical Yield 60-70%

Step 2: Oxidative Coupling to Form the Dibenzocyclooctadiene Core

This is a critical step where the eight-membered ring is formed.

Parameter Value
Reactant Dibenzylbutane precursor (1.0 eq)
Oxidizing Agent Iron(III) chloride (FeCl₃) (2.2 eq)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Quenching with water, extraction with CH₂Cl₂, washing with brine, drying over Na₂SO₄, and concentration.
Purification Preparative HPLC.
Typical Yield 20-30%

Visualizations

Synthetic Pathway Overview

Synthetic_Pathway A Starting Materials (Substituted Phenylpropanoids) B Dibenzylbutane Intermediate A->B Coupling Reaction C This compound (Dibenzocyclooctadiene Core) B->C Oxidative Coupling

Caption: General synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent/Solvent Purity start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->optimize_conditions Purity OK change_reagent Screen Alternative Reagents (e.g., Oxidizing Agents) optimize_conditions->change_reagent No Improvement purification Optimize Purification Method (Chromatography, Crystallization) optimize_conditions->purification Yield Improved, Purity Low success Improved Yield/ Purity optimize_conditions->success Yield & Purity OK change_reagent->purification Yield Improved, Purity Low change_reagent->success Yield & Purity OK purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Key Challenges Relationship Diagram

Challenges_Relationship Large-Scale Synthesis Large-Scale Synthesis Stereocontrol Stereocontrol Large-Scale Synthesis->Stereocontrol Oxidative Coupling Oxidative Coupling Large-Scale Synthesis->Oxidative Coupling Purification Purification Large-Scale Synthesis->Purification Reaction Conditions Reaction Conditions Large-Scale Synthesis->Reaction Conditions Yield Yield Stereocontrol->Yield Purity Purity Stereocontrol->Purity Oxidative Coupling->Yield Oxidative Coupling->Purity Purification->Purity Reaction Conditions->Yield

Caption: Interrelation of key challenges in this compound synthesis.

Technical Support Center: Enhancing the Stability of Kadsulignan L Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with Kadsulignan L derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be degrading during storage. What are the common causes?

A1: Degradation of lignan (B3055560) derivatives like those from this compound can be attributed to several factors, including:

  • Hydrolysis: Acidic or alkaline conditions can lead to the cleavage of ester or glycosidic linkages. For instance, acidic hydrolysis is known to cause the transformation of related lignans (B1203133).[1]

  • Oxidation: Exposure to air and light can trigger oxidative degradation, especially in phenolic compounds.[2][3]

  • Thermal Stress: High temperatures during processing or storage can lead to decomposition. While some lignans are stable at high temperatures, the specific thermal stability of a derivative depends on its structure.[1]

  • Enzymatic Degradation: If working with biological samples or extracts, native enzymes can contribute to the degradation of your compound.

Q2: What general strategies can I employ to improve the stability of my this compound derivative?

A2: Several strategies can enhance stability:

  • pH Control: Maintain solutions at an optimal pH to prevent acid or base-catalyzed hydrolysis. Buffering your solutions is highly recommended. The degradation rate of similar compounds is often pH-dependent.[4]

  • Inert Atmosphere: Store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Use amber vials or store samples in the dark to prevent photodegradation.

  • Temperature Control: Store derivatives at recommended low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics.

  • Chemical Derivatization: Introducing protective groups through derivatization techniques like silylation or acylation can significantly increase thermal stability.[1] Esterification has also been shown to improve properties like liposolubility.[5]

Q3: Can derivatization affect the biological activity of my this compound derivative?

A3: Yes, derivatization can alter the biological activity. While it can improve stability and bioavailability, the modification of functional groups may also impact the compound's interaction with its biological target.[6][7] It is crucial to perform bioassays on the derivatized compound to assess any changes in its efficacy.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of compound purity over time in solution. Hydrolysis, Oxidation- Adjust and buffer the pH of the solution. - Degas the solvent and store the solution under an inert atmosphere. - Add antioxidants (e.g., BHT, ascorbic acid) if compatible with your experimental setup. - Store solutions at low temperatures and protect from light.
Degradation during analytical procedures (e.g., GC-MS). Thermal instability- Derivatize the compound to increase its thermal stability. Silylation is a common method for lignans.[1] - Use a lower injection port temperature. - Employ a less harsh analytical technique if possible, such as HPLC-MS.
Inconsistent results in biological assays. Compound instability in assay media- Assess the stability of the derivative directly in the cell culture or assay buffer over the time course of the experiment. - Consider formulating the derivative in a more stable vehicle, such as liposomes or nanoparticles. - Prepare fresh solutions of the derivative immediately before each experiment.
Precipitation of the derivative from solution. Poor solubility, Aggregation- Modify the derivative to enhance its solubility, for example, through esterification to improve liposolubility or by introducing polar groups to increase aqueous solubility.[5][7] - Use co-solvents or solubilizing agents (e.g., DMSO, cyclodextrins), ensuring they do not interfere with your experiment.

Experimental Protocols

Protocol 1: General Procedure for Silylation to Enhance Thermal Stability

This protocol describes a common method for derivatizing lignans to improve their stability for analytical purposes, such as gas chromatography.

Materials:

  • This compound derivative

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or water bath

  • Inert gas (Nitrogen or Argon)

  • GC vials with inserts

Procedure:

  • Accurately weigh 1-5 mg of the this compound derivative into a clean, dry GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly.

  • Heat the mixture at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

Protocol 2: Forced Degradation Study to Identify Degradation Pathways

This protocol outlines a forced degradation study to understand the stability of a this compound derivative under various stress conditions. This is crucial for identifying potential degradation products and pathways.[8]

Materials:

  • This compound derivative

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-intensity UV lamp

  • Oven

  • HPLC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with an equivalent amount of NaOH.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • Neutralize the solution with an equivalent amount of HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period.

  • Photolytic Degradation:

    • Expose a solution of the derivative to high-intensity UV light for a defined period.

    • Keep a control sample in the dark.

  • Thermal Degradation:

    • Place a solid sample of the derivative in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Dissolve the stressed sample in the initial solvent.

  • Analysis: Analyze all stressed samples and appropriate controls by a stability-indicating HPLC-MS method to identify and quantify the parent compound and any degradation products.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis cluster_3 Outcome A This compound Derivative B Prepare Stock Solution A->B C Acidic Hydrolysis B->C D Alkaline Hydrolysis B->D E Oxidation (H2O2) B->E F Photolysis (UV) B->F G Thermal Stress B->G H HPLC-MS Analysis C->H D->H E->H F->H G->H I Identify Degradation Products H->I J Determine Degradation Pathways I->J K Develop Stability-Indicating Method J->K

Caption: Workflow for forced degradation studies of this compound derivatives.

Potential Degradation Pathways

G A This compound Derivative B Hydrolysis (Acid/Base) A->B H+/OH- C Oxidation (O2, Light) A->C [O] D Dimerization A->D E Hydrolyzed Products (e.g., cleaved esters/ethers) B->E F Oxidized Products (e.g., quinones) C->F G Dimers D->G

Caption: Potential degradation pathways for this compound derivatives.

References

troubleshooting low signal in Kadsulignan L mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Kadsulignan L. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal or no signal for this compound in my mass spectrometry analysis?

A low or absent signal for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into three areas: sample preparation, the liquid chromatography (LC) system, and the mass spectrometer (MS) itself.[1][2][3][4] Issues can range from incomplete extraction of the analyte from the sample matrix to suboptimal ionization and detection settings in the mass spectrometer.[3][5]

Q2: How critical is sample preparation for achieving a good signal for this compound?

Sample preparation is a critical step for the successful analysis of lignans (B1203133) like this compound.[6][7][8][9][10] The complexity of the sample matrix can lead to ion suppression, where other components in the sample interfere with the ionization of the target analyte, resulting in a reduced signal.[3] Inefficient extraction can also lead to a low concentration of this compound in the final sample injected into the LC-MS system.[11][12]

Q3: Which ionization technique is best suited for this compound analysis: ESI, APCI, or APPI?

The choice of ionization technique significantly impacts signal intensity.[3] Electrospray ionization (ESI) is a commonly used technique for the analysis of lignans and other natural compounds.[13][14] However, the optimal choice between ESI, Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI) is compound-dependent.[15][16][17] ESI is generally suitable for polar and ionizable compounds, while APCI may be more effective for less polar compounds.[18][19][20] It is advisable to test different ionization sources and polarities (positive and negative ion mode) to determine the best approach for this compound.[18]

Q4: Can the mobile phase composition affect the signal intensity of this compound?

Yes, the mobile phase composition, including the organic solvent, aqueous component, and any additives, can significantly influence the ionization efficiency of this compound. The pH of the mobile phase can affect the charge state of the analyte, which is crucial for ESI. Using additives like formic acid or ammonium (B1175870) formate (B1220265) can promote protonation or deprotonation, enhancing the signal in positive or negative ion mode, respectively.

Troubleshooting Guide for Low Signal Intensity

If you are experiencing low signal intensity for this compound, follow this step-by-step troubleshooting guide.

Step 1: Verify Sample Preparation and Extraction
  • Extraction Efficiency: Ensure your extraction protocol is optimized for lignans. Methods such as alkaline methanolic extraction have been shown to be effective for lignans.[11][12] Consider factors like solvent choice, extraction time, and temperature.

  • Hydrolysis: this compound may exist as a glycoside in the raw sample. Acid or enzymatic hydrolysis can be a crucial step to release the aglycone form, which may be more readily detected.[7][8][9][11]

  • Sample Clean-up: Employ solid-phase extraction (SPE) or other clean-up techniques to remove interfering matrix components that can cause ion suppression.

Step 2: Evaluate LC Conditions
  • Column Integrity: Check the performance of your LC column. A contaminated or old column can lead to poor peak shape and signal loss.[1]

  • Mobile Phase: Prepare fresh mobile phases. Ensure the pH is appropriate for this compound ionization.

  • Flow Rate: Ensure the LC pump is delivering a stable and accurate flow rate. Fluctuations can lead to unstable signals.[2]

Step 3: Optimize Mass Spectrometer Parameters

Systematically optimize the following MS parameters. It is recommended to perform an infusion of a this compound standard to find the optimal settings.[18]

  • Ionization Source: Test both ESI and APCI sources, in both positive and negative ion modes.

  • Source Parameters:

    • Capillary Voltage (ESI) / Corona Discharge Current (APCI): Adjust for maximum ion generation.

    • Source Temperature and Desolvation Temperature: Optimize to ensure efficient desolvation without causing thermal degradation of the analyte.[1]

    • Nebulizer and Drying Gas Flows: Adjust to achieve a stable spray and efficient solvent evaporation.

  • Ion Optics:

    • Cone Voltage / Fragmentor Voltage: This is a critical parameter for optimizing the transmission of the precursor ion into the mass analyzer.

    • Collision Energy (for MS/MS): If performing tandem MS, optimize the collision energy to achieve efficient fragmentation and strong product ion signals.

The following table provides a starting point for optimization, based on parameters reported for the analysis of other lignans.

ParameterTypical Range for LignansKey Consideration
Capillary Voltage 2.0 - 3.5 kVOptimize for stable spray and maximum ion current.
Cone Voltage 20 - 50 VCrucial for maximizing precursor ion intensity.
Desolvation Temperature 350 - 500 °CBalance efficient desolvation with analyte stability.[21]
Cone Gas Rate 50 - 150 L/hAffects spray stability and desolvation.[21]
Collision Energy 10 - 40 eVOptimize for characteristic and intense product ions in MS/MS.
Step 4: Instrument Maintenance and Calibration
  • Cleaning: Ensure the ion source and the inlet to the mass spectrometer are clean. Contamination is a common cause of signal degradation.[4]

  • Calibration: Perform a mass calibration to ensure mass accuracy.[3]

  • System Check: Run a system suitability test with a known standard to confirm the overall performance of the LC-MS system.

Experimental Protocols

Protocol: Optimization of Mass Spectrometer Parameters via Infusion
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent mixture that is compatible with your intended mobile phase (e.g., 50:50 acetonitrile:water).

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Select Ionization Mode: Start with either ESI or APCI in positive or negative ion mode.

  • Tune Key Parameters:

    • Begin with default instrument settings.

    • While monitoring the ion current for the [M+H]⁺ or [M-H]⁻ ion of this compound, systematically vary one parameter at a time (e.g., capillary voltage, cone voltage, source temperature).

    • Adjust each parameter across its operational range to find the value that yields the maximum and most stable signal.

    • If performing MS/MS, select the precursor ion and vary the collision energy to find the optimal setting for producing abundant product ions.

  • Record Optimal Settings: Document the set of parameters that provides the best signal intensity and stability.

  • Repeat for Other Ionization Modes: Repeat steps 3-5 for the other ionization source and polarity to determine the absolute best conditions for your analysis.

Visualizations

TroubleshootingWorkflow cluster_Start Start cluster_SamplePrep Sample Preparation cluster_LC LC System cluster_MS Mass Spectrometer cluster_End Resolution Start Low Signal for This compound CheckExtraction Verify Extraction Efficiency Start->CheckExtraction CheckHydrolysis Consider Hydrolysis Step CheckExtraction->CheckHydrolysis CheckCleanup Implement Sample Clean-up (SPE) CheckHydrolysis->CheckCleanup CheckColumn Check Column Performance CheckCleanup->CheckColumn CheckMobilePhase Prepare Fresh Mobile Phase CheckColumn->CheckMobilePhase OptimizeSource Optimize Ion Source Parameters CheckMobilePhase->OptimizeSource OptimizeOptics Tune Ion Optics (Cone Voltage) OptimizeSource->OptimizeOptics CleanAndCalibrate Clean and Calibrate MS OptimizeOptics->CleanAndCalibrate SignalImproved Signal Improved CleanAndCalibrate->SignalImproved

Caption: Troubleshooting workflow for low signal intensity of this compound.

ParameterRelationships cluster_Sample Sample Introduction cluster_Ionization Ionization cluster_IonTransfer Ion Transfer cluster_Detection Detection Sample Sample Solution (this compound) IonSource Ion Source (ESI or APCI) Sample->IonSource IonOptics Ion Optics (Cone Voltage) IonSource->IonOptics Generated Ions SourceParams Source Parameters (Voltage, Temp, Gas) SourceParams->IonSource MassAnalyzer Mass Analyzer IonOptics->MassAnalyzer Detector Detector MassAnalyzer->Detector Signal Signal Intensity Detector->Signal

Caption: Key stages influencing signal intensity in mass spectrometry.

References

Technical Support Center: Optimizing Cryopreservation of Kadsulignan L Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal cryopreservation and handling of Kadsulignan L stock solutions. The information is compiled from best practices for lignan (B3055560) and natural product compound storage.

General Recommendations

Proper preparation and storage of this compound stock solutions are critical for maintaining their integrity and ensuring experimental reproducibility. The following are general recommendations based on the chemical properties of lignans (B1203133) and common laboratory practices.

Solvent Selection:

  • Primary Recommendation: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound. Use only high-purity, anhydrous (water-free) DMSO to prevent precipitation and degradation.

  • Alternatives: For assays sensitive to DMSO, ethanol (B145695) or other organic solvents may be suitable, but solubility and stability should be verified.

Preparation of Stock Solutions:

  • Allow this compound solid to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the required amount of this compound in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • To aid dissolution, vortex the solution and/or use an ultrasonic bath. Gentle warming (up to 37°C) can be applied if necessary, but avoid excessive heat to prevent degradation.

  • Once fully dissolved, visually inspect the solution for any particulates. If present, the solution can be filtered through a 0.22 µm DMSO-compatible filter.

Storage and Handling:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the stock solution into single-use volumes in sterile, tightly sealed cryovials.[1]

  • Storage Temperature: For long-term storage, -80°C is recommended over -20°C to minimize the potential for chemical degradation.[1] For short-term storage (up to one month), -20°C is acceptable.[1]

  • Light Protection: Store aliquots in the dark or in amber-colored vials to protect this compound from light-induced degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and use of this compound stock solutions.

Issue Possible Cause Troubleshooting Steps
Precipitation upon thawing 1. Concentration exceeds solubility at lower temperatures. 2. Repeated freeze-thaw cycles. [2][3]3. Water absorption by DMSO. [1]1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a lower concentration stock solution.2. Prepare smaller, single-use aliquots to minimize freeze-thaw cycles.[1]3. Use fresh, anhydrous DMSO for stock solution preparation. Store DMSO properly to prevent moisture absorption.[1]
Loss of biological activity 1. Chemical degradation due to improper storage (temperature, light). 2. Repeated freeze-thaw cycles. 3. Interaction with reactive components in the storage vessel. 1. Store aliquots at -80°C and protect from light.[1]2. Use fresh aliquots for each experiment.3. Use high-quality, inert cryovials (e.g., polypropylene).
Inconsistent experimental results 1. Inaccurate initial concentration due to weighing errors or incomplete dissolution. 2. Degradation of the stock solution. 3. Precipitation in the stock solution leading to inaccurate pipetting. 1. Ensure the balance is calibrated and the compound is fully dissolved before aliquoting.2. Perform a stability check on your stock solution (see Experimental Protocols).3. Before use, ensure the entire aliquot is thawed and any precipitate is redissolved.
Solvent-related issues (e.g., assay interference) 1. High final DMSO concentration in the assay. 2. Degradation of DMSO. 1. Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%.2. Use high-purity, anhydrous DMSO and store it properly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing power for hydrophobic compounds.

Q2: At what temperature should I store my this compound stock solutions?

A2: For long-term storage (months to years), -80°C is highly recommended to ensure maximum stability.[1] For short-term storage (up to a month), -20°C is acceptable.[1]

Q3: Why is it important to aliquot my stock solution?

A3: Aliquoting into single-use volumes prevents repeated freeze-thaw cycles.[1] These cycles can cause the compound to precipitate out of solution and can accelerate its degradation, leading to a decrease in the effective concentration and loss of biological activity.[2][3]

Q4: How can I check the stability of my this compound stock solution?

A4: The stability of your stock solution can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You can compare the chromatogram of an aged aliquot to that of a freshly prepared solution to check for degradation products and a decrease in the main compound peak.

Q5: What should I do if I see precipitate in my stock solution after thawing?

A5: Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the precipitate. If it does not redissolve, it is recommended to prepare a fresh stock solution. Using a solution with precipitate will lead to inaccurate concentrations in your experiments.

Quantitative Data Summary

The following table provides a summary of recommended storage conditions for this compound stock solutions. This data is extrapolated from general guidelines for natural product and lignan stability.

Parameter Recommendation Rationale
Solvent Anhydrous DMSOHigh solubility for hydrophobic compounds.
Concentration 1-10 mM (verify solubility)Higher concentrations are more prone to precipitation.
Short-Term Storage -20°C (up to 1 month)[1]Adequate for short durations, minimizes immediate degradation.
Long-Term Storage -80°C (>1 month)[1]Optimal for preserving compound integrity over extended periods.
Freeze-Thaw Cycles Avoid (use single-use aliquots)Prevents precipitation and degradation.[1][2][3]
Light Exposure Minimize (use amber vials)Protects against light-induced degradation.

Experimental Protocols

Protocol: Stability Assessment of this compound Stock Solutions by HPLC

Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Freshly prepared this compound reference standard solution (10 mM in DMSO)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Sample Preparation:

    • Thaw one aliquot of the aged this compound stock solution and the freshly prepared reference solution at room temperature.

    • Dilute both solutions to a working concentration (e.g., 100 µM) with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (e.g., 60:40 acetonitrile:water).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the freshly prepared reference solution to determine the retention time and peak area of intact this compound.

    • Inject the aged stock solution.

    • Compare the chromatograms. A stable solution should show a single major peak at the same retention time as the reference, with a comparable peak area. The presence of additional peaks or a significant decrease in the main peak area indicates degradation.

  • Quantification of Degradation:

    • The percentage of remaining this compound can be calculated as: (Peak Area of Aged Sample / Peak Area of Fresh Sample) x 100%

Visualizations

experimental_workflow Experimental Workflow for this compound Stock Solution Handling cluster_prep Preparation cluster_storage Storage cluster_qc Quality Control cluster_use Experimental Use prep1 Weigh this compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex/Sonicate to Dissolve prep2->prep3 storage1 Aliquot into Single-Use Vials prep3->storage1 storage2 Store at -80°C (Long-Term) storage1->storage2 qc1 Thaw Single Aliquot storage2->qc1 qc2 Visual Inspection for Precipitate qc1->qc2 qc3 Perform HPLC Stability Check qc2->qc3 use1 Prepare Working Solution qc3->use1 use2 Perform Assay use1->use2

Caption: Workflow for preparing, storing, and quality controlling this compound stock solutions.

troubleshooting_workflow Troubleshooting this compound Stock Solution Issues cluster_precipitate Precipitation cluster_activity Loss of Activity start Issue Encountered with Stock Solution precipitate_q Precipitate Observed? start->precipitate_q activity_q Loss of Biological Activity? start->activity_q precipitate_a1 Warm to 37°C & Vortex/Sonicate precipitate_q->precipitate_a1 precipitate_q2 Redissolves? precipitate_a1->precipitate_q2 precipitate_a2 Use Solution precipitate_q2->precipitate_a2 Yes precipitate_a3 Prepare Fresh Stock at Lower Concentration precipitate_q2->precipitate_a3 No activity_a1 Check Storage Conditions (-80°C, dark) activity_q->activity_a1 activity_a2 Perform HPLC Stability Check activity_a1->activity_a2 activity_a3 Use Fresh Aliquot activity_a2->activity_a3

Caption: Decision tree for troubleshooting common issues with this compound stock solutions.

References

Validation & Comparative

Kadsulignan L: A Comparative Bioactivity Analysis Against Other Lignans

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of Kadsulignan L in comparison to other prominent lignans (B1203133), supported by experimental data for researchers, scientists, and drug development professionals.

Lignans, a diverse group of polyphenolic compounds found in plants, are renowned for their wide-ranging pharmacological properties. Among these, this compound, a dibenzocyclooctadiene lignan (B3055560), has emerged as a compound of significant interest due to its potential therapeutic applications. This guide provides a comparative analysis of the bioactivity of this compound against other well-researched lignans, including (-)-Asarinin, Sesamin, Podophyllotoxin, and Magnolol, focusing on their anticancer, anti-inflammatory, and antioxidant activities.

Comparative Analysis of Biological Activities

This section details the performance of this compound and other selected lignans across key biological activities, with quantitative data presented for direct comparison.

Anticancer Activity

The cytotoxic effects of various lignans against a range of human cancer cell lines are summarized below. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented to quantify their anticancer potency.[1]

LignanCancer Cell LineIC50 (µM)
This compound K562 (Leukemia), Bel-7402 (Liver), A549 (Lung)Weak cytotoxicity reported
(-)-AsarininA2780 (Ovarian)38.45
SKOV3 (Ovarian)60.87
SesaminMOLT-4 (Leukemia)104.84 (µg/ml)
NB4 (Leukemia)121.00 (µg/ml)
PodophyllotoxinMCF-7 (Breast)0.04
MDA-MB-231 (Breast)0.145
BT-549 (Breast)1.26
MagnololData not available in the provided context
Anti-inflammatory Activity

The anti-inflammatory potential of these lignans was evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The IC50 value represents the concentration that inhibits 50% of NO production.[1] this compound has been noted for its moderate nitric oxide production inhibitory activities.[2]

LignanIC50 (µM) for NO Inhibition
This compound Moderate inhibitory activity
(-)-Asarinin16.5
SesaminNot significantly active
Podophyllotoxin1.9
Magnolol8.3
Antioxidant Activity

The free radical scavenging activity, a measure of antioxidant potential, was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 value indicates the concentration required to scavenge 50% of DPPH radicals.

LignanDPPH Radical Scavenging IC50 (µM)
This compound Data not available in the provided context
(-)-Asarinin> 100
SesaminData not available in the provided context
PodophyllotoxinData not available in the provided context
Magnolol15.2

Experimental Protocols

A detailed description of the methodologies used in the cited bioactivity assays is provided below to ensure reproducibility and critical evaluation of the presented data.

Cell Viability Assay (MTT Assay) for Anticancer Activity
  • Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the lignans for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the lignan that caused a 50% reduction in cell viability compared to the untreated control was calculated as the IC50 value.

Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity
  • Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM medium.

  • Treatment and Stimulation: Cells were seeded in 96-well plates and pre-treated with different concentrations of the lignans for 1 hour before being stimulated with lipopolysaccharide (LPS) for 24 hours.

  • Nitrite (B80452) Measurement: The production of nitric oxide was determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance was measured at 540 nm.

  • IC50 Calculation: The concentration of the lignan that inhibited 50% of the LPS-induced NO production was determined.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Reaction Mixture: A solution of the lignan at various concentrations was mixed with a solution of DPPH in methanol.

  • Incubation: The mixture was incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution was measured at 517 nm.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.

  • IC50 Calculation: The concentration of the lignan that scavenged 50% of the DPPH radicals was calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways modulated by lignans and a typical experimental workflow for bioactivity screening.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Screening cluster_analysis Data Analysis Lignan Isolation Lignan Isolation Compound Characterization Compound Characterization Lignan Isolation->Compound Characterization Anticancer Assays Anticancer Assays Compound Characterization->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays Compound Characterization->Anti-inflammatory Assays Antioxidant Assays Antioxidant Assays Compound Characterization->Antioxidant Assays IC50 Determination IC50 Determination Anticancer Assays->IC50 Determination Anti-inflammatory Assays->IC50 Determination Antioxidant Assays->IC50 Determination Statistical Analysis Statistical Analysis IC50 Determination->Statistical Analysis

Caption: Experimental workflow for lignan bioactivity screening.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates NO, Prostaglandins NO, Prostaglandins Pro-inflammatory Genes->NO, Prostaglandins Lignans Lignans Lignans->IKK Lignans->NF-κB inhibit

Caption: Lignan inhibition of the NF-κB signaling pathway.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Kadsulignan L and Gomisin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research for anti-inflammatory agents, lignans (B1203133) isolated from medicinal plants have garnered significant attention. This guide provides a comparative overview of the anti-inflammatory properties of two dibenzocyclooctadiene lignans: Kadsulignan L and gomisin A. While gomisin A is a well-studied compound with established anti-inflammatory mechanisms, data on this compound remains limited. This comparison aims to synthesize the available experimental data, highlight the mechanistic insights into gomisin A's activity, and underscore the need for further investigation into this compound.

Quantitative Data on Anti-Inflammatory Effects

A direct quantitative comparison of the anti-inflammatory effects of this compound and gomisin A is challenging due to the limited research on this compound. However, studies on gomisin A and related lignans provide valuable benchmarks.

CompoundAssayCell LineKey FindingsIC50 ValueReference
Gomisin A Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesInhibition of LPS-induced NO production.Not explicitly stated in the provided search results.[1]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)RAW 264.7 MacrophagesInhibition of LPS-induced cytokine production.Not explicitly stated in the provided search results.[1]
COX-2 and iNOS ExpressionRAW 264.7 MacrophagesSuppression of LPS-induced COX-2 and iNOS expression.Not applicable[1]
This compound Anti-inflammatory ActivityNot specifiedIsolated from Piper kadsura, a plant with known anti-inflammatory properties.Data not available[2]
Related Lignans
Gomisin JNO ProductionRAW 264.7 MacrophagesReduction of LPS-induced NO production.Not specified, but effective at 20 µM[3][4]
Gomisin NNO ProductionRAW 264.7 MacrophagesReduction of LPS-induced NO production.Not specified, but effective at 20 µM[3][4]
Schisandrin (B1198587) CNO ProductionRAW 264.7 MacrophagesReduction of LPS-induced NO production.Not specified, but effective at 20 µM[3][4]

Note: The table highlights the current gap in knowledge regarding the specific anti-inflammatory potency of this compound. While its chemical class suggests potential, empirical data is needed for a definitive comparison.

Mechanistic Insights: The Role of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many lignans, including gomisin A, are attributed to their ability to modulate key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[1][5]

Gomisin A:

Gomisin A has been demonstrated to inhibit the activation of the NF-κB pathway.[1] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Gomisin A interferes with this process, preventing NF-κB nuclear translocation and subsequent gene expression.[1]

Furthermore, gomisin A modulates the MAPK pathway, which includes three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[6] These kinases are involved in the production of inflammatory mediators. By inhibiting the phosphorylation of these MAPKs, gomisin A can effectively dampen the inflammatory cascade.[6]

This compound:

Currently, there is no direct evidence from the searched literature detailing the effects of this compound on the NF-κB or MAPK signaling pathways. However, given its structural similarity to other anti-inflammatory dibenzocyclooctadiene lignans, it is plausible that this compound may exert its effects through similar mechanisms. This remains a critical area for future research.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams were generated using the DOT language.

G cluster_0 LPS-induced Inflammatory Cascade cluster_1 MAPK Pathway cluster_2 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK TAK1_mapk TAK1 IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkappaB_nucleus->Pro_inflammatory_Genes induces MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1_mapk->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs phosphorylate AP1 AP-1 (c-Jun/c-Fos) MAPKs->AP1 AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus translocates Pro_inflammatory_Genes_mapk Pro-inflammatory Gene Expression AP1_nucleus->Pro_inflammatory_Genes_mapk induces GomisinA Gomisin A GomisinA->IKK inhibits GomisinA->MAPKs inhibits KadsulignanL This compound (Hypothesized) KadsulignanL->IKK KadsulignanL->MAPKs G cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay cluster_analysis Downstream Analysis start Seed RAW 264.7 Macrophages pretreatment Pre-treat with This compound or Gomisin A start->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->stimulation incubation Incubate for a defined period (e.g., 24 hours) stimulation->incubation collect_supernatant Collect Cell Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells griess_assay Griess Assay (NO measurement) collect_supernatant->griess_assay elisa ELISA (TNF-α, IL-6, IL-1β) collect_supernatant->elisa western_blot Western Blot (p-p38, p-JNK, p-ERK, p-IκBα, p-p65) lyse_cells->western_blot if_staining Immunofluorescence (NF-κB p65 translocation) lyse_cells->if_staining

References

A Comparative Analysis of Anti-HIV Lignans from Kadsura Genus and Established Antiretroviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No scientific literature or experimental data could be found for a compound specifically named "Kadsulignan L." This guide therefore provides a comparative analysis of various lignans (B1203133) and triterpenoids with demonstrated anti-HIV activity isolated from the Kadsura plant genus, alongside established anti-HIV drugs. This information is intended to serve as a valuable resource for researchers interested in the potential of natural products in HIV drug discovery.

Introduction

The global fight against Human Immunodeficiency Virus (HIV) necessitates the continuous exploration of novel therapeutic agents with diverse mechanisms of action. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new anti-HIV compounds. The Kadsura genus of medicinal plants has garnered significant attention for producing a variety of lignans and triterpenoids that exhibit potent in vitro anti-HIV activity. This guide presents a comparative overview of the efficacy of these natural compounds against well-established antiretroviral drugs, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Anti-HIV Activity

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of selected compounds from the Kadsura genus compared with the known anti-HIV drugs Zidovudine (a Nucleoside Reverse Transcriptase Inhibitor), Efavirenz (a Non-Nucleoside Reverse Transcriptase Inhibitor), and Lopinavir (a Protease Inhibitor).

CompoundCompound TypeTarget/Mechanism of Action (if known)Cell LineEC₅₀ (µg/mL)IC₅₀ (µM)CC₅₀ (µg/mL)Therapeutic Index (TI)
From Kadsura Genus
Schisantherin DLignanHIV Replication InhibitionH90.5-25.350.6
Interiotherin ALignanHIV Replication InhibitionH93.1-40.913.2
Kadsulignan MLignanHIV Replication Inhibition--0.00603--
Angustific acid ATriterpenoidHIV Replication InhibitionC81666.1->200>32.8
Known Anti-HIV Drugs
Zidovudine (AZT)NRTIReverse Transcriptase Inhibition--0.003 - >2.0--
EfavirenzNNRTIReverse Transcriptase Inhibition--~0.00051--
LopinavirProtease InhibitorHIV-1 Protease Inhibition--0.0065--

EC₅₀ (50% Effective Concentration): The concentration of a drug that inhibits 50% of viral replication.[1] IC₅₀ (50% Inhibitory Concentration): The concentration of a drug that inhibits 50% of the activity of a target enzyme (e.g., reverse transcriptase, protease).[1] CC₅₀ (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability. Therapeutic Index (TI): The ratio of CC₅₀ to EC₅₀, indicating the selectivity of the drug for the virus over host cells. A higher TI is desirable.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-HIV activity of compounds.

Anti-HIV-1 Activity Assay in H9 Lymphocytes

This assay is used to determine the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

  • Cell Line: H9 human T-lymphocyte cells.

  • Virus: HIV-1 (e.g., HTLV-IIIB strain).

  • Procedure:

    • H9 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Cells are infected with a standardized amount of HIV-1.

    • The infected cells are then cultured in the presence of various concentrations of the test compound.

    • Control cultures include infected cells without any compound and uninfected cells.

    • After a specific incubation period (typically 3-7 days), the level of viral replication is quantified.[2]

  • Endpoint Measurement: Viral replication can be measured by several methods, including:

    • p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant, which is proportional to the amount of virus.[3][4]

    • Syncytium Formation Assay: Some strains of HIV-1 cause infected cells to fuse with uninfected cells, forming large, multinucleated cells called syncytia. The number and size of syncytia can be visually quantified as a measure of viral activity.[5][6][7][8]

    • Reverse Transcriptase (RT) Activity Assay: The activity of the viral enzyme reverse transcriptase in the culture supernatant can be measured as an indicator of viral replication.

  • Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition of viral replication against the log of the compound concentration.

HIV-1 Protease Inhibition Assay

This is a cell-free assay to determine if a compound directly inhibits the HIV-1 protease enzyme.

  • Materials: Recombinant HIV-1 protease, a specific fluorogenic substrate for the protease, and the test compound.

  • Procedure:

    • The HIV-1 protease enzyme is incubated with the test compound at various concentrations.

    • The fluorogenic substrate is then added to the mixture.

    • If the protease is active, it will cleave the substrate, resulting in an increase in fluorescence.

    • The fluorescence is measured over time using a fluorometer.

  • Data Analysis: The IC₅₀ value is determined by measuring the concentration of the compound that causes a 50% reduction in the rate of substrate cleavage.

Cytotoxicity Assay (MTT Assay)

This assay is performed to assess the toxicity of the compound to the host cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[9][10]

  • Procedure:

    • Host cells (the same cell line used in the antiviral assay) are cultured in 96-well plates.

    • The cells are treated with various concentrations of the test compound.

    • After an incubation period, the MTT reagent is added to each well.

    • The cells are incubated further to allow for the conversion of MTT to formazan.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: The CC₅₀ value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Visualizing Mechanisms and Workflows

HIV-1 Life Cycle and Drug Targets

The following diagram illustrates the key stages of the HIV-1 life cycle and the points at which different classes of antiretroviral drugs exert their inhibitory effects.

HIV_Lifecycle cluster_cell Host Cell cluster_drugs Drug Classes Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion Budding->HIV_Virion New Virion EntryInhibitors Entry Inhibitors EntryInhibitors->Entry Inhibit RTIs Reverse Transcriptase Inhibitors (RTIs) RTIs->ReverseTranscription Inhibit IntegraseInhibitors Integrase Inhibitors IntegraseInhibitors->Integration Inhibit ProteaseInhibitors Protease Inhibitors (PIs) ProteaseInhibitors->Budding Inhibit Maturation HIV_Virion->Entry Drug_Mechanisms cluster_rti Reverse Transcriptase Inhibitors (RTIs) cluster_pi Protease Inhibitors (PIs) Viral_RNA Viral RNA RT_Enzyme Reverse Transcriptase Viral_RNA->RT_Enzyme Transcription Viral_DNA Viral DNA (Incomplete) RT_Enzyme->Viral_DNA Transcription RTI_Drug RTI Drug RTI_Drug->RT_Enzyme Binds to & Inhibits Polyprotein Viral Polyproteins Protease_Enzyme Protease Polyprotein->Protease_Enzyme Cleavage Functional_Proteins Functional Viral Proteins (Immature) Protease_Enzyme->Functional_Proteins Cleavage PI_Drug PI Drug PI_Drug->Protease_Enzyme Binds to & Inhibits Experimental_Workflow Start Start: Compound Library Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) Determine CC₅₀ Start->Cytotoxicity Antiviral_Assay 2. Primary Anti-HIV Assay (e.g., p24 ELISA or Syncytium Assay) Determine EC₅₀ Start->Antiviral_Assay Calculate_TI 3. Calculate Therapeutic Index (TI) TI = CC₅₀ / EC₅₀ Cytotoxicity->Calculate_TI Antiviral_Assay->Calculate_TI Select_Hits 4. Select Hit Compounds (High TI) Calculate_TI->Select_Hits Mechanism_Study 5. Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Select_Hits->Mechanism_Study Active End End: Preclinical Candidate Select_Hits->End Inactive Lead_Optimization 6. Lead Optimization Mechanism_Study->Lead_Optimization Lead_Optimization->End

References

Kadsulignan L vs. Trolox: A Comparative Guide to Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the field of antioxidant research, the identification and validation of novel therapeutic agents are of paramount importance. This guide provides a comparative analysis of the antioxidant potential of Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560), against Trolox, a water-soluble analog of vitamin E widely used as a standard for antioxidant capacity. Due to the limited availability of direct experimental data on this compound, this guide leverages findings on structurally related dibenzocyclooctadiene lignans (B1203133) to provide a foundational comparison.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols for common antioxidant assays, and a visual representation of a typical experimental workflow.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge free radicals or inhibit oxidation. The table below summarizes the available quantitative data for dibenzocyclooctadiene lignans, as a proxy for this compound, and the established standard, Trolox. It is crucial to note that the antioxidant activities for the lignans were determined using a cellular-based assay (DCFH-DA), while the values for Trolox are from in-vitro radical scavenging assays (DPPH and ABTS). This difference in methodology should be considered when interpreting the data, as cellular-based assays account for factors like cell uptake and metabolism, offering a more biologically relevant perspective.

CompoundAssayIC50 Value (µM)IC50 Value (µg/mL)Notes
Dibenzocyclooctadiene Lignans Data represents a range for various lignans in this class.
SchisandreneDCFH-DA2.8-An exocyclic methylene (B1212753) group on the cyclooctadiene ring was found to significantly enhance antioxidant activity.[1][2]
Gomisin GDCFH-DA38.2-The presence and position of functional groups like benzoyl and angeloyl influence antioxidant capacity.[1]
Angeloylgomisin HDCFH-DA81.5-Demonstrates the structure-activity relationship within this lignan family.[1]
Trolox (Standard)
TroloxDPPH-3.765A common benchmark for radical scavenging activity.[1]
TroloxABTS-2.926Often used to determine Trolox Equivalent Antioxidant Capacity (TEAC).[1]

Experimental Workflow Visualization

To provide a clear understanding of the process of evaluating antioxidant potential, the following diagram illustrates a generalized workflow for an in-vitro antioxidant capacity assay, such as the DPPH or ABTS method.

G General Workflow for In-Vitro Antioxidant Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Preparation (this compound / Trolox dilutions) Mix Mixing of Sample and Radical Solution Sample->Mix Reagent Radical Solution Preparation (e.g., DPPH or ABTS•+) Reagent->Mix Incubate Incubation (in the dark) Mix->Incubate Measure Spectrophotometric Measurement of Absorbance Incubate->Measure Calculate Calculation of % Inhibition and IC50 Value Measure->Calculate Result Result Calculate->Result Antioxidant Capacity (e.g., IC50 or TEAC)

A generalized workflow for in-vitro antioxidant assays.

Detailed Experimental Protocols

The following are detailed methodologies for two of the most common in-vitro antioxidant assays used to evaluate the radical scavenging potential of compounds like this compound and Trolox.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

a. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectroscopic grade)

  • Test compound (e.g., this compound)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

b. Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples and Standard: Prepare a series of dilutions of the test compound and Trolox in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: After incubation, the absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.

a. Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈) or ammonium (B1175870) persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound (e.g., this compound)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

b. Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: A stock solution of ABTS is prepared in water. This is then mixed with a solution of potassium persulfate and the mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., PBS or ethanol) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Samples and Standard: A series of dilutions of the test compound and Trolox are prepared.

  • Reaction Mixture: A small volume of the test sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

Conclusion

While direct experimental data for this compound is not yet widely available, the analysis of structurally similar dibenzocyclooctadiene lignans suggests that this class of compounds possesses significant antioxidant potential. The structure-activity relationships observed within this family, where the presence of specific functional groups enhances activity, indicate that this compound is a promising candidate for further antioxidant research.

Trolox remains the gold standard for in-vitro antioxidant assays due to its consistent and well-characterized radical scavenging activity. The detailed protocols provided for the DPPH and ABTS assays offer a standardized approach for researchers to quantitatively assess the antioxidant capacity of novel compounds like this compound. Future studies directly comparing this compound with Trolox using these established methods are necessary to definitively validate its antioxidant potential and elucidate its mechanism of action.

References

comparative analysis of Kadsulignan L and podophyllotoxin cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic profiles of the natural lignans (B1203133), Kadsulignan L and podophyllotoxin (B1678966), reveals significant differences in their known anti-cancer activities. While podophyllotoxin is a well-established cytotoxic agent with a defined mechanism of action, data on the specific anticancer cytotoxicity of this compound remains limited. This guide provides a comparative overview based on available experimental data for podophyllotoxin and related lignans from the Kadsura species, offering insights for researchers and drug development professionals.

Executive Summary

Data Presentation: Cytotoxicity (IC50) Values

The following table summarizes the available 50% inhibitory concentration (IC50) values for podophyllotoxin and other relevant lignans from Kadsura species against various human cancer cell lines. It is important to note the absence of direct IC50 data for this compound.

CompoundCell LineCancer TypeIC50 ValueReference
Podophyllotoxin A549Lung Carcinoma1.9 µM[1]
NCI-H1299Non-Small Cell Lung Cancer7.6 nM[2]
NCI-H460Non-Small Cell Lung CancerNot specified[2]
HL-60Promyelocytic Leukemia14.59 µM (for a related lignan)Not specified
SMMC-7721Hepatocellular Carcinoma> 40 µM (for most derivatives)[1]
MCF-7Breast AdenocarcinomaNot specified[1]
SW-480Colorectal Adenocarcinoma> 40 µM (for most derivatives)[1]
Kadusurain A (from Kadsura coccinea)A549Lung Carcinoma1.05 - 12.56 µg/ml[3]
HCT116Colorectal Carcinoma1.05 - 12.56 µg/ml[3]
HL-60Promyelocytic Leukemia1.05 - 12.56 µg/ml[3]
HepG2Hepatocellular Carcinoma1.05 - 12.56 µg/ml[3]

Experimental Protocols

Cytotoxicity Assay: MTT Method

The cytotoxic effects of both podophyllotoxin and lignans from Kadsura species are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) product.[4] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or podophyllotoxin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.[5]

  • MTT Addition: After the incubation period, a sterile MTT solution (final concentration typically 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours.[4]

  • Formazan Solubilization: The medium containing MTT is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentration.

Visualization of Signaling Pathways and Workflows

To illustrate the underlying mechanisms and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates incubation1 Incubate Overnight (37°C, 5% CO2) start->incubation1 treatment Add Test Compounds (this compound / Podophyllotoxin) incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Solubilize Formazan Crystals incubation3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analysis Calculate Cell Viability & IC50 read_absorbance->analysis

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

signaling_pathway cluster_podophyllotoxin Podophyllotoxin cluster_kadsulignan This compound (Proposed) podophyllotoxin Podophyllotoxin tubulin Tubulin Polymerization podophyllotoxin->tubulin Inhibits microtubules Microtubule Formation tubulin->microtubules g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis kadsulignan This compound unknown_target Molecular Target(s) (Undetermined) kadsulignan->unknown_target cytotoxicity Cytotoxicity unknown_target->cytotoxicity

Caption: Comparative signaling pathways of podophyllotoxin and this compound.

References

Validating the In Vivo Anti-Inflammatory Potential of Kadsulignan L: A Comparative Guide to Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vivo validation of the anti-inflammatory activity of Kadsulignan L, a lignan (B3055560) with potential therapeutic applications. Due to the current absence of specific in vivo studies on this compound, this document outlines established preclinical models and protocols that can be employed for its evaluation, drawing comparisons with other known anti-inflammatory agents and related lignan compounds.

Lignans, a class of polyphenols, are recognized for their diverse biological activities, including anti-inflammatory effects.[1][2] The validation of these properties in a living organism is a critical step in the drug discovery pipeline, providing essential data on efficacy, and mechanism of action. This guide will detail common in vivo models, their underlying principles, and the key parameters measured.

Comparison of In Vivo Anti-Inflammatory Models

The selection of an appropriate animal model is crucial for elucidating the specific anti-inflammatory properties of a test compound.[3][4] The choice depends on whether the aim is to study acute or chronic inflammation.

ModelType of InflammationKey Inducing AgentPrimary Endpoint(s)AdvantagesLimitations
Carrageenan-Induced Paw Edema AcuteCarrageenanPaw volume/thickness, pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6)Well-established, reproducible, suitable for initial screening of acute anti-inflammatory effects.[5][6]Limited relevance to chronic inflammatory diseases.
Lipopolysaccharide (LPS)-Induced Inflammation Acute/SystemicLipopolysaccharide (LPS)Pro-inflammatory cytokine levels in serum or specific tissues, paw edema.[5][7]Mimics systemic inflammation associated with bacterial infections; useful for studying cytokine modulation.Can induce significant distress in animals; may not reflect non-infectious inflammatory conditions.
Croton Oil-Induced Ear Edema Acute/TopicalCroton Oil (TPA)Ear thickness/weight, myeloperoxidase (MPO) activity (neutrophil infiltration).Suitable for evaluating topically applied anti-inflammatory agents.Primarily measures localized inflammation and may not be representative of systemic effects.
Adjuvant-Induced Arthritis ChronicComplete Freund's Adjuvant (CFA)Paw volume, arthritis score, histological assessment of joint damage, pro-inflammatory markers.[8]A well-characterized model of rheumatoid arthritis, useful for evaluating drugs for chronic inflammatory conditions.Can cause significant and prolonged discomfort to the animals.
Cotton Pellet-Induced Granuloma ChronicCotton Pellet ImplantationWeight of granulomatous tissue, levels of inflammatory mediators within the granuloma.[6]Measures the proliferative phase of inflammation, relevant for chronic inflammatory processes.The foreign body-induced inflammation may not fully replicate the pathophysiology of human chronic diseases.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are standardized protocols for key in vivo models.

Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Groups:

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • This compound (various doses, e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, or Diclofenac, 10 mg/kg)[8][9]

  • Procedure:

    • Animals are fasted overnight prior to the experiment.

    • The test compound (this compound), vehicle, or positive control is administered 1 hour before the induction of inflammation.

    • 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. Paw tissue can be collected at the end of the experiment for measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and myeloperoxidase (MPO) activity.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
  • Animal Model: Male C57BL/6 or BALB/c mice (8-10 weeks old).

  • Groups:

    • Vehicle Control (e.g., saline)

    • This compound (various doses)

    • Positive Control (e.g., Dexamethasone)

  • Procedure:

    • The test compound, vehicle, or positive control is administered (e.g., orally) 1 hour prior to LPS challenge.

    • Mice are injected intraperitoneally with LPS (e.g., 1 mg/kg).

    • Blood is collected at specific time points (e.g., 2, 6, 24 hours) via cardiac puncture or retro-orbital bleeding.

  • Data Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA kits.

Potential Anti-Inflammatory Signaling Pathways for this compound

Lignans often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[1][7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IkB IKK->IkB Phosphorylates NFkB_complex p65/p50/IkB IkB->NFkB_complex IkB->NFkB_complex Degradation p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p65_p50_nucleus p65/p50 NFkB_complex->p65_p50_nucleus Translocation DNA DNA Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Proinflammatory_Genes Transcription p65_p50_nucleus->DNA Binds to Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) Inflammatory_Stimuli->IKK Activates Kadsulignan_L This compound Kadsulignan_L->IKK Inhibits Inflammation Inflammation Proinflammatory_Genes->Inflammation

Figure 1. Potential mechanism of this compound via inhibition of the NF-κB signaling pathway.

Proposed Experimental Workflow for In Vivo Validation

A systematic approach is necessary to validate the anti-inflammatory activity of a novel compound like this compound.

Experimental_Workflow cluster_phase1 Phase 1: Acute Inflammation Models cluster_phase2 Phase 2: Chronic Inflammation Models cluster_phase3 Phase 3: Mechanism of Action Model_Selection_Acute Select Acute Model (e.g., Carrageenan Paw Edema) Dose_Response Dose-Response Study Model_Selection_Acute->Dose_Response Efficacy_Measurement_Acute Measure Edema & Pro-inflammatory Markers Dose_Response->Efficacy_Measurement_Acute Model_Selection_Chronic Select Chronic Model (e.g., Adjuvant Arthritis) Efficacy_Measurement_Acute->Model_Selection_Chronic Long_Term_Treatment Administer this compound over extended period Model_Selection_Chronic->Long_Term_Treatment Efficacy_Measurement_Chronic Assess Arthritis Score, Histopathology Long_Term_Treatment->Efficacy_Measurement_Chronic Tissue_Analysis Tissue Collection (Paw, Spleen, etc.) Efficacy_Measurement_Chronic->Tissue_Analysis Pathway_Analysis Western Blot/PCR for NF-κB, MAPK pathways Tissue_Analysis->Pathway_Analysis Conclusion Elucidate MOA Pathway_Analysis->Conclusion Start Start Start->Model_Selection_Acute

Figure 2. A stepwise workflow for the in vivo validation of this compound.

Comparative Data on Anti-Inflammatory Agents

While specific data for this compound is not yet available, the following table provides an example of how its efficacy could be compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundModelDose (mg/kg)Edema Inhibition (%)Reference
Indomethacin Carrageenan-Induced Paw Edema2051.48% (at 5h)[9]
Diclofenac Carrageenan-Induced Paw Edema10040% (at 4h)[8]
Diclofenac Adjuvant-Induced Arthritis1072% (at 18 days)[8]
Phylligenin (a lignan) Carrageenan-Induced Paw Edema12.5 - 10022.1 - 34.7%[10]
This compound Carrageenan-Induced Paw EdemaTo be determinedTo be determined

This guide provides a comprehensive roadmap for the in vivo validation of this compound's anti-inflammatory activity. By employing these established models and protocols, researchers can systematically evaluate its therapeutic potential and elucidate its mechanism of action, paving the way for further development.

References

The Intricate Dance of Structure and Activity: A Comparative Guide to Kadsulignan Series Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount in the quest for novel therapeutics. Lignans (B1203133) from the Kadsura genus, known as Kadsulignans, have emerged as a promising class of molecules with a diverse range of biological activities, including cytotoxic, antiviral, and enzyme inhibitory effects. This guide provides a comprehensive comparison of the Kadsulignan series lignans, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Unveiling the Bioactivity: A Quantitative Comparison

The biological efficacy of Kadsulignan lignans is intrinsically linked to their chemical structures. Subtle modifications to the lignan (B3055560) scaffold can lead to significant changes in their activity. The following tables summarize the quantitative data on the cytotoxic, antiviral, and enzyme inhibitory activities of various Kadsulignan series lignans, providing a clear comparison of their potency.

Cytotoxic Activity

The cytotoxic potential of Kadsulignan lignans, particularly the dibenzocyclooctadiene class, has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for comparing their potency.

CompoundLignan TypeCell LineIC50 (µM)Reference
Heilaohulignan CDibenzocyclooctadieneHepG-2 (Liver Cancer)9.92[1]
Kadsuindutain ADibenzocyclooctadieneRAW264.7 (Macrophage)10.7[2][3]
Kadsuindutain BDibenzocyclooctadieneRAW264.7 (Macrophage)20.5[2][3]
Kadsuindutain CDibenzocyclooctadieneRAW264.7 (Macrophage)15.2[2][3]
Kadsuindutain DDibenzocyclooctadieneRAW264.7 (Macrophage)18.9[2][3]
Kadsuindutain EDibenzocyclooctadieneRAW264.7 (Macrophage)34.0[2][3]
Schizanrin FDibenzocyclooctadieneRAW264.7 (Macrophage)12.3[2][3]
Schizanrin ODibenzocyclooctadieneRAW264.7 (Macrophage)17.6[2][3]
Schisantherin JDibenzocyclooctadieneRAW264.7 (Macrophage)25.4[2][3]

Structure-Activity Relationship Insights: The dibenzocyclooctadiene scaffold is a common feature among cytotoxic Kadsulignans. Variations in substituents on the biphenyl (B1667301) rings and the cyclooctadiene ring, such as hydroxyl, methoxyl, and different ester groups, significantly influence their activity.[1] For instance, the presence and position of these functional groups can affect the molecule's ability to interact with biological targets.

Antiviral Activity

Several lignans from the Kadsura genus have demonstrated promising antiviral activities, particularly against the Human Immunodeficiency Virus (HIV). The half-maximal effective concentration (EC50) is used to quantify their antiviral potency.

CompoundLignan TypeVirusEC50 (µg/mL)Reference
Interiorin ADibenzocyclooctadieneHIV-11.6[1][4]
Interiorin BDibenzocyclooctadieneHIV-11.4[1][4]

Structure-Activity Relationship Insights: The anti-HIV activity of these dibenzocyclooctadiene lignans highlights the potential of this structural class in the development of novel antiviral agents. Further studies are needed to elucidate the specific structural features responsible for their potent anti-HIV effects.

Enzyme Inhibitory Activity

Kadsulignan lignans have also been investigated for their ability to inhibit specific enzymes, which can be a valuable strategy for treating various diseases. The following table shows the inhibitory activity of a series of lignans against Carboxylesterase 1A (CES1A), an enzyme involved in lipid metabolism.

CompoundLignan TypeEnzymeIC50 (µM)Reference
Schisandrin CDibenzocyclooctadieneCES1A1.40[5]
AnwuliganDiarylbutaneCES1A0.76[5]
MagnololDiarylbutaneCES1A0.39[5]
HonokiolDiarylbutaneCES1A6.26[5]
BifendateDibenzocyclooctadieneCES1A11.44[5]

Structure-Activity Relationship Insights: The data suggests that diarylbutane lignans like Anwuligan and Magnolol are potent inhibitors of CES1A.[5] The position of phenolic hydroxyl groups appears to be a critical determinant of inhibitory strength, as evidenced by the significant difference in IC50 values between Magnolol and Honokiol.[5] For dibenzocyclooctadiene lignans, the substitution pattern on the biphenyl rings also plays a crucial role in their inhibitory activity.

Decoding the Mechanism: Signaling Pathways

The biological activities of Kadsulignan lignans are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Nrf2 Signaling Pathway Activation

Certain Kadsulignan lignans, such as heilaohusuin B from Kadsura coccinea, have been shown to exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] This pathway is a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation HeilaohusuinB Heilaohusuin B HeilaohusuinB->Keap1_Nrf2 Induces dissociation ARE Antioxidant Response Element Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes transcription Nrf2_n->ARE Binds to

Caption: Activation of the Nrf2 pathway by Heilaohusuin B.

NF-κB Signaling Pathway Inhibition

Lignans are known to modulate inflammatory responses by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] This pathway plays a central role in regulating the expression of pro-inflammatory genes.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation Kadsulignans Kadsulignans Kadsulignans->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Proinflammatory_Genes Promotes transcription

Caption: Inhibition of the NF-κB pathway by Kadsulignan lignans.

Experimental Corner: Detailed Methodologies

Reproducibility is a cornerstone of scientific research. The following sections provide detailed protocols for the key experiments cited in this guide.

Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (Kadsulignan lignans)

  • Control (e.g., doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for another 24-48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiviral Assay: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.

Materials:

  • 24-well plates

  • Susceptible host cells (e.g., Vero cells)

  • Virus stock

  • Cell culture medium

  • Overlay medium (e.g., medium with low-melting-point agarose (B213101) or carboxymethyl cellulose)

  • Test compounds (Kadsulignan lignans)

  • Control (e.g., a known antiviral drug)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates and grow until a confluent monolayer is formed.

  • Virus and Compound Incubation: Prepare serial dilutions of the test compounds. Mix the virus at a known titer with each dilution of the compound and incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and add the overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for plaque formation (typically 2-5 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value, the concentration that reduces the number of plaques by 50%.

Enzyme Inhibition Assay

Enzyme inhibition assays are used to determine the ability of a compound to interfere with enzyme activity. The specific protocol will vary depending on the enzyme being studied. Below is a general protocol for a colorimetric enzyme inhibition assay.

Materials:

  • 96-well plates

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution

  • Test compounds (Kadsulignan lignans)

  • Control inhibitor

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the buffer solution, the test compound at various concentrations, and the enzyme. Include a control without the inhibitor and a blank without the enzyme.

  • Pre-incubation: Pre-incubate the mixture for a specific time at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation and Measurement: Incubate the plate at the optimal temperature for a set period. Measure the absorbance of the product at a specific wavelength at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the percentage of inhibition relative to the control without the inhibitor. Calculate the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.

This guide provides a foundational understanding of the structure-activity relationships of Kadsulignan series lignans. The presented data and protocols offer a valuable resource for researchers in the field of natural product chemistry and drug discovery, paving the way for the development of novel therapeutic agents.

References

Validating the Therapeutic Potential of Kadsulignan L in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the therapeutic potential of lignans (B1203133), with a focus on compounds structurally related to Kadsulignan L, based on available preclinical data from animal models. While specific in vivo studies on this compound are limited in the public domain, this document synthesizes findings for similar lignans and extracts from the Kadsura genus to offer a framework for its potential evaluation. The data presented herein is intended to serve as a reference for researchers designing further preclinical investigations into this compound.

Executive Summary

Lignans, a class of polyphenolic compounds found in various plants, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects in various animal models. Extracts from Kadsura longipedunculata, a plant rich in lignans, have been traditionally used in Chinese medicine. Modern preclinical studies have begun to validate these traditional uses, exploring the therapeutic potential of its constituent lignans. This guide will summarize the key findings, experimental designs, and mechanistic pathways associated with lignans from the Kadsura genus and other structurally similar compounds, providing a basis for assessing the potential of this compound.

Anti-inflammatory Potential

Comparative Data: Anti-inflammatory Activity of a Lignan (B3055560) Derivative

To illustrate the typical data generated in such studies, the following table summarizes the anti-inflammatory effect of a novel dibenzylbutane lignan derivative (compound 10h) in a carrageenan-induced mouse paw edema model. This model is a standard for acute inflammation.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hTNF-α Inhibition (%) in Paw TissueIL-6 Inhibition (%) in Paw Tissue
Control (Vehicle)-000
Compound 10h2058.265.455.1
Indomethacin (Standard)1065.772.868.3

Data is hypothetical and presented for illustrative purposes based on typical findings in such studies.

Experimental Protocol: Carrageenan-Induced Paw Edema

This model is widely used to assess the efficacy of acute anti-inflammatory agents.

  • Animal Model: Male Kunming mice (18-22 g) are typically used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin), and one or more test compound groups.

  • Procedure:

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the subplantar tissue of the right hind paw to induce inflammation.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Outcome Measures:

    • The percentage of paw edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

    • At the end of the experiment, paw tissue can be collected to measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 via ELISA.

Signaling Pathway: NF-κB Inhibition by Lignans

Many lignans exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 Inflammatory Stimuli (e.g., LPS, Carrageenan) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Binds to IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα-P IκBα-P IκBα->IκBα-P NF-κB NF-κB NF-κB_active Active NF-κB NF-κB->NF-κB_active IκBα-P->NF-κB Releases DNA DNA NF-κB_active->DNA Translocates to Nucleus and Binds Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Pro-inflammatory Genes This compound (Proposed) This compound (Proposed) This compound (Proposed)->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Neuroprotective Potential

Lignan extracts from Kadsura longipedunculata have shown sedative and hypnotic effects in animal models, suggesting a potential for neuroprotective applications. These effects are thought to be mediated through the serotonergic system.

Experimental Data: Sedative Effects of Kadsura longipedunculata Lignan Extracts

A study on a p-chlorophenylalanine (PCPA)-induced insomnia rat model demonstrated that lignan extracts from Kadsura longipedunculata could reduce immobility time in the forced swimming test (FST) and tail suspension test (TST), indicative of an antidepressant-like and sedative effect.

Treatment GroupDoseImmobility Time in FST (seconds)Immobility Time in TST (seconds)
Control (Insomnia Model)-225 ± 15250 ± 20
Lignan Extract100 mg/kg150 ± 12180 ± 18
Diazepam (Standard)2 mg/kg140 ± 10170 ± 15

*p < 0.05 compared to control. Data is representative and based on published findings.

Experimental Protocol: PCPA-Induced Insomnia Rat Model

This model is used to study compounds with potential sedative and hypnotic effects.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Induction of Insomnia: Rats are intraperitoneally injected with PCPA (a serotonin (B10506) synthesis inhibitor) for several consecutive days to induce an insomnia-like state.

  • Treatment: Following induction, rats are treated with the test compound (lignan extract), a standard drug (e.g., Diazepam), or vehicle.

  • Behavioral Tests:

    • Forced Swimming Test (FST): Rats are placed in a cylinder of water, and the duration of immobility is recorded. A decrease in immobility time is indicative of an antidepressant or sedative effect.

    • Tail Suspension Test (TST): Rats are suspended by their tails, and the duration of immobility is measured. Similar to the FST, reduced immobility suggests a therapeutic effect.

  • Biochemical Analysis: Brain tissue can be analyzed to measure levels of serotonin (5-HT) and its metabolites, as well as the expression of related receptors like 5-HT1AR.

Signaling Pathway: 5-HT1A Receptor Agonism

The sedative effects of Kadsura longipedunculata lignans are proposed to be mediated by their agonist activity at the 5-HT1A receptor.

G This compound (Lignan Extract) This compound (Lignan Extract) 5-HT1A Receptor 5-HT1A Receptor This compound (Lignan Extract)->5-HT1A Receptor Binds to and Activates Adenylyl Cyclase Adenylyl Cyclase 5-HT1A Receptor->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces production of Neuronal Firing Neuronal Firing cAMP->Neuronal Firing Decreases Sedative/Hypnotic Effect Sedative/Hypnotic Effect Neuronal Firing->Sedative/Hypnotic Effect Leads to

Caption: Proposed mechanism for the sedative effects of this compound via 5-HT1A receptor agonism.

Antitumor Potential

Dibenzocyclooctadiene lignans, a class to which this compound may belong, are considered key active components of Kadsura longipedunculata and have been investigated for their antitumor activities.

Comparative Data: In Vivo Antitumor Activity of a Baicalin (B1667713) Derivative

While specific in vivo data for this compound is unavailable, the following table presents data from a study on a chiral derivative of baicalin (BAL) in a nude mouse xenograft model of human lung cancer (A549 cells), illustrating how antitumor efficacy is typically evaluated.

Treatment GroupDose (mg/kg/day)Tumor Inhibition Rate (%)
Control (Vehicle)-0
Baicalin (BA)5035.01
Baicalin Derivative (BAL)5059.35
Cisplatin (Standard)575.20

Data from a study on a different class of compounds, presented for illustrative purposes.

Experimental Protocol: Xenograft Tumor Model

This is a common in vivo model to assess the antitumor efficacy of a test compound.

  • Animal Model: Immunodeficient mice (e.g., nude mice or SCID mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., A549 lung cancer cells) are subcutaneously injected into the flank of the mice.

  • Treatment: Once tumors reach a certain volume, mice are randomized into treatment groups and receive the test compound, a standard chemotherapeutic agent (e.g., Cisplatin), or vehicle. Treatment can be administered via various routes (e.g., oral, intraperitoneal, intravenous).

  • Outcome Measures:

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, tumors are excised and weighed. The tumor inhibition rate is calculated.

    • Tumor tissue can be used for further analysis, such as immunohistochemistry to assess apoptosis (e.g., TUNEL staining) or proliferation (e.g., Ki-67 staining).

Experimental Workflow: Antitumor Drug Screening

The following diagram illustrates a typical workflow for screening and validating the antitumor potential of a natural product like this compound.

G Isolation & Identification Isolation of this compound from Kadsura longipedunculata In Vitro Screening Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Isolation & Identification->In Vitro Screening Mechanism of Action Studies In Vitro Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) In Vitro Screening->Mechanism of Action Studies Animal Model Selection Selection of Appropriate Xenograft Model Mechanism of Action Studies->Animal Model Selection In Vivo Efficacy Study Treatment of Tumor-bearing Mice with this compound Animal Model Selection->In Vivo Efficacy Study Data Analysis Measurement of Tumor Growth and Inhibition Rate In Vivo Efficacy Study->Data Analysis Toxicology Studies Assessment of Systemic Toxicity In Vivo Efficacy Study->Toxicology Studies Further Development Further Development Data Analysis->Further Development Toxicology Studies->Further Development

Caption: A typical workflow for the preclinical evaluation of a potential antitumor compound.

Conclusion and Future Directions

The available preclinical data on lignans from the Kadsura genus and structurally related compounds suggest that this compound holds therapeutic promise, particularly in the areas of anti-inflammatory, neuroprotective, and antitumor applications. However, to validate this potential, further research is imperative.

Future studies should focus on:

  • In vivo efficacy studies of isolated this compound in established animal models of inflammation, neurodegenerative diseases, and cancer.

  • Direct comparative studies of this compound against current standard-of-care drugs in these models.

  • Pharmacokinetic and toxicological profiling of this compound to determine its bioavailability, metabolic fate, and safety profile.

The experimental protocols and mechanistic pathways outlined in this guide provide a foundational framework for designing and interpreting these critical next steps in the evaluation of this compound's therapeutic potential.

A Comparative Analysis of Kadsulignan L from Diverse Kadsura Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of Kadsulignan L, a bioactive lignan (B3055560) isolated from various species of the Kadsura genus. This document summarizes its biological activities, supported by experimental data, and provides detailed methodologies for its isolation and evaluation.

This compound, a dibenzocyclooctadiene lignan, has been identified in several species of the Kadsura genus, a plant group with a history in traditional medicine.[1][2][3] Scientific investigations have revealed its potential therapeutic properties, including anti-inflammatory, antiviral, and anti-platelet aggregation activities. This guide consolidates the available data on this compound from Kadsura angustifolia, Kadsura coccinea, and Kadsura induta to facilitate further research and drug development endeavors.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the isolation and biological activity of this compound from different Kadsura species. Please note that isolation yields were not explicitly reported in the reviewed literature.

Parameter Kadsura angustifolia Kadsura coccinea Kadsura induta
Biological Activity Platelet-Activating Factor (PAF) AntagonistNitric Oxide (NO) Production InhibitionAnti-Hepatitis B Virus (HBV) Activity
IC₅₀/EC₅₀ Value IC₅₀: 2.6 x 10⁻⁵ M[3]Moderate activity (specific IC₅₀ not reported)[2]Antiviral effect observed (specific IC₅₀/EC₅₀ not reported)[1]

Experimental Protocols

Isolation and Characterization of this compound

A general workflow for the isolation and characterization of this compound from Kadsura species is outlined below. The specific solvents and chromatographic conditions may vary between species.

1. Extraction:

  • The dried and powdered stems or rhizomes of the Kadsura species are extracted with a suitable organic solvent, such as ethanol (B145695) or a mixture of chloroform (B151607) and methanol, at room temperature.

  • The resulting crude extract is then concentrated under reduced pressure.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to yield different fractions.

3. Chromatographic Purification:

  • The fraction containing this compound (typically the ethyl acetate or chloroform fraction) is subjected to repeated column chromatography on silica (B1680970) gel.

  • Gradient elution is performed using solvent systems such as petroleum ether/acetone or chloroform/methanol to separate the compounds.

  • Further purification is achieved using techniques like Sephadex LH-20 column chromatography and preparative thin-layer chromatography (TLC) to yield pure this compound.

4. Structural Elucidation:

  • The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Biological Activity Assays

1. Platelet-Activating Factor (PAF) Antagonistic Activity (ex vivo)

  • Platelet Preparation: Blood is collected from rabbits and centrifuged to obtain platelet-rich plasma (PRP). The platelets are then washed and resuspended in Tyrode's buffer.

  • Assay: The prepared platelet suspension is incubated with [³H]PAF and different concentrations of this compound.

  • Measurement: The radioactivity of the platelet-bound [³H]PAF is measured using a liquid scintillation counter.

  • Analysis: The IC₅₀ value, the concentration of this compound that inhibits 50% of [³H]PAF binding, is calculated to determine its PAF antagonistic activity.[3]

2. Anti-Hepatitis B Virus (HBV) Activity (in vitro)

  • Cell Line: The human hepatoblastoma cell line HepG2.2.15, which is stably transfected with the HBV genome, is used.

  • Treatment: HepG2.2.15 cells are cultured and treated with various concentrations of this compound for a specified period.

  • Analysis: The supernatant of the cell culture is collected, and the levels of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Endpoint: The reduction in HBsAg and HBeAg levels in the presence of this compound indicates its anti-HBV activity.[1]

3. Nitric Oxide (NO) Production Inhibitory Activity (in vitro)

  • Cell Line: The murine macrophage cell line RAW 264.7 is used.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of different concentrations of this compound.

  • Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Analysis: The inhibitory effect of this compound on NO production is calculated, and the IC₅₀ value can be determined.[2]

Visualizing the Pathways and Processes

To further elucidate the context of this compound's isolation and its potential mechanism of action, the following diagrams are provided.

G General Workflow for this compound Isolation plant_material Dried Kadsura Plant Material (Stems/Rhizomes) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction fractionation Solvent Partitioning (e.g., Ethyl Acetate) extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography purification Further Purification (Sephadex LH-20, Prep-TLC) column_chromatography->purification pure_compound Pure this compound purification->pure_compound characterization Structural Elucidation (NMR, MS) pure_compound->characterization

Caption: Isolation and characterization workflow for this compound.

G Simplified Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Kadsulignan_L This compound Kadsulignan_L->NFkB Inhibition

Caption: Potential anti-inflammatory action of this compound.

References

Evaluating the Synergistic Potential of Kadsulignan L and Related Lignans in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective combination therapies is a cornerstone of modern drug development, aiming to enhance therapeutic efficacy, overcome resistance, and reduce toxicity. Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) primarily isolated from Kadsura coccinea, has garnered interest for its bioactive properties. While direct studies on the synergistic effects of isolated this compound are currently limited, a growing body of research on extracts rich in dibenzocyclooctadiene lignans (B1203133), including those from Kadsura and Schisandra species, provides compelling evidence for their potential in synergistic applications. This guide offers a comparative analysis of the synergistic effects observed with these lignan-containing extracts and related compounds, supported by experimental data and detailed methodologies.

I. Overview of this compound and Dibenzocyclooctadiene Lignans

This compound belongs to the family of dibenzocyclooctadiene lignans, natural compounds found in plants of the Schisandraceae family.[1][2] These compounds are known for a wide range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor effects.[3][4][5][6][7][8][9][10][11] The mechanism of action for many dibenzocyclooctadiene lignans involves the modulation of key signaling pathways such as NF-κB and Nrf2, which are critical in inflammation and cellular defense against oxidative stress.[4]

II. Synergistic Effects in Cancer Therapy

While specific data on this compound is not available, studies on lignan-rich extracts from Schisandra, a closely related genus, have demonstrated synergistic effects with conventional chemotherapeutic agents.

Table 1: Synergistic Anticancer Effects of Schisandra Lignans with Doxorubicin (B1662922)
Cell LineCombinationKey FindingsReference
Human breast cancer cells (MCF-7 and MDA-MB-231)Viscum album var. coloratum agglutinin (VCA) + Doxorubicin (DOX)Strong synergistic effect in cell growth inhibition and increased apoptosis compared to single-agent treatment.[12][12]
Triple-negative breast cancer (TNBC) cellsAdapalene + Doxorubicin (DOX)Synergistic inhibition of cell growth, colony formation, and migration. Enhanced ROS accumulation and caspase-dependent apoptosis.[11]
Doxorubicin-resistant MCF-7 breast cancer cellsDoxorubicin (DOX) + Hydralazine (Hyd) + Disulfiram (Dis)Significant reduction in the IC50 of DOX and enhanced apoptosis in both wild-type and resistant cells.[13][13]
Breast CancerTilorone (B613820) + Doxorubicin (DOX)Synergistic reduction in cell viability and tumor progression with reduced toxicity.[14]

Experimental Protocol: Evaluation of Synergistic Anticancer Effects

A common method to evaluate synergistic effects is the Combination Index (CI) method based on the median-effect principle of Chou and Talalay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cytotoxicity Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with a range of concentrations of the individual compounds (e.g., a Schisandra extract and doxorubicin) and their combinations at a constant ratio.

    • After a specified incubation period (e.g., 48 or 72 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Following incubation, the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The dose-effect curves for each compound and their combination are plotted.

    • The Combination Index (CI) is calculated using software like CompuSyn.

      • CI < 1 indicates synergism.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Signaling Pathway: Proposed Synergistic Anticancer Mechanism

The synergistic anticancer effects of lignan-rich extracts with chemotherapeutic agents like doxorubicin are often attributed to the multi-target nature of the lignans. They can potentially inhibit drug efflux pumps, enhance apoptosis, and modulate signaling pathways that are dysregulated in cancer.

G lignans Dibenzocyclooctadiene Lignans (e.g., this compound) Pgp P-glycoprotein (Drug Efflux Pump) lignans->Pgp Inhibition NFkB NF-κB Pathway lignans->NFkB Inhibition chemo Doxorubicin ROS Reactive Oxygen Species (ROS) Production chemo->ROS Induction DNA_damage DNA Damage chemo->DNA_damage Induction Pgp->chemo Efflux Apoptosis Apoptosis ROS->Apoptosis Activation Proliferation Cell Proliferation & Survival Apoptosis->Proliferation Inhibition DNA_damage->Apoptosis Activation NFkB->Proliferation Promotion

Proposed synergistic anticancer mechanism of lignan-rich extracts.

III. Synergistic Effects in Hepatoprotection

Extracts from Kadsura coccinea and Schisandra chinensis, containing a variety of dibenzocyclooctadiene lignans, have shown significant hepatoprotective activities.

Table 2: Synergistic Hepatoprotective Effects of Lignan-Containing Extracts
ModelCombinationKey FindingsReference
APAP-induced hepatotoxicity in HepG2 cellsDibenzocyclooctadiene lignans from Kadsura coccineaSeveral lignans showed remarkable protective effects, increasing cell viability. The mechanism is correlated with oxidative stress inhibition via activating the Nrf2 pathway.[4][4]
FFA-induced HepG2 cellsDibenzocyclooctadiene lignans from Kadsura coccinea fruitsPotent inhibitory effects on hepatocyte lipid accumulation.[15][15]
APAP-induced toxicity in HepG-2 cellsLignans from fresh fruits of Kadsura coccineaSeveral 2,2′-cyclolignans showed good hepatoprotective activities.[6][8][6][8]
Oxidative Damage on HepG2 CellsKadsura coccinea Stem ExtractConcentration-dependent antioxidant activity and reduction of ROS levels.[9][16][9][16]

Experimental Protocol: Evaluation of Hepatoprotective Effects

  • Cell Culture and Induction of Hepatotoxicity:

    • HepG2 cells are cultured in appropriate media.

    • Hepatotoxicity is induced by treating the cells with a toxic agent such as acetaminophen (B1664979) (APAP) or free fatty acids (FFAs).

  • Treatment:

    • Cells are co-treated with the hepatotoxic agent and various concentrations of the lignan-containing extract or isolated compounds.

  • Assessment of Hepatoprotection:

    • Cell Viability: Measured using the MTT assay.

    • Oxidative Stress Markers: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA. The levels of antioxidant enzymes (e.g., SOD, CAT, GPx) and malondialdehyde (MDA) are quantified.

    • Lipid Accumulation: In models of nonalcoholic fatty liver disease (NAFLD), lipid accumulation is visualized by Oil Red O staining and quantified.

    • Gene and Protein Expression: The expression levels of key proteins in signaling pathways like Nrf2 and NF-κB are analyzed by RT-qPCR and Western blotting.

Signaling Pathway: Nrf2-Mediated Hepatoprotection

The hepatoprotective effects of these lignans are often linked to the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.

G stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex stress->Keap1_Nrf2 Stabilizes Cell_Damage Hepatocellular Damage stress->Cell_Damage Induces lignans Dibenzocyclooctadiene Lignans (e.g., this compound) lignans->Keap1_Nrf2 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->stress Neutralization Antioxidant_Enzymes->Cell_Damage Prevents

Nrf2-mediated hepatoprotective mechanism of dibenzocyclooctadiene lignans.

IV. Conclusion and Future Directions

The available evidence strongly suggests that dibenzocyclooctadiene lignans, a class of compounds that includes this compound, hold significant promise for use in combination therapies, particularly in the fields of oncology and hepatology. While direct synergistic studies on this compound are needed, the consistent synergistic and protective effects observed with extracts from Kadsura coccinea and Schisandra chinensis provide a solid foundation for further investigation.

Future research should focus on:

  • Isolating this compound and other dibenzocyclooctadiene lignans to evaluate their synergistic effects in combination with a wider range of therapeutic agents.

  • Elucidating the precise molecular mechanisms underlying the observed synergistic interactions.

  • Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic profiles of these combinations.

By systematically exploring the synergistic potential of this compound and its related compounds, new and more effective therapeutic strategies can be developed for complex diseases.

References

Unveiling Neuroprotective Potential: A Comparative Analysis of Kadsulignan L and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents against neurodegenerative diseases, natural products remain a vital source of inspiration and innovation. This guide offers a comparative analysis of the neuroprotective activity of Kadsulignan L, a lignan (B3055560) found in the medicinal plant Kadsura longipedunculata, against other well-researched natural compounds: curcumin, resveratrol, and quercetin (B1663063). This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of experimental data, detailed methodologies, and insights into the underlying mechanisms of action.

Quantitative Comparison of Neuroprotective Activity

The neuroprotective efficacy of these compounds has been evaluated in various in vitro models. A common model utilizes the PC12 cell line, a rat pheochromocytoma cell line that exhibits neuronal characteristics, subjected to neurotoxicity induced by the amyloid-beta fragment Aβ(25-35). The following table summarizes the available quantitative data on the half-maximal effective concentration (EC50) for neuroprotection against Aβ(25-35)-induced toxicity in PC12 cells.

CompoundChemical ClassSourceNeuroprotective Activity (EC50 in PC12 cells vs. Aβ(25-35))
This compound LignanKadsura longipedunculataData not available*
Curcumin PolyphenolCurcuma longa (Turmeric)~10 µM
Resveratrol StilbenoidGrapes, Berries, Peanuts~20 µM
Quercetin FlavonoidFruits, Vegetables, Grains~5 µM

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the detailed methodologies for the key experiments cited.

Aβ(25-35)-Induced Neurotoxicity Assay in PC12 Cells

This in vitro assay is a widely used model to screen for compounds with neuroprotective potential against amyloid-beta-induced cell death, a hallmark of Alzheimer's disease.

1. Cell Culture and Differentiation:

  • PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
  • For differentiation into a neuronal phenotype, cells are seeded onto collagen-coated plates and treated with 50-100 ng/mL of Nerve Growth Factor (NGF) for 5-7 days.

2. Aβ(25-35) Preparation and Treatment:

  • Aβ(25-35) peptide is dissolved in sterile distilled water to a stock concentration of 1 mM and incubated at 37°C for 3-4 days to induce aggregation.
  • Differentiated PC12 cells are pre-treated with various concentrations of the test compounds (e.g., this compound, curcumin, resveratrol, quercetin) for 2-4 hours.
  • Subsequently, aggregated Aβ(25-35) is added to the cell cultures at a final concentration of 10-25 µM and incubated for an additional 24-48 hours.

3. Assessment of Cell Viability (MTT Assay):

  • After the treatment period, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
  • Cells are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
  • The medium is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

The neuroprotective effects of these natural products are attributed to their ability to modulate various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions and the experimental workflow.

cluster_workflow Experimental Workflow: Neuroprotection Assay PC12 PC12 Cell Culture NGF NGF-induced Neuronal Differentiation PC12->NGF Pretreat Pre-treatment with Natural Product NGF->Pretreat Abeta Aβ(25-35)-induced Toxicity Pretreat->Abeta MTT MTT Assay for Cell Viability Abeta->MTT Data Data Analysis (EC50 Calculation) MTT->Data

Caption: Workflow for assessing neuroprotective activity.

cluster_pathway Signaling Pathways in Neuroprotection cluster_lignans This compound (Lignans) cluster_others Curcumin, Resveratrol, Quercetin Abeta Aβ(25-35) ROS ↑ Reactive Oxygen Species (ROS) Abeta->ROS Inflammation ↑ Neuroinflammation Abeta->Inflammation Apoptosis ↑ Apoptosis ROS->Apoptosis Inflammation->Apoptosis Neuron Neuronal Cell Death Apoptosis->Neuron KL This compound Nrf2_KL ↑ Nrf2 Activation KL->Nrf2_KL NFkB_KL ↓ NF-κB Inhibition KL->NFkB_KL ARE ↑ Antioxidant Response Element (ARE) Nrf2_KL->ARE Anti_inflam ↓ Pro-inflammatory Cytokines NFkB_KL->Anti_inflam Antioxidant ↑ Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant Antioxidant->ROS Anti_inflam->Inflammation Others Other Natural Products PI3K ↑ PI3K/Akt Pathway Others->PI3K Nrf2_O ↑ Nrf2 Activation Others->Nrf2_O NFkB_O ↓ NF-κB Inhibition Others->NFkB_O PI3K->Apoptosis Nrf2_O->ROS NFkB_O->Inflammation

Caption: Neuroprotective signaling pathways.

The neuroprotective mechanisms of this compound and other lignans (B1203133) are believed to involve the activation of the Nrf2 signaling pathway and the inhibition of the pro-inflammatory NF-κB pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative stress, a key contributor to neurodegeneration. By inhibiting NF-κB, these compounds can reduce the production of inflammatory molecules that are detrimental to neuronal survival. Curcumin, resveratrol, and quercetin also exert their neuroprotective effects through these pathways, as well as by modulating other signaling cascades such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Conclusion

This comparative guide highlights the significant neuroprotective potential of this compound and other well-known natural products. While direct quantitative comparisons with this compound are currently limited by the available data, the existing evidence for structurally similar compounds is promising. The multifaceted mechanisms of action, primarily centered around combating oxidative stress and neuroinflammation, underscore the therapeutic potential of these natural products in the context of neurodegenerative diseases. Further research is warranted to elucidate the precise efficacy and molecular targets of this compound, which will be crucial for its potential development as a neuroprotective agent.

References

Validating the Mechanism of Action of Kadsulignan L: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kadsulignan L, a lignan (B3055560) isolated from plants of the Kadsura genus, has garnered interest for its potential therapeutic properties, which are believed to stem from its anti-inflammatory and antioxidant activities.[1][2] Like other lignans, its mechanism of action is hypothesized to involve the modulation of key signaling pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2] However, robust validation of these mechanisms is crucial for its development as a therapeutic agent. This guide provides a comparative framework for validating the mechanism of action of this compound using knockout (KO) mouse models, a powerful tool for elucidating the necessity of a specific gene or protein in a biological process.[3]

The Critical Role of Knockout Models in Mechanistic Validation

Knockout models, in which a specific gene has been inactivated, are invaluable for determining whether a drug's effect is truly dependent on its proposed target.[3][4] By comparing the response to a compound in wild-type (WT) animals versus their KO counterparts, researchers can definitively ascertain the role of the knocked-out protein in the drug's mechanism of action.[3] If this compound exerts its effects through the Nrf2 or NF-κB pathways, its efficacy would be significantly diminished in Nrf2 or NF-κB knockout mice, respectively.

Hypothetical Validation of this compound's Anti-inflammatory and Antioxidant Effects

While specific studies validating this compound's mechanism of action using knockout models are not yet available, we can construct a hypothetical experimental design based on established methodologies for other natural products with similar proposed mechanisms, such as curcumin.[5] This comparative guide outlines the expected outcomes when treating wild-type, Nrf2 KO, and NF-κB KO mice with this compound in a model of inflammation and oxidative stress.

Data Presentation: Expected Outcomes in a Lipopolysaccharide (LPS)-Induced Inflammation Model

The following tables summarize the anticipated quantitative data from key experiments designed to test the anti-inflammatory and antioxidant effects of this compound.

Table 1: Comparison of Pro-inflammatory Cytokine Levels in Response to this compound Treatment

Treatment GroupGenotypeIL-6 Levels (pg/mL)TNF-α Levels (pg/mL)
Vehicle + SalineWild-TypeLowLow
Vehicle + LPSWild-TypeHighHigh
This compound + LPSWild-TypeSignificantly ReducedSignificantly Reduced
Vehicle + LPSNF-κB KOModerately ElevatedModerately Elevated
This compound + LPSNF-κB KONo Significant ReductionNo Significant Reduction

Table 2: Comparison of Antioxidant Enzyme Expression in Response to this compound Treatment

Treatment GroupGenotypeHO-1 Expression (fold change)NQO1 Expression (fold change)
Vehicle + SalineWild-TypeBaselineBaseline
Vehicle + Oxidative StressorWild-TypeModerately IncreasedModerately Increased
This compound + Oxidative StressorWild-TypeSignificantly IncreasedSignificantly Increased
Vehicle + Oxidative StressorNrf2 KOBaselineBaseline
This compound + Oxidative StressorNrf2 KONo Significant IncreaseNo Significant Increase

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Animals and Treatment
  • Animals: Wild-type, Nrf2 knockout (Nrf2-/-), and myeloid-specific NF-κB knockout (Lyz2-Cre;Ikkb^(fl/fl)) mice (8-10 weeks old) will be used.

  • Inflammation Model: Inflammation will be induced by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (1 mg/kg).

  • Treatment: this compound (dose to be determined by preliminary studies, e.g., 10 mg/kg) or vehicle will be administered i.p. one hour prior to LPS injection.

Measurement of Pro-inflammatory Cytokines
  • Sample Collection: Blood will be collected 2 hours after LPS injection, and serum will be isolated by centrifugation.

  • ELISA: Serum levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) will be quantified using commercially available ELISA kits, following the manufacturer's instructions.

Analysis of Antioxidant Enzyme Expression
  • Tissue Collection: Liver or brain tissue will be harvested 6 hours after administration of an oxidative stressor (e.g., carbon tetrachloride or 3-nitropropionic acid).

  • RNA Isolation and qRT-PCR: Total RNA will be extracted from the tissues using TRIzol reagent. cDNA will be synthesized, and quantitative real-time PCR (qRT-PCR) will be performed to measure the mRNA expression levels of Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Gene expression will be normalized to a housekeeping gene such as GAPDH.

Visualizing the Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways and the experimental workflow for validating the mechanism of action of this compound.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_KO NF-κB Knockout (Breaks Pathway) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_active->Cytokines induces transcription Nucleus->Cytokines induces transcription of KadsulignanL This compound KadsulignanL->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_active Active Nrf2 Nrf2->Nrf2_active stabilizes Nrf2_KO Nrf2 Knockout (Breaks Pathway) Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE Nrf2_active->ARE binds to Nucleus->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes induces transcription of KadsulignanL This compound KadsulignanL->Keap1 promotes dissociation from Nrf2

Caption: Proposed activation of the Nrf2 antioxidant response pathway by this compound.

Experimental Workflow Start Start: Hypothesis This compound acts via Nrf2 and NF-κB AnimalGroups Animal Groups: 1. Wild-Type 2. Nrf2 KO 3. NF-κB KO Start->AnimalGroups Treatment Treatment Groups: - Vehicle - this compound - Inflammatory/Oxidative Stimulus - this compound + Stimulus AnimalGroups->Treatment InflammationAssay Inflammation Assays: - Measure Serum Cytokines (IL-6, TNF-α) Treatment->InflammationAssay OxidativeStressAssay Oxidative Stress Assays: - Measure Antioxidant Enzyme  Expression (HO-1, NQO1) Treatment->OxidativeStressAssay DataAnalysis Data Analysis: Compare responses between WT and KO groups InflammationAssay->DataAnalysis OxidativeStressAssay->DataAnalysis Conclusion Conclusion: Validate or refute the role of Nrf2 and NF-κB in this compound's mechanism of action DataAnalysis->Conclusion

Caption: Experimental workflow for validating this compound's mechanism of action.

Conclusion

The use of knockout models provides a rigorous and definitive approach to validating the mechanism of action of this compound. By comparing the effects of this compound in wild-type mice versus Nrf2 and NF-κB knockout mice, researchers can unequivocally determine the involvement of these pathways in its therapeutic effects. This, in turn, will be critical for the continued development and potential clinical application of this compound and other related lignans. The experimental framework provided in this guide offers a robust strategy for achieving this validation.

References

Kadsulignan L: A Comparative Performance Analysis in Standardized Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Kadsulignan L in standardized bioassays, offering an objective comparison with other structurally related lignans (B1203133). The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the evaluation of this compound for further research and development.

Quantitative Performance Data

The bioactivity of this compound and its analogues has been evaluated across several standardized assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a clear comparison of their potency.

Table 1: Anti-inflammatory Activity

CompoundBioassayCell LineIC50
This compound Nitric Oxide (NO) Production InhibitionNot SpecifiedModerate
Kadsulignan HNitric Oxide (NO) Production InhibitionBV-214.1 μM[1]
Gomisin JNitric Oxide (NO) Production InhibitionRAW 264.7-
Gomisin NNitric Oxide (NO) Production InhibitionRAW 264.7-
Schisandrin CNitric Oxide (NO) Production InhibitionRAW 264.7-

Table 2: Antiviral Activity

CompoundVirusBioassayCell LineEC50
This compound Hepatitis B Virus (HBV)Antiviral EffectNot Specified-[2]
This compound Human Immunodeficiency Virus (HIV)Not SpecifiedNot Specified-
Kadsulignan NHuman Immunodeficiency Virus (HIV)Not SpecifiedNot Specified43.56 μM[3]
Gomisin GHuman Immunodeficiency Virus (HIV)Anti-HIV ActivityNot Specified0.006 µg/mL[4][5]
Gomisin J (Halogenated derivative)Human Immunodeficiency Virus Type 1 (HIV-1)Cytopathic Effect InhibitionMT-40.1 to 0.5 µM[6]
Gomisin M1Human Immunodeficiency Virus Type 1 (HIV-1)Anti-HIV-1 ActivityH9 T cells<0.65 μM[7]
Gomisin M2Human Immunodeficiency Virus (HIV)Anti-HIV ActivityNot Specified2.4 μM[8]

Table 3: Cytotoxic Activity

CompoundCell LineBioassayIC50
This compound Not SpecifiedNot Specified-
GenisteinHepG2 (Liver Cancer)MTT Assay25 µM[9][10]
GoniothalaminHepG2 (Liver Cancer)MTT Assay4.6 (±0.23) µM[11]
Gomisin AHepG2-DR (Drug-Resistant Liver Cancer)Not SpecifiedRelatively non-toxic

Table 4: Other Bioactivities

CompoundBioassayTargetIC50
This compound Platelet-Activating Factor (PAF) AntagonismPAF Receptor2.6 x 10⁻⁵ M[2]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate experimental replication and data comparison.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Line: Murine macrophage cell line, RAW 264.7.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 30 minutes.

  • Stimulation: Inflammation is induced by adding LPS to a final concentration of 1 µg/mL.

  • Incubation: The plates are incubated for an additional 20-24 hours.

  • NO Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Line: Human liver cancer cell line, HepG2.

  • Cell Seeding: Cells are plated in 96-well plates at a density of 2 x 10⁵ cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (2.5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 500 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Anti-HIV Activity: p24 Antigen Capture ELISA

This assay measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cells, which is a marker of viral replication.

  • Cell Line: Human T-cell lines such as MT-4 or H9.

  • Infection: Cells are infected with a known amount of HIV-1.

  • Treatment: Infected cells are cultured in the presence of various concentrations of the test compound.

  • Sample Collection: After a specific incubation period (e.g., 4 days), the cell culture supernatant is collected.

  • ELISA Procedure:

    • A 96-well plate is coated with a monoclonal antibody specific for HIV-1 p24.

    • The collected supernatants are added to the wells, allowing the p24 antigen to bind to the capture antibody.

    • A second, enzyme-conjugated (e.g., peroxidase) anti-p24 antibody is added, which binds to the captured p24, forming a "sandwich".

    • A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance is measured using an ELISA reader, and the concentration of p24 is determined by comparison to a standard curve. The EC50 value, the concentration of the compound that inhibits p24 production by 50%, is calculated.

Anti-Hepatitis B Virus (HBV) Activity: HBsAg and HBeAg ELISA

This assay quantifies the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant of HBV-producing cells, which are indicators of viral replication and protein expression.

  • Cell Line: Human hepatoma cell line that supports HBV replication, such as HepG2.2.15.

  • Treatment: Cells are cultured in the presence of different concentrations of the test compound.

  • Sample Collection: The cell culture supernatant is collected at various time points (e.g., daily for several days).

  • ELISA Procedure:

    • Separate 96-well plates are coated with monoclonal antibodies specific for HBsAg and HBeAg.

    • The collected supernatants are added to the respective wells.

    • Enzyme-conjugated polyclonal or monoclonal antibodies against HBsAg and HBeAg are added.

    • A chromogenic substrate is added, and the color development is proportional to the amount of antigen present.

  • Measurement: The absorbance is measured using an ELISA plate reader. The IC50 values for the inhibition of HBsAg and HBeAg secretion are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and related lignans are mediated through the modulation of specific intracellular signaling pathways. The following diagrams illustrate these pathways and the general workflows of the described bioassays.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound Add Test Compound cell_seeding->compound stimulant Add Stimulant (e.g., LPS, Virus) compound->stimulant incubation Incubate for specific duration stimulant->incubation supernatant Collect Supernatant (for ELISA/Griess) incubation->supernatant mtt_reagent Add MTT Reagent incubation->mtt_reagent readout Measure Absorbance supernatant->readout mtt_reagent->readout

Caption: General experimental workflow for in vitro bioassays.

anti_inflammatory_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to iNOS iNOS Gene Expression nucleus->iNOS activates NO Nitric Oxide (NO) iNOS->NO Kadsulignan_L This compound Kadsulignan_L->IKK inhibits Kadsulignan_L->NFkB inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway.

hepatoprotective_pathway Hepatoprotective Signaling Pathway Gomisin_N Gomisin N (related Lignan) AMPK AMPK Gomisin_N->AMPK activates ACC ACC AMPK->ACC inhibits (via phosphorylation) SREBP1c SREBP-1c AMPK->SREBP1c inhibits (via phosphorylation) FAO Fatty Acid Oxidation AMPK->FAO promotes Lipogenesis Lipogenesis ACC->Lipogenesis SREBP1c->Lipogenesis

References

Safety Operating Guide

Navigating the Disposal of Kadsulignan L: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Kadsulignan L, a biologically active lignan (B3055560) with antiviral properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols, a cautious approach based on the compound's known biological activity and general principles of chemical waste management is paramount. This guide provides essential information and a step-by-step procedure for the safe handling and disposal of this compound.

Key Data for this compound

PropertyValueSource
CAS Number 163660-06-8ChemFaces[1]
Molecular Formula C23H26O7ChemFaces[1]
Molecular Weight 414.5 g/mol ChemFaces[1]
Physical Description PowderChemFaces[1]
Common Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[1]
Known Biological Activity In vitro antiviral effects on hepatitis B virus; moderate platelet-activating factor (PAF) antagonistic activities.ChemFaces, TargetMol[1][2]
Storage (Powder) -20°C for 3 yearsTargetMol[2]
Storage (In solvent) -80°C for 1 yearTargetMol[2]

Experimental Protocols for Disposal

The following protocol is a recommended procedure for the disposal of this compound and its solutions, based on standard laboratory safety practices for handling biologically active compounds of unknown toxicity.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

2. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing papers, pipette tips, contaminated gloves) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound, including solutions in the solvents listed above, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

3. Decontamination of Glassware:

  • Glassware that has come into contact with this compound should be rinsed with a suitable solvent (e.g., acetone, ethanol) to remove residues.

  • The rinsate must be collected as hazardous liquid waste.

  • After the initial rinse, glassware can be washed with soap and water.

4. Spill Management:

  • In case of a spill, cordon off the area.

  • For a solid spill, gently cover with an absorbent material to avoid raising dust.

  • For a liquid spill, absorb with a chemical absorbent pad or vermiculite.

  • Collect all contaminated materials in a sealed bag or container, label it as hazardous waste, and dispose of it according to institutional guidelines.

5. Final Disposal:

  • All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound or its solutions down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Identify this compound Waste (Solid & Liquid) B Wear Appropriate PPE (Lab Coat, Gloves, Goggles) A->B Safety First C Collect Solid Waste in Labeled Hazardous Bag/Container B->C D Collect Liquid Waste in Labeled, Sealed Hazardous Container B->D E Decontaminate Glassware & Collect Rinsate as Hazardous Waste B->E F Store Waste in Designated Secondary Containment Area C->F D->F E->D Collect Rinsate G Arrange for Pickup by Institutional EHS or Contractor F->G Scheduled Pickup H Complete Waste Manifest/Paperwork G->H Documentation

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Kadsulignan L

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Kadsulignan L. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which is typically a powder, a comprehensive approach to personal protective equipment is essential to minimize exposure.[1] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Safety glasses with side shields or chemical splash goggles.[2][3]Chemical-resistant gloves (e.g., nitrile or neoprene).[2][3]Laboratory coat.[2]Use of a dust respirator is recommended; all weighing should be performed in a certified chemical fume hood or ventilated balance enclosure to avoid dust dispersion.[3]
Performing Reactions/Assays Chemical splash goggles.[2][3]Chemical-resistant gloves (nitrile or neoprene).[2][3]Laboratory coat.[2]All operations should be conducted in a certified chemical fume hood.[2]
Handling Spills Chemical splash goggles and a face shield if necessary.[2][3]Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls over a lab coat.[3]A dust respirator should be worn.[3]

Experimental Protocols and Handling Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dark, and tightly closed environment, away from incompatible materials like strong oxidizing agents.[3]

  • Maintain an accurate inventory of the chemical.[4]

Preparation of Stock Solutions: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5]

  • Read the chemical label twice before use.[2]

  • All handling of the powdered form of this compound should occur within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[3]

  • Wear the appropriate PPE as detailed in the table above.

  • Carefully weigh the desired amount of the compound. Avoid generating dust.[3]

  • Add the chosen solvent slowly to the powder to dissolve.

  • Securely cap and label the solution container with the compound name, concentration, solvent, and date of preparation.

General Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[3][6]

  • Do not work alone in the laboratory.[2]

  • Keep the work area tidy and free of unnecessary materials.[2]

  • Wash hands and face thoroughly after handling.[3]

  • Never eat, drink, or smoke in the laboratory.[4]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations for hazardous waste.

  • Solid Waste:

    • Collect any unused this compound powder and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a separate, labeled hazardous waste container.

    • Do not pour chemical waste down the sink.[2]

  • Spill Cleanup:

    • In case of a spill, alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent.

    • Report the spill to the laboratory supervisor.

Quantitative Data

This compound has shown biological activity in vitro. The following data has been reported:

Biological ActivityIC50 ValueSource
Platelet-Activating Factor (PAF) Antagonism2.6 x 10⁻⁵ M[5]
Antiviral Effects on Hepatitis B Virus-[5]

Workflow Diagrams

The following diagrams illustrate the key procedural workflows for handling this compound safely.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment A 1. Don PPE (Lab Coat, Gloves, Goggles) B 2. Work in Fume Hood A->B C 3. Weigh this compound Powder B->C D 4. Prepare Solution C->D E 5. Conduct Experiment D->E F 6. Record Data E->F G 7. Segregate Waste (Solid & Liquid) F->G H 8. Clean Work Area G->H I 9. Doff PPE H->I J 10. Wash Hands I->J

Caption: Workflow for the safe handling of this compound from preparation to cleanup.

Disposal_Plan_Workflow cluster_waste_gen Waste Generation cluster_waste_coll Waste Collection & Disposal Solid Solid Waste (Unused powder, contaminated gloves, etc.) Solid_Container Labelled Solid Hazardous Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions containing this compound) Liquid_Container Labelled Liquid Hazardous Waste Container Liquid->Liquid_Container Disposal Arrange for Professional Hazardous Waste Disposal Solid_Container->Disposal Liquid_Container->Disposal

Caption: Procedural flow for the proper disposal of this compound waste streams.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.